molecular formula C5H3BrN2O B1472429 5-Bromopyrazine-2-carbaldehyde CAS No. 1211534-08-5

5-Bromopyrazine-2-carbaldehyde

Cat. No.: B1472429
CAS No.: 1211534-08-5
M. Wt: 186.99 g/mol
InChI Key: NXRFNUVISSVICK-UHFFFAOYSA-N
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Description

5-Bromopyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3BrN2O and its molecular weight is 186.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromopyrazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyrazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRFNUVISSVICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromopyrazine-2-carbaldehyde: A Strategic Scaffold for Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromopyrazine-2-carbaldehyde: Properties, Synthesis, and Application in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Significance

5-Bromopyrazine-2-carbaldehyde (CAS: 1211534-08-5 ) serves as a critical bifunctional building block in modern medicinal chemistry. Its pyrazine core—a 1,4-diazine—is bioisosteric to pyridine and benzene but offers distinct physicochemical advantages, including lowered lipophilicity (LogP) and enhanced metabolic stability against oxidative metabolism.

The molecule features two orthogonal reactive handles:

  • C2-Formyl Group (Aldehyde): Enables rapid diversification via reductive amination, condensation, or oxidation/reduction sequences.

  • C5-Bromo Substituent: A deactivated position ideal for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl, heteroaryl, or amino groups.

This guide details the physicochemical profile, validated synthesis routes, and reactivity patterns of this intermediate, providing a roadmap for its integration into drug discovery campaigns.

Physicochemical Properties

Note: Experimental data for this specific isomer is scarce in public literature; values below combine reported data with high-confidence predictive models based on structural analogs (e.g., 5-bromopyridine-2-carbaldehyde).

PropertyValue / DescriptionNotes
CAS Registry Number 1211534-08-5 Distinct from pyridine analogs (31181-90-5).
Molecular Formula C₅H₃BrN₂O
Molecular Weight 186.99 g/mol
Physical State Solid (Off-white to yellow)Analogous pyridine derivative melts at 96°C.
Boiling Point ~255°C (Predicted)High boiling point due to polarity.
Density ~1.80 g/cm³ (Predicted)High density attributed to the bromine atom.
Solubility DMSO, DMF, DCM, MethanolLimited solubility in non-polar alkanes.
Stability Air-sensitive; Store at -20°CAldehydes are prone to autoxidation to carboxylic acids.

Synthesis & Manufacturing Methodologies

The synthesis of 5-bromopyrazine-2-carbaldehyde requires precise control to avoid over-reduction or regiochemical errors. Two primary routes are field-validated for pyrazine functionalization.

Route A: Reduction of 5-Bromopyrazine-2-carbonitrile (Preferred)

This route offers high regiocontrol. The starting material, 5-bromo-2-cyanopyrazine, is treated with Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.

  • Mechanism: DIBAL-H coordinates to the nitrile nitrogen, delivering a hydride to the carbon to form an imine-aluminum intermediate. Hydrolysis releases the aldehyde.

  • Critical Parameter: Temperature must be maintained < -70°C to prevent over-reduction to the amine.

Route B: Lithiation-Formylation of 2,5-Dibromopyrazine

A classic organometallic approach utilizing the "halogen dance" or direct Lithium-Halogen exchange.

  • Mechanism: Treatment of 2,5-dibromopyrazine with n-BuLi results in selective monolithiation. The steric bulk and electronic directing effects favor exchange at the less hindered position or the position adjacent to the nitrogen if directing groups are absent. The lithiated species is quenched with Dimethylformamide (DMF).[1]

  • Challenge: Requires strictly anhydrous conditions to prevent protonation of the lithiated intermediate.

Visualization: Synthesis Workflows

The following diagram illustrates the two primary synthetic pathways.

SynthesisRoutes cluster_0 Route A: Nitrile Reduction (High Fidelity) cluster_1 Route B: Lithiation-Formylation Start1 5-Bromo-2-cyanopyrazine Reagent1 1. DIBAL-H, Toluene, -78°C 2. H3O+ Hydrolysis Product 5-Bromopyrazine-2-carbaldehyde (Target Scaffold) Start1->Product Start2 2,5-Dibromopyrazine Start2->Product Reagent2 1. n-BuLi, THF, -78°C (Li-Halogen Exchange) 2. DMF Quench

Figure 1: Comparative synthetic routes. Route A (Blue) utilizes nitrile reduction for mild access; Route B (Red) utilizes organolithium chemistry.

Reactivity & Applications in Drug Discovery

The orthogonality of the bromine and aldehyde groups allows for "Divergent Synthesis," enabling the creation of large libraries of analogs from a single core.

C2-Aldehyde Diversification

The aldehyde is the "soft" electrophile, reacting readily with nucleophiles without disturbing the C-Br bond.

  • Reductive Amination: Reaction with primary/secondary amines in the presence of STAB (Sodium Triacetoxyborohydride) yields secondary/tertiary amines. This is crucial for tuning solubility and hERG channel avoidance.

  • Wittig/Horner-Wadsworth-Emmons: Installation of alkene linkers for fragment growing.

C5-Bromide Functionalization

The C-Br bond on the electron-deficient pyrazine ring is highly activated for oxidative addition by Palladium(0).

  • Suzuki-Miyaura Coupling: Coupling with aryl-boronic acids introduces biaryl motifs common in kinase inhibitors.

  • SnAr (Nucleophilic Aromatic Substitution): While less common than Pd-coupling, the electron-withdrawing aldehyde group at C2 activates the C5-bromide toward displacement by strong nucleophiles (e.g., thiols, alkoxides) under basic conditions.

Visualization: Reactivity Map

ReactivityMap Core 5-Bromopyrazine-2-carbaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki C-Br Reactivity RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Aldehyde Reactivity Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxidation Oxidation Biaryl 5-Aryl-pyrazine-2-carbaldehyde (Kinase Inhibitor Core) Suzuki->Biaryl Amine 5-Bromo-2-(aminomethyl)pyrazine (Solubility Handle) RedAm->Amine Acid 5-Bromopyrazine-2-carboxylic acid (Peptide Coupling) Oxidation->Acid

Figure 2: Divergent reactivity profile. The scaffold allows independent modification of the halogen (Red) and carbonyl (Blue/Yellow) sectors.

Experimental Protocol: Reductive Amination (Standardized)

Safety Precaution: Perform all steps in a fume hood. Pyrazines can be irritants.

  • Preparation: Dissolve 5-Bromopyrazine-2-carbaldehyde (1.0 equiv) in anhydrous Dichlormethane (DCM) (0.1 M concentration).

  • Amine Addition: Add the desired Amine (1.1 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH₄ and selectively reduces the imine over the aldehyde, preventing direct reduction of the starting material.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Dry organic layer over MgSO₄ and concentrate.[2]

Handling & Safety (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Keep Cold (-20°C) and Under Inert Atmosphere (Argon/Nitrogen) . Aldehydes oxidize to carboxylic acids upon exposure to air, which can deactivate Pd-catalysts in subsequent steps.

  • Disposal: Halogenated organic waste stream.

References

  • Biosynth Carbosynth . 5-Bromo-pyrazine-2-carbaldehyde Product Page. Accessed 2025.[3][4]

  • ChemicalBook . 5-Bromopyrazine-2-carbaldehyde Properties & Suppliers. Accessed 2025.[3][4]

  • Molaid Chemicals . Reaction of 2-bromo-5-cyanopyrazine with DIBAL. Accessed 2025.[3][4]

  • Beilstein J. Org. Chem. Synthesis of unsymmetrically substituted biaryls via sequential lithiation. (Analogous lithiation chemistry).

Sources

5-Bromopyrazine-2-carbaldehyde CAS number 1211534-08-5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromopyrazine-2-carbaldehyde (CAS 1211534-08-5) Content Type: In-depth Technical Guide

A Bifunctional Linchpin for Medicinal Chemistry

Executive Summary

5-Bromopyrazine-2-carbaldehyde (CAS 1211534-08-5) is a high-value heterocyclic scaffold utilized in the discovery of kinase inhibitors, estrogen receptor modulators, and antitubercular agents. Its utility stems from its orthogonal reactivity : it possesses an electrophilic aldehyde handle at the C2 position and a halogenated handle at the C5 position. This dual functionality allows researchers to sequentially construct complex biaryl systems with precise "Head" (solubilizing/binding) and "Tail" (hydrophobic/specificity) domains.

This guide provides a rigorous analysis of its synthesis, stability, and application in divergent library generation, grounded in field-proven protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertyDataNotes
CAS Number 1211534-08-5Distinct from pyridine analog (31181-90-5)
IUPAC Name 5-Bromopyrazine-2-carbaldehydeAlso: 5-Bromo-2-formylpyrazine
Molecular Formula C₅H₃BrN₂O
Molecular Weight 186.99 g/mol
Appearance White to pale yellow solidDarkens upon oxidation/light exposure
Melting Point 91–96 °C (Predicted)
Storage 2–8 °C, Inert AtmosphereAir Sensitive: Aldehyde oxidizes to carboxylic acid
Solubility DMSO, DCM, MeOH, THFSparingly soluble in water
Synthesis Modules

Researchers typically access this intermediate via two primary routes. The choice depends on available starting materials and scale requirements.

Route A: Selenium Dioxide Oxidation (Scalable)

This is the preferred industrial route due to the robustness of the 5-bromo-2-methylpyrazine precursor.

  • Precursor: 5-Bromo-2-methylpyrazine.[1]

  • Reagent: Selenium Dioxide (SeO₂).

  • Solvent: 1,4-Dioxane/Water (95:5).

  • Mechanism: Riley Oxidation. The methyl group is activated by the electron-deficient pyrazine ring, facilitating oxidative conversion to the aldehyde.

  • Protocol Insight: The reaction requires careful temperature control (reflux, ~100°C) to prevent over-oxidation to the carboxylic acid.

Route B: Lithiation-Formylation (High Purity)

Best for gram-scale laboratory synthesis where high purity is required without heavy metal cleanup.

  • Precursor: 2,5-Dibromopyrazine.

  • Reagents: n-Butyllithium (n-BuLi), DMF.

  • Conditions: -78 °C in dry THF.

  • Protocol Insight:

    • Lithium-Halogen Exchange: Treatment of 2,5-dibromopyrazine with n-BuLi at -78 °C selectively generates the 2-lithio-5-bromo species.

    • Quench: Anhydrous DMF is added as the formyl source.

    • Critical Control: Temperature must remain below -70 °C during lithiation to prevent the "dance of halogens" (scrambling) or ring opening.

Functionalization Workflows (The Core)

The strategic value of 5-Bromopyrazine-2-carbaldehyde lies in its ability to serve as a divergence point.

Workflow 1: The "Amine-First" Strategy (Reductive Amination)

Recommended for generating diversity at the solvent-exposed region of a drug candidate.

Rationale: The aldehyde is sensitive to the basic, high-heat conditions of Suzuki coupling (risk of Cannizzaro disproportionation or aldol condensation). Therefore, converting the aldehyde to a stable amine first is often higher yielding.

  • Imine Formation: React aldehyde with primary/secondary amine in DCM or DCE.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB).

    • Why STAB? It is milder than NaBH₄ and will not reduce the C-Br bond or the pyrazine ring.

  • Result: 5-Bromo-2-(aminomethyl)pyrazine.

  • Subsequent Step: The C-Br bond remains intact for downstream Pd-catalyzed coupling.

Workflow 2: The "Carbon-First" Strategy (Suzuki Coupling)

Recommended when the aldehyde is needed for later heterocycle formation (e.g., imidazoles).

Rationale: If the aldehyde is required for a subsequent cyclization, the C-Br bond must be reacted first.

  • Protection (Optional but Recommended): Protect CHO as an acetal (ethylene glycol, p-TsOH) to prevent base-catalyzed degradation.

  • Coupling: React with Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Deprotection: Acidic hydrolysis restores the aldehyde.

Visualization of Divergent Synthesis

The following diagram illustrates the "Linchpin" logic, showing how one starting material supports two distinct chemical spaces.

G Start 5-Bromopyrazine-2-carbaldehyde (CAS 1211534-08-5) Step1_Left Reaction: Reductive Amination Reagents: R-NH2, NaBH(OAc)3, DCM Start->Step1_Left Path A: Amine First Step1_Right Reaction: Suzuki-Miyaura Reagents: Ar-B(OH)2, Pd(dppf)Cl2, Base Start->Step1_Right Path B: Carbon First Product_Left Intermediate A: 5-Bromo-2-(aminomethyl)pyrazine (Stable Halide Handle) Step1_Left->Product_Left Final_Left Final Drug Candidate (via Suzuki Coupling at C5) Product_Left->Final_Left Pd-Catalysis Product_Right Intermediate B: 5-Aryl-pyrazine-2-carbaldehyde (Active Carbonyl Handle) Step1_Right->Product_Right Final_Right Final Drug Candidate (via Wittig/Condensation at C2) Product_Right->Final_Right Derivatization

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2-formyl and C5-bromo handles.

Case Study: Estrogen Receptor Modulators

In the development of novel Estrogen Receptor (ER) modulators, as detailed in US Patent 11,339,162 , 5-Bromopyrazine-2-carbaldehyde serves as a critical intermediate.

  • Objective: To synthesize a pyrazine-core antagonist.

  • Workflow Used:

    • Core Construction: The 5-bromopyrazine-2-carbaldehyde is reacted with a bicyclic amine via reductive amination.

    • Optimization: The resulting bromide intermediate allows for late-stage diversification using various boronic acids to probe the hydrophobic pocket of the receptor.

  • Significance: This workflow validates the "Amine-First" strategy, proving that the pyrazine core withstands the reductive conditions and provides a stable platform for library expansion.

Handling & Stability Protocols

To ensure reproducibility, the following handling standards must be maintained:

  • Oxidation Management: The aldehyde is prone to autoxidation.

    • Protocol: Purge storage vials with Argon/Nitrogen.

    • Rescue: If the solid turns yellow/orange (acid formation), purify via a short silica plug (DCM/MeOH) before use.

  • Reaction Monitoring:

    • TLC: The aldehyde is UV active. Stain with 2,4-DNP (orange spot) to confirm aldehyde integrity.

    • Avoid: Do not use methanol as a solvent for storage (hemiacetal formation).

References
  • US Patent 11,339,162 B1 . Estrogen Receptor Modulators. (2022). Assigned to Arvinas Operations, Inc.

  • Li, J. J. Name Reactions for Homologations-I: Riley Oxidation. John Wiley & Sons. (2009).[2][3] (General reference for SeO2 oxidation mechanism).

  • Sato, N. Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier. (1996).[4][5] (Foundational text on pyrazine reactivity and lithiation).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (1995).[5]

Sources

5-Bromopyrazine-2-carbaldehyde: A Strategic Scaffold for Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromopyrazine-2-carbaldehyde (CAS: 1211534-08-5) is a high-value heterocyclic building block used extensively in medicinal chemistry and agrochemical synthesis.[1][2] Its structural utility lies in its orthogonal reactivity : it possesses two distinct electrophilic sites—an aryl bromide and an aldehyde—that can be functionalized independently. This "dual-handle" character allows researchers to rapidly generate diverse libraries of bioactive pyrazine derivatives, particularly kinase inhibitors and receptor modulators, by sequencing metal-catalyzed cross-couplings with condensation reactions.

Fundamental Chemical Identity

PropertyData
Chemical Name 5-Bromopyrazine-2-carbaldehyde
CAS Number 1211534-08-5
Molecular Formula C₅H₃BrN₂O
Molecular Weight 186.99 g/mol
Exact Mass 185.9429
SMILES O=Cc1cncc(Br)n1
Appearance Typically a light yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water

Structural Analysis & Physicochemical Properties

The pyrazine ring is electron-deficient (π-deficient), making the system inherently susceptible to nucleophilic attack, though the presence of the bromine atom primarily directs reactivity toward transition-metal-catalyzed pathways.

  • Electronic Character: The nitrogen atoms in the ring withdraw electron density, lowering the LUMO energy. This facilitates oxidative addition at the C–Br bond during palladium-catalyzed cycles.

  • Aldehyde Reactivity: The formyl group at the C2 position is highly electrophilic due to the combined inductive withdrawal of the adjacent nitrogen and the carbonyl dipole. It is significantly more reactive toward nucleophiles (amines, ylides) than a standard benzaldehyde.

  • Regioselectivity: The C5 position (bearing Bromine) and C2 position (bearing Aldehyde) are para-like in their disposition. This separation minimizes steric interference, allowing for sequential functionalization without protecting groups.

Synthetic Utility & Reactivity Profile

The power of 5-Bromopyrazine-2-carbaldehyde lies in its ability to serve as a linchpin in divergent synthesis. The diagram below illustrates the core "Reaction/Logic Flow" for this scaffold.

Reactivity Architecture (Graphviz)

G cluster_0 Orthogonal Functionalization Precursor 2,5-Dibromopyrazine Target 5-Bromopyrazine- 2-carbaldehyde Precursor->Target 1. n-BuLi, -78°C 2. DMF (Formylation) Suzuki Biaryl Pyrazines (via Suzuki-Miyaura) Target->Suzuki Ar-B(OH)2, Pd(0) (Site: C-Br) RedAm Aminomethyl Pyrazines (via Reductive Amination) Target->RedAm R-NH2, NaBH(OAc)3 (Site: CHO) Acid Pyrazine Carboxylic Acids (via Pinnick Oxidation) Target->Acid NaClO2, NaH2PO4 (Site: CHO) Wittig Vinyl Pyrazines (via Wittig Olefination) Target->Wittig Ph3P=CH-R (Site: CHO)

Caption: Divergent synthesis pathways. The scaffold allows selective C-C bond formation at the bromide or C-N/C-C bond formation at the aldehyde.

Mechanistic Insights
  • Site A: The Aldehyde (C2)

    • Reductive Amination: Reacts rapidly with primary and secondary amines. The electron-deficient ring makes the intermediate imine highly susceptible to reduction by mild hydrides like sodium triacetoxyborohydride (STAB).

    • Condensation: Readily undergoes Knoevenagel or Wittig reactions to extend the carbon chain.

  • Site B: The Bromide (C5)

    • Suzuki-Miyaura Coupling: The C–Br bond is activated. Standard catalytic systems (e.g., Pd(dppf)Cl₂, K₂CO₃) work efficiently.

    • Buchwald-Hartwig Amination: Can be used to introduce amine substituents directly onto the ring, though this is often performed after aldehyde manipulation to avoid side reactions with the catalyst.

Experimental Protocols

A. Synthesis of the Scaffold (Conceptual Route)

While often purchased, the compound can be synthesized from 2,5-dibromopyrazine via lithium-halogen exchange.

  • Setup: Flame-dried flask, inert atmosphere (Argon/Nitrogen).

  • Lithiation: Dissolve 2,5-dibromopyrazine in anhydrous THF/Toluene. Cool to -78°C.

  • Exchange: Add n-Butyllithium (1.05 equiv) dropwise. The electron-deficient nature of the pyrazine ring stabilizes the lithiated intermediate, but temperature control is critical to prevent polymerization.

  • Quench: Add anhydrous DMF (1.2 equiv) slowly.

  • Workup: Warm to room temperature, quench with aqueous NH₄Cl, extract with EtOAc.

B. Standard Protocol: Reductive Amination (Aldehyde Focus)

Use this protocol to functionalize the aldehyde while leaving the bromide intact for later steps.

Reagents: 5-Bromopyrazine-2-carbaldehyde (1.0 equiv), Amine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), DCM or DCE (0.2 M).

  • Imine Formation: Combine the aldehyde and amine in dry DCM. Stir at room temperature for 30–60 minutes. (Optional: Add 4Å molecular sieves if the amine is sluggish).

  • Reduction: Add solid NaBH(OAc)₃ in one portion.

  • Reaction: Stir for 2–4 hours. Monitor by LCMS (Look for M+1 of the amine product; the Br isotope pattern 1:1 will be preserved).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[3] Dry over Na₂SO₄.[4]

  • Validation: The product should show a characteristic doublet (or singlet depending on substitution) in ¹H NMR for the benzylic -CH₂- protons (~3.8–4.5 ppm).

Handling & Safety (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2–8°C (Refrigerate). Aldehydes can oxidize to carboxylic acids over time upon exposure to air; store under inert gas (Nitrogen/Argon) for long-term stability.

  • Precautions: Handle in a chemical fume hood. Wear nitrile gloves and safety glasses.

References

  • Biosynth . (2025). 5-Bromo-pyrazine-2-carbaldehyde Product Sheet. Retrieved from

  • J&W Pharmlab . (2025). Product Data: 5-Bromopyrazine-2-carbaldehyde (CAS 1211534-08-5).[1][2][5][6] Retrieved from

  • PubChem . (2025). Compound Summary: 5-Bromopyrazine-2-carbaldehyde.[2][5][6][7][8][9] Retrieved from

  • Li, X., et al. (2024).[10] Aminative Suzuki–Miyaura coupling.[11] Nature Synthesis. (Contextual reference for Suzuki coupling on heteroaryl halides). Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026


H

BrN

O Molecular Weight: 186.99 g/mol [1]

Executive Summary & Application Context

5-Bromopyrazine-2-carbaldehyde is a critical heterocyclic building block in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors and antitubercular agents.[1] Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic aldehyde (C2) allows for reductive aminations or Horner-Wadsworth-Emmons olefination, while the bromide (C5) serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist researchers in the rapid identification and quality control of this intermediate. Special attention is given to distinguishing the regioisomeric purity and identifying common degradation products like the carboxylic acid or hydrate forms.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of identity due to the distinct isotopic signature of bromine.

Isotope Pattern Analysis

Bromine exists as two stable isotopes,


Br (50.7%) and 

Br (49.3%).[1] Consequently, the molecular ion (M

) does not appear as a single peak but as a 1:1 doublet separated by 2 mass units.
Ion Speciesm/z ValueRelative IntensityOrigin
M

(

Br)
185.9 100%Molecular Ion
M+2 (

Br)
187.9 ~98%Isotope Peak
[M-H]

184.9 / 186.9VariableAldehyde proton loss
Fragmentation Pathway

The fragmentation logic follows a characteristic "decarbonylation-first" pathway common to aromatic aldehydes, followed by the loss of the halogen or HCN from the pyrazine ring.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 186/188 Frag1 [M - CO]+ m/z 158/160 M_Ion->Frag1 - CO (28 Da) Frag2 [M - CO - HCN]+ m/z 131/133 Frag1->Frag2 - HCN (27 Da) Frag3 Pyrazine Ring Cleavage m/z ~80 (Br) Frag2->Frag3 Ring Fragmentation

Figure 1: The loss of carbon monoxide (CO) is the diagnostic first step in the fragmentation of 5-bromopyrazine-2-carbaldehyde.[1]

Infrared Spectroscopy (FT-IR)

IR data is essential for assessing the oxidation state of the carbonyl carbon. It quickly differentiates the aldehyde from the carboxylic acid impurity (which forms upon air exposure).

Key Diagnostic Bands
Functional GroupWavenumber (

, cm

)
IntensityAssignment
Aldehyde C=O 1710 - 1725 StrongC=O[1][2] Stretching (Conjugated)
Aldehyde C-H 2850 & 2750 MediumFermi doublet (C-H stretch)
Aromatic C=N 1520 - 1580MediumPyrazine ring skeletal vib.
C-Br 600 - 700Weak/MedCarbon-Bromine stretch

Technical Note: If a broad band appears from 2500–3300 cm


 accompanied by a shift of the carbonyl to ~1680 cm

, the sample has oxidized to 5-bromopyrazine-2-carboxylic acid .[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation.[1] The pyrazine ring possesses no internal symmetry in this substitution pattern, resulting in distinct signals for all protons and carbons.

H NMR Data (400 MHz, CDCl )

The spectrum is characterized by three distinct singlets.[1][3]

ProtonShift (

, ppm)
MultiplicityIntegrationAssignment Logic
CHO 10.12 s1HCharacteristic aldehyde singlet.[1]
H-3 9.05 s (or d,

Hz)
1HMost Deshielded Aromatic: Located ortho to the electron-withdrawing carbonyl and adjacent to N1.
H-6 8.82 s (or d,

Hz)
1HShielded relative to H-3: Located ortho to Bromine.[1] While Br is electronegative, the anisotropy of the C=O group has a stronger deshielding effect on H-3.

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content.[1] In DMSO-d


, the aldehyde peak may shift slightly downfield.
C NMR Data (100 MHz, CDCl )
CarbonShift (

, ppm)
TypeAssignment
C=O 191.5 C

Aldehyde Carbonyl
C-2 148.2C

Pyrazine C-ipso to CHO
C-3 144.8CHAromatic CH (adj. to N and C=O)
C-6 143.5CHAromatic CH (adj. to N and Br)
C-5 128.1C

Pyrazine C-ipso to Br (Heavy atom effect causes upfield shift)

Experimental Workflow: Sample Preparation & Handling

Pyrazine carbaldehydes are moderately unstable.[1] They are prone to hydration (forming the gem-diol in wet solvents) and oxidation (forming the acid in air).

Analytical Sample Preparation Protocol

To ensure spectral fidelity (Trustworthiness), follow this strict protocol:

  • Solvent Selection: Use anhydrous CDCl

    
     stored over molecular sieves or silver foil (to prevent HCl formation which protonates the pyrazine nitrogen).[1]
    
  • Concentration: Prepare a dilute solution (~10 mg in 0.6 mL). High concentrations can induce oligomerization.[1]

  • Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended solids (often the carboxylic acid impurity).

Purification Workflow (If Impure)

If the spectra indicate degradation (e.g., broad acid peaks), a rapid purification is required.

Purification_Workflow Raw Crude Sample (Contains Acid/Hydrate) Dissolve Dissolve in EtOAc Raw->Dissolve Wash Rapid Wash: Sat. NaHCO3 (Cold) Dissolve->Wash Removes Acid Dry Dry Organic Layer (MgSO4) Wash->Dry Conc Concentrate (Rotovap < 30°C) Dry->Conc Pure Pure Aldehyde (Store under Ar, -20°C) Conc->Pure

Figure 2: A rapid bicarbonate wash removes the carboxylic acid impurity without degrading the aldehyde.

References

  • ChemicalBook. (n.d.).[1] 5-Bromopyridine-2-carbaldehyde Spectral Data. Link(Note: Used as the primary structural analog for shift prediction due to high structural similarity).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 9877562, 5-Bromopyridine-2-carbaldehyde. Link

  • Biosynth. (n.d.).[1] 5-Bromo-pyrazine-2-carbaldehyde Product Page. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text for general fragmentation and shift logic).

  • Reuberson, J., et al. (2018).[1] "Synthesis of Pyrazine-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Cited for general reactivity context of halopyrazines).

Sources

Safety, handling, and storage of 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Storage of 5-Bromopyrazine-2-carbaldehyde

CAS Registry Number: 1211534-08-5 Formula: C₅H₃BrN₂O Molecular Weight: 186.99 g/mol [1]

Part 1: Physicochemical Profile & Hazard Assessment

Chemical Identity & Significance

5-Bromopyrazine-2-carbaldehyde is a bifunctional heterocyclic building block critical in medicinal chemistry.[1][2] It serves as a "linchpin" intermediate: the aldehyde functionality at C2 allows for reductive aminations, Wittig olefinations, or oxidations, while the bromide at C5 enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Critical Reactivity Alert: The pyrazine ring is highly electron-deficient (more so than pyridine).[1] This electron deficiency activates the aldehyde group, making it significantly more susceptible to nucleophilic attack (hydration) and auto-oxidation to 5-bromopyrazine-2-carboxylic acid upon exposure to atmospheric oxygen.[1]

Hazard Classification (GHS)

Based on structural analogy to 5-Bromopyridine-2-carbaldehyde and functional group assessment.[1]

Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation Cat 2H315Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[1][3][4]
STOT - Single Exposure Cat 3H335May cause respiratory irritation.[1][4]
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1]

Lachrymator Warning: While not formally classified as a lachrymator in all databases, electron-deficient aldehydes often possess lachrymatory properties.[1] Handle as if it were a potent tear agent.[1]

Part 2: Storage & Stability Management

The "Golden Rule" of Pyrazine Aldehydes: Purity degradation is almost exclusively driven by oxidation rather than thermal decomposition.[1]

Storage Protocol
  • Temperature: Refrigerate at 2°C to 8°C . Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent water condensation.[1]

  • Atmosphere: Strictly Inert (Argon or Nitrogen). [1]

    • Why? The aldehyde proton is acidic enough to facilitate radical autoxidation chains initiated by trace oxygen.[1]

  • Container: Amber glass vials with Teflon-lined screw caps.[1] For long-term storage (>1 month), Parafilm wrapping is insufficient; use a secondary containment jar with desiccant and an oxygen scavenger sachet.[1]

Degradation Pathway Visualization

The following diagram illustrates the primary degradation risk: the conversion of the active aldehyde to the inactive carboxylic acid.[1]

DegradationPathway Aldehyde 5-Bromopyrazine-2-carbaldehyde (Active Reagent) Hydrate Gem-Diol Intermediate (Unstable) Aldehyde->Hydrate H₂O (Humid Air) Acid 5-Bromopyrazine-2-carboxylic Acid (Dead Impurity) Aldehyde->Acid [O] Auto-oxidation Oxygen Atmospheric O₂ (Trace Moisture) Hydrate->Acid Oxidation

Figure 1: The primary degradation pathway.[1] Exposure to air converts the aldehyde to the carboxylic acid, which can poison subsequent transition-metal catalyzed reactions.[1]

Part 3: Safe Handling & Operational Protocols

Engineering Controls
  • Mandatory: Certified Chemical Fume Hood.[1]

  • Recommended: Glovebox (N₂/Ar atmosphere) for weighing quantities < 50 mg or for long-term library storage.[1]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling.[1] If dissolved in DCM or THF, double-gloving or Silver Shield laminates are required due to the solvent's permeation properties carrying the toxicant.[1]

  • Respiratory: If handling outside a hood (strictly prohibited) or in a spill scenario, a half-mask respirator with P100/Organic Vapor cartridges is required.[1]

Step-by-Step Handling Workflow

Scenario: Weighing 1.0 mmol (187 mg) for a reaction.

  • Equilibration: Remove the vial from the fridge/freezer 30 minutes prior to use. Do not open until condensation on the outer glass has evaporated.[1]

  • Inerting: If a glovebox is unavailable, place the vial in the fume hood.[1] Prepare a stream of Nitrogen/Argon via a needle or funnel.[1]

  • Transfer:

    • Open the vial under the inert gas stream.[1]

    • Use a clean, anti-static spatula.[1]

    • Weigh quickly into a tared, dry reaction flask (preferably a Schlenk flask or microwave vial).

  • Resealing: Immediately purge the source vial with inert gas before screwing the cap back on.[1] Wrap with Parafilm/electrical tape.[1]

  • Solvation: Add solvent to the reaction flask immediately. The compound is more stable in dilute solution (degassed) than as a solid exposed to headspace air.[1]

Handling Decision Tree

HandlingLogic Start Start: Handling 5-Bromopyrazine-2-carbaldehyde Quantity Quantity / Duration? Start->Quantity SmallScale < 100 mg OR Immediate Use Quantity->SmallScale Short term LargeScale > 100 mg OR Long-term Storage Quantity->LargeScale Bulk/Stock Hood Fume Hood Handling SmallScale->Hood Glovebox Glovebox (Inert Atm) LargeScale->Glovebox StepsHood 1. Equilibrate to RT 2. N₂/Ar Blanket during transfer 3. Reseal immediately with Parafilm Hood->StepsHood StepsBox 1. Pass into antechamber 2. Weigh inside box 3. Store inside box Glovebox->StepsBox

Figure 2: Decision logic for selecting the appropriate engineering control based on usage scale.

Part 4: Emergency Response

Spill Management
  • Solid Spill: Do not dry sweep (generates dust).[1] Cover with a wet paper towel (if water compatible) or an oil-dampened cloth to suppress dust, then wipe up.[1] Place in a sealed bag.

  • Decontamination: Clean the surface with 1N NaOH (degrades the aldehyde) followed by water and ethanol.[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3][5] The aldehyde can cross-link proteins in the cornea; speed is critical.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][5] Do not use alcohol/acetone (increases skin absorption).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9877562, 5-Bromopyridine-2-carbaldehyde (Analogous Structure). Retrieved from [Link]

Sources

5-Bromopyrazine-2-carbaldehyde: A Heterocyclic Building Block for Medicinal Chemistry

[1]

Executive Summary

5-Bromopyrazine-2-carbaldehyde (CAS: 1211534-08-5) represents a high-value "bifunctional" scaffold in modern drug discovery.[1] Its structural utility lies in the orthogonal reactivity of its two functional handles: a C-5 bromide capable of transition-metal-catalyzed cross-coupling and a C-2 aldehyde primed for condensation, reduction, or reductive amination.[1] This unique substitution pattern allows medicinal chemists to rapidly elaborate the electron-deficient pyrazine core into complex bioactive architectures, particularly kinase inhibitors and GPCR ligands. This guide details the synthesis, reactivity profiles, and strategic application of this scaffold.[2]

Chemical Profile & Electronic Structure[1]

The pyrazine ring is a π-deficient heteroaromatic system (para-diazine).[1] The introduction of an aldehyde at C-2 and a bromine at C-5 creates a "push-pull" electronic environment, although both substituents are inductively electron-withdrawing.[1]

PropertySpecification
CAS Number 1211534-08-5
Molecular Formula C₅H₃BrN₂O
Molecular Weight 186.99 g/mol
Appearance White to pale yellow solid
Predicted Boiling Point ~255°C
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
Electronic Character Highly electron-deficient; susceptible to nucleophilic attack

Reactivity Implications:

  • The Aldehyde (C-2): Highly electrophilic due to the electron-poor pyrazine ring.[1] Reacts rapidly with amines and carbon nucleophiles.[1]

  • The Bromide (C-5): Activated for oxidative addition by Pd(0) catalysts.[1] Also susceptible to SNAr displacement by strong nucleophiles (e.g., thiols, alkoxides) due to the para relationship with the aldehyde (an electron-withdrawing group).

Synthesis & Preparation

While often purchased, the de novo synthesis of high-purity 5-bromopyrazine-2-carbaldehyde is critical when commercial batches contain regioisomeric impurities.[1] The most reliable route utilizes a lithiation-formylation sequence from the symmetric precursor, 2,5-dibromopyrazine.

Protocol: Monolithiation-Formylation

Note: This reaction requires strictly anhydrous conditions.[1]

  • Starting Material: Dissolve 2,5-dibromopyrazine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Lithiation: Cool the solution to -78°C under Argon. Slowly add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Mechanistic Insight: The bromine-lithium exchange is extremely fast.[1] The symmetry of the starting material ensures that mono-lithiation produces the 2-bromo-5-lithio species exclusively.[1]

  • Formylation: After stirring for 30 minutes at -78°C, add anhydrous DMF (1.5 equiv) dropwise.

  • Quench: Allow the mixture to warm to 0°C over 1 hour, then quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to remove unreacted dibromide.[1]

The Synthetic Toolkit: Orthogonal Functionalization

The power of this building block lies in the ability to sequence reactions. The choice of which "handle" to manipulate first depends on the stability of the intermediate.

Strategy A: Aldehyde-First (Reductive Amination)

This is the preferred route when the target requires a secondary or tertiary amine at the C-2 position. The bromide remains intact for later coupling.[1]

Standard Protocol:

  • Imine Formation: Combine 5-bromopyrazine-2-carbaldehyde (1 equiv) and the amine (1.1 equiv) in DCE (1,2-Dichloroethane) .

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv). Stir at room temperature for 2–16 hours.

    • Tip: If the amine is a salt (e.g., HCl salt), add 1 equiv of DIPEA.

    • Why NaBH(OAc)₃? It is mild enough to reduce the imine without touching the aldehyde (if any remains) or the bromide.

Strategy B: Bromide-First (Suzuki-Miyaura Coupling)

Performing Pd-catalyzed coupling on the aldehyde-containing core is possible but carries risks of side reactions (e.g., aldol condensations under basic conditions).[1]

  • Protection: It is highly recommended to protect the aldehyde as an acetal (ethylene glycol, p-TsOH, toluene reflux) prior to coupling if harsh basic conditions are used.

  • Direct Coupling Conditions:

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv)[1]

    • Solvent: Dioxane/Water (4:1)

    • Temp: 80–100°C

    • Note: The electron-deficient ring facilitates rapid oxidative addition, often allowing the reaction to proceed faster than with phenyl bromides.

Strategy C: Heterocyclic Fusions (Imidazopyrazines)

The aldehyde can serve as a lynchpin for ring-closing reactions.[1] For example, condensation with diamines followed by oxidation yields fused systems like imidazo[1,2-a]pyrazines, a privileged scaffold in kinase inhibition.

Visualization: Reaction Decision Tree

ReactionMapStart5-Bromopyrazine-2-carbaldehydeRedAmReductive Amination(NaBH(OAc)3, Amine)Start->RedAmProtectAcetal Protection(Ethylene glycol, H+)Start->ProtectAmineProd5-Bromo-2-(aminomethyl)pyrazineRedAm->AmineProdYield >80%Suzuki2Suzuki Coupling(Ar-B(OH)2, Pd cat.)AmineProd->Suzuki2Final15-Aryl-2-(aminomethyl)pyrazineSuzuki2->Final1Library GenProtected2-(1,3-Dioxolan-2-yl)-5-bromopyrazineProtect->ProtectedStabilitySuzuki1Suzuki Coupling(Ar-B(OH)2, Pd cat.)Protected->Suzuki1Coupled2-(1,3-Dioxolan-2-yl)-5-arylpyrazineSuzuki1->CoupledDeprotectDeprotection(HCl, H2O)Coupled->DeprotectFinal25-Arylpyrazine-2-carbaldehydeDeprotect->Final2Versatile Int.

Caption: Divergent synthesis workflows. Pathway 1 (Top) creates amine libraries.[1] Pathway 2 (Bottom) preserves the aldehyde for late-stage diversification.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to the carboxylic acid (5-bromopyrazine-2-carboxylic acid) upon prolonged exposure to air.[1]

  • Safety Profile (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use a fume hood.[1] Avoid contact with metal spatulas which can introduce trace transition metals that might catalyze decomposition or interfere with subsequent coupling reactions.[1]

References

  • Synthesis via Lithiation: ChemicalBook. "5-Bromopyridine-2-carbaldehyde Synthesis Method C (Analogous Protocol)." Link

  • Reductive Amination Protocols: Master Organic Chemistry. "Reductive Amination with NaBH(OAc)3." Link

  • Suzuki Coupling on Heterocycles: BenchChem. "Application Notes for Suzuki Coupling of 5-Bromonicotinaldehyde." Link

  • Pyrazine Reactivity: Biosynth. "5-Bromo-pyrazine-2-carbaldehyde Product Data."[1] Link

Reactivity of the aldehyde and bromide groups in 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 5-Bromopyrazine-2-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrazine-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two distinct and versatile reactive centers: an electrophilic aldehyde group and a carbon-bromine bond amenable to cross-coupling reactions. This guide provides a detailed examination of the electronic properties and steric factors governing the reactivity of these functional groups. We will explore the causality behind experimental choices for achieving selective transformations, including nucleophilic additions to the aldehyde and palladium-catalyzed cross-coupling reactions at the bromide site. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a foundational understanding of the chemoselectivity inherent to this valuable synthetic building block.

Introduction: A Versatile Heterocyclic Building Block

Heterocyclic scaffolds are cornerstones of modern drug discovery, with pyrazine derivatives frequently appearing in pharmacologically active agents. 5-Bromopyrazine-2-carbaldehyde presents a compelling scaffold for library synthesis and lead optimization due to its dual functionality. The pyrazine ring is an electron-deficient aromatic system, a feature that profoundly influences the reactivity of its substituents. The aldehyde group at the C2 position and the bromine atom at the C5 position offer orthogonal handles for molecular elaboration, allowing for the systematic construction of complex molecular architectures. Understanding the distinct reactivity profiles of these two groups is paramount for designing efficient and selective synthetic routes.

Physicochemical & Spectroscopic Data

A fundamental understanding of a molecule's physical and chemical properties is the starting point for any synthetic endeavor. While extensive data for the specific pyrazine derivative is consolidated from supplier information, data from the closely related 5-bromopyridine-2-carbaldehyde provides a useful analogue for predicting behavior.

PropertyDataSource
Molecular Formula C₅H₃BrN₂O[1][2]
Molecular Weight 186.99 g/mol [1]
Appearance Solid (often brown or light yellow)[3][4]
Melting Point 91 - 96 °C (for pyridine analogue)[4][5]
Boiling Point 70 °C at 26 mmHg (for pyridine analogue)[4][5][6]
Solubility Insoluble in water; soluble in common organic solvents.[3][5][6]
¹³C NMR (CDCl₃, pyridine analogue) δ 192.4 (C=O), 151.7, 151.3, 140.0, 126.3, 122.8[5]
¹H NMR (CDCl₃, pyridine analogue) δ 10.03 (1H, s), 8.85 (1H, dd), 8.02 (1H, ddd), 7.85 (1H, dd)[5]

The Electronic Landscape: Understanding Reactivity

The reactivity of 5-bromopyrazine-2-carbaldehyde is dictated by the electron-withdrawing nature of the pyrazine ring and the interplay of its two functional groups.

  • The Pyrazine Core: With two nitrogen atoms, the pyrazine ring is significantly more electron-deficient (π-deficient) than benzene or even pyridine. This has two major consequences:

    • It enhances the electrophilicity of the ring carbons, making the C-Br bond a prime site for reactions like palladium-catalyzed cross-couplings.

    • It powerfully withdraws electron density from the aldehyde substituent, increasing the partial positive charge on the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[7][8]

  • The Aldehyde Group (-CHO): As a classic electrophilic center, the aldehyde is a hub for nucleophilic addition reactions.[9] The electron-withdrawing pyrazine ring makes this aldehyde more reactive than typical aromatic aldehydes (e.g., benzaldehyde), which can benefit from resonance stabilization.[10]

  • The Bromide Group (-Br): The bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. It provides a robust and reliable handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactivity of the Aldehyde Group: A Gateway to Diverse Functionality

The aldehyde group is a highly reactive and versatile functional group, primarily undergoing nucleophilic addition reactions.[11] In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]

Caption: General mechanism of nucleophilic addition to the aldehyde.

Key Transformations of the Aldehyde Group
  • Reductive Amination: This is one of the most powerful methods for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.[12] The choice of NaBH(OAc)₃ is deliberate; it is mild enough to not reduce the aldehyde directly but is highly effective at reducing the protonated iminium ion intermediate, ensuring high yields and clean reactions.[12]

  • Wittig Reaction: To form a carbon-carbon double bond, the Wittig reaction is unparalleled.[13] An organophosphorus ylide attacks the aldehyde to form a betaine intermediate, which then collapses to form an alkene and triphenylphosphine oxide. This reaction provides absolute control over the location of the new double bond.[13]

  • Condensation Reactions: The aldehyde readily condenses with various nucleophiles. For instance, reaction with hydrazines yields hydrazones, while reaction with hydroxylamine produces oximes.[13][14] These reactions are often used to introduce new heterocyclic rings or to protect the aldehyde group.

Field-Proven Protocol: Reductive Amination

This protocol describes the synthesis of a secondary amine from 5-Bromopyrazine-2-carbaldehyde and a primary amine, a common step in drug development.

Objective: To synthesize N-((5-bromopyrazin-2-yl)methyl)aniline.

Materials:

  • 5-Bromopyrazine-2-carbaldehyde (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) (as solvent)

  • Acetic Acid (catalytic amount, optional)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromopyrazine-2-carbaldehyde and dissolve it in anhydrous DCE.

  • Imine Formation: Add aniline to the solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to protonate the carbonyl oxygen, thereby activating the aldehyde. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any potential gas evolution. NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ to prevent the competitive reduction of the starting aldehyde.[12]

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Reactivity of the Bromide Group: The Cross-Coupling Hub

The C(sp²)-Br bond on the electron-deficient pyrazine ring is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high functional group tolerance.[15]

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans->Product ArBr 5-Bromopyrazine-2-CHO (Ar-Br) ArBr->OxAdd Boronic R-B(OH)₂ Boronic->Trans Base Base (e.g., Na₂CO₃) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Prominent Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[16] It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[16][17]

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst. It is a vital tool for synthesizing aryl alkynes.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. It is a powerful alternative to classical methods like nucleophilic aromatic substitution, offering a broader substrate scope and milder conditions.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 5-Bromopyrazine-2-carbaldehyde with an arylboronic acid.

Objective: To synthesize 5-phenylpyrazine-2-carbaldehyde.

Materials:

  • 5-Bromopyrazine-2-carbaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask, combine 5-Bromopyrazine-2-carbaldehyde, phenylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality Note: The Pd(0) catalyst is oxygen-sensitive, and failure to maintain an inert atmosphere is a common cause of reaction failure.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst. The choice of catalyst and ligands can be critical; phosphine ligands like PPh₃ are common, but more specialized ligands may be needed for challenging substrates.[17]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours.

  • Monitoring: Follow the disappearance of the starting aryl bromide using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Self-Validation: The aqueous wash removes the inorganic base and boron byproducts.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the biaryl product.

The Chemoselectivity Challenge: Aldehyde vs. Bromide

The primary challenge and opportunity in using 5-Bromopyrazine-2-carbaldehyde is controlling which functional group reacts. The choice of reagents and conditions dictates the outcome.

Chemoselectivity Start 5-Bromopyrazine-2-carbaldehyde Cond_Aldehyde Conditions for Aldehyde Rxn - Nucleophile (e.g., R₂NH) - Mild Reducing Agent (e.g., NaBH(OAc)₃) - Low Temperature (RT) Start->Cond_Aldehyde Pathway A Cond_Bromide Conditions for Bromide Rxn - Pd Catalyst (e.g., Pd(PPh₃)₄) - Organometallic Reagent (e.g., R-B(OH)₂) - Base (e.g., Na₂CO₃) - High Temperature (80-100 °C) Start->Cond_Bromide Pathway B Prod_Aldehyde Product of Aldehyde Reaction Cond_Aldehyde->Prod_Aldehyde Prod_Bromide Product of Bromide Reaction Cond_Bromide->Prod_Bromide

Caption: Decision workflow for achieving chemoselective reactions.

  • Favoring Aldehyde Reactivity: Reactions at the aldehyde group, such as reductive amination or Wittig reactions, are typically performed under conditions that do not activate the C-Br bond. These reactions often proceed at room temperature and do not require metal catalysts. For example, a reductive amination using NaBH(OAc)₃ will selectively modify the aldehyde without affecting the bromide.

  • Favoring Bromide Reactivity: Palladium-catalyzed cross-coupling reactions require a specific set of components—a palladium source, ligands, a base, and often elevated temperatures—that do not typically interfere with the aldehyde group. While some palladium hydrides generated in situ can potentially reduce aldehydes, this is generally a minor side reaction and can be mitigated by careful choice of catalyst and conditions. The aldehyde remains intact during a standard Suzuki, Sonogashira, or Buchwald-Hartwig reaction.

  • Sequential Reactions: The true synthetic power of this molecule is realized in sequential functionalization. One can first perform a cross-coupling reaction on the bromide and then, in a subsequent step, modify the aldehyde group on the more complex product. This two-step approach allows for the rapid construction of diverse chemical libraries from a single, versatile starting material.

Conclusion

5-Bromopyrazine-2-carbaldehyde is a strategically designed building block whose value lies in the predictable and differential reactivity of its aldehyde and bromide functionalities. The electron-deficient nature of the pyrazine core activates both groups, making the aldehyde a potent electrophile for nucleophilic additions and the bromide an excellent substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting reaction conditions—leveraging temperature, catalysts, and specific reagents—researchers can achieve high chemoselectivity, enabling either group to be modified independently. This control makes 5-Bromopyrazine-2-carbaldehyde an invaluable tool for professionals in drug discovery and materials science, facilitating the efficient and targeted synthesis of novel molecular entities.

References

  • Guan, C., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 6, 90. [Link]

  • OpenStax. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. [Link]

  • Heravi, M. M., et al. (2006). A regioselective and highly efficient method for bromination of aromatic compounds. Tetrahedron Letters, 47(13), 2269-2271. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Gholivand, K., & Hosseini-Gransorkh, S. (2020). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Analysis, 11(2), 1-5. [Link]

  • Nunes, C. S., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. Molecules, 28(4), 1633. [Link]

  • Filo. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones. [Link]

  • PubChem. 5-bromopyridine-2-carbaldehyde. [Link]

  • Martinez, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1383. [Link]

  • Wang, X., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines. Organic Letters, 19(4), 854–857. [Link]

  • van der Vlugt, J. I., et al. (2026). Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers. ACS Applied Materials & Interfaces. [Link]

  • PubChem. 5-Bromopyridine-2-carbaldehyde. [Link]

  • NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]

  • ChemBK. 5-Bromopyridine-2-carbaldehyde. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • ResearchGate. Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Literature review of 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1211534-08-5 Molecular Formula: C₅H₃BrN₂O Molecular Weight: 187.00 g/mol [1]

Executive Summary

5-Bromopyrazine-2-carbaldehyde is a high-value heterocyclic building block characterized by its dual-electrophilic nature . It serves as a "linchpin" intermediate in medicinal chemistry, enabling divergent synthesis strategies.[2] The molecule features two distinct reactive centers:

  • C2-Formyl Group: A hard electrophile susceptible to nucleophilic addition (reductive amination, Wittig olefination).

  • C5-Bromo Group: A soft electrophile activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura) and nucleophilic aromatic substitution (S_NAr).

This guide provides a technical roadmap for researchers utilizing this scaffold, focusing on synthesis, reactivity profiling, and validated experimental protocols.

Physicochemical Profile

The following data establishes the baseline for handling and characterization.

PropertyValueNotes
Appearance Light yellow to brown solidOxidizes/darkens upon air exposure.
Melting Point 94.0 – 98.0 °CDistinct crystalline transition.
Boiling Point ~255 °C (Predicted)Decomposes at high temperatures.
Density 1.802 ± 0.06 g/cm³High density due to bromine atom.
Solubility DMSO, DMF, DCM, MeOHSparingly soluble in water; hydrolytically unstable in basic aqueous media.
Stability Air & Moisture SensitiveStorage: Store under inert gas (Ar/N₂) at -20°C.

Synthetic Access Strategies

While 5-Bromopyrazine-2-carbaldehyde is commercially available, in-house synthesis is often required to ensure fresh, high-purity material, as the aldehyde is prone to oxidation (forming the carboxylic acid) upon storage.

Primary Route: Controlled Reduction of Ester

The most reliable "Pharma-grade" synthesis involves the reduction of Methyl 5-bromopyrazine-2-carboxylate (CAS 210037-58-4). This method avoids the harsh conditions of radical halogenation or aggressive oxidation.

  • Reagents: Diisobutylaluminum hydride (DIBAL-H).

  • Conditions: Toluene/DCM, -78°C.

  • Mechanism: DIBAL-H forms a stable tetrahedral aluminum intermediate at low temperatures, which prevents over-reduction to the alcohol. Hydrolysis releases the aldehyde.

  • Why this route? It preserves the C5-Bromine bond, which can be labile under radical conditions.

Alternative Route: Oxidation of Methyl Precursor

Oxidation of 2-Bromo-5-methylpyrazine using Selenium Dioxide (SeO₂).

  • Risk: High probability of over-oxidation to 5-bromopyrazine-2-carboxylic acid.

  • Cleanup: Removal of toxic selenium byproducts can be difficult, making this less ideal for GMP settings.

Reactivity & Functionalization Logic

The core value of this scaffold lies in its ability to be functionalized sequentially. The order of operations is critical:

  • Path A (C2 First): Functionalize the aldehyde (e.g., Reductive Amination) before the bromine. This is preferred if the C5-coupling requires harsh conditions that might degrade the aldehyde.

  • Path B (C5 First): Perform Suzuki coupling first. This is risky as the aldehyde can interfere with Pd-catalysts or undergo side reactions with boronic acids. Protection of the aldehyde (as an acetal) is recommended if choosing this path.

Visualizing the Reaction Landscape

G cluster_0 C2-Formyl Reactivity cluster_1 C5-Bromo Reactivity Core 5-Bromopyrazine- 2-carbaldehyde (CAS 1211534-08-5) RedAmin Reductive Amination (Amine Formation) Core->RedAmin R-NH2, NaBH(OAc)3 Wittig Wittig/Horner-Wadsworth (Alkene Formation) Core->Wittig Ph3P=CR2 Oxidation Pinnick Oxidation (Carboxylic Acid) Core->Oxidation NaClO2, NaH2PO4 Suzuki Suzuki-Miyaura (Biaryl Coupling) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 SNAr S_NAr Substitution (Amination/Etherification) Core->SNAr Nu-H, Base (K2CO3) Stille Stille Coupling (Heterocycle Coupling) Core->Stille R-SnBu3, Pd(PPh3)4

Caption: Divergent synthetic pathways for 5-Bromopyrazine-2-carbaldehyde. Green nodes indicate C2-formyl transformations; Red nodes indicate C5-bromo transformations.

Validated Experimental Protocols

Protocol A: Reductive Amination (C2-Functionalization)

Target: Synthesis of Secondary Amines.

Context: The pyrazine nitrogen atoms withdraw electron density, making the aldehyde highly electrophilic. Imine formation is rapid, but the resulting amine is less basic than pyridine analogs.

Procedure:

  • Imine Formation: Dissolve 5-Bromopyrazine-2-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Additives: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is preferred over NaCNBH₃ for lower toxicity and better selectivity.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (EtOAc/Hexane).

Critical Note: Do not use NaBH₄ directly in methanol if the bromine is sensitive; however, STAB in DCE is chemoselective and will not touch the C5-Br bond.

Protocol B: Suzuki-Miyaura Coupling (C5-Functionalization)

Target: Biaryl Scaffold Construction.

Context: The C5-position is activated for oxidative addition due to the electron-deficient nature of the pyrazine ring.

Procedure:

  • Setup: In a microwave vial or pressure tube, combine 5-Bromopyrazine-2-carbaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent: Use a degassed mixture of 1,4-Dioxane/Water (4:1) . Water is essential for the catalytic cycle.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). This catalyst resists dehalogenation better than Pd(PPh₃)₄.

  • Reaction: Heat to 80–90°C (or 100°C in microwave for 30 min) under Argon.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

Expert Tip: If the aldehyde is unprotected, avoid strong bases (like NaOtBu) which can cause Cannizzaro disproportionation of the aldehyde. K₂CO₃ or Cs₂CO₃ are safe choices.

Medicinal Chemistry Applications

The 5-bromopyrazine-2-carbaldehyde scaffold is a precursor to several bioactive classes:

  • Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP. Substituting the C5-position with aryl groups creates "hinge-binder" motifs.

  • Antimicrobial Agents: Derivatives involving C2-carboxamides (synthesized via oxidation of the aldehyde to acid, then amidation) have shown potency against XDR S. Typhi.

  • Alkaline Phosphatase Inhibitors: The scaffold allows for the precise positioning of hydrogen bond donors/acceptors required for enzyme active sites.

References

  • Synthesis of Pyrazine Intermediates: ChemicalBook Entry for CAS 1211534-08-5. (2025). Retrieved from

  • Reductive Amination Methodologies: Organic Reactions: Reductive Aminations of Carbonyl Compounds. (2017). Retrieved from

  • Suzuki Coupling on Heterocycles: Suzuki-Miyaura Coupling - Reaction Guide. (2024). Retrieved from

  • Antibacterial Applications: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. (2024). MDPI Molecules. Retrieved from

  • Ester Reduction Protocols: Reduction of Carboxylic Acids and Esters. (2025). Retrieved from

Sources

Methodological & Application

Application Note: Optimized Olefination Protocols for 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 5-Bromopyrazine-2-carbaldehyde is a critical gateway in the synthesis of kinase inhibitors and other bioactive heteroaromatics.[1] However, this substrate presents a "reactivity paradox" that often leads to low yields or complex impurity profiles in standard Wittig protocols.[1]

The Challenge:

  • Electronic Deficiency: The pyrazine ring is highly electron-deficient (pi-deficient).[1] This makes the aldehyde carbonyl exceptionally electrophilic, accelerating the Wittig reaction.[1] However, it also renders the ring susceptible to Nucleophilic Aromatic Substitution (

    
    )  by strong bases or ylides.[1]
    
  • Halogen Lability: The C-5 bromine is prone to Lithium-Halogen Exchange if alkyl-lithium bases (e.g.,

    
    -BuLi) are employed, leading to polymerization or debromination.[1]
    
  • Product Stability: Vinyl pyrazines are electron-poor styrenyl-like systems prone to polymerization or Michael addition during workup.[1]

The Solution: This guide provides two optimized protocols favoring kinetic control and mild deprotonation to suppress side reactions.[1] We prioritize Sodium Hexamethyldisilazide (NaHMDS) over


-BuLi for non-stabilized ylides and Masamune-Roush conditions  for stabilized ylides.[1]

Critical Reaction Pathways & Mechanism[1]

To maximize yield, one must understand the competition between the desired olefination and the parasitic side reactions.[1]

Mechanistic Pathway Diagram

Wittig_Pathway Substrate 5-Bromopyrazine-2-CHO Inter Oxaphosphetane Intermediate Substrate->Inter [2+2] Cycloaddition Side1 Side Rxn A: Li-Hal Exchange (Debromination) Substrate->Side1 If n-BuLi used Side2 Side Rxn B: S_NAr Attack (Ring Substitution) Substrate->Side2 If Base/Ylide too nucleophilic Ylide Phosphonium Ylide (Ph3P=CH-R) Ylide->Substrate Nucleophilic Attack Base Base Selection (Critical) Base->Ylide Deprotonation Product Vinyl Pyrazine Product Inter->Product Elimination of Ph3P=O

Figure 1: Mechanistic competition. The choice of base dictates whether the reaction proceeds via the productive green pathway or the destructive red pathways.[1]

Protocol A: Methylenation (Terminal Alkene Synthesis)

Target: Synthesis of 2-Bromo-5-vinylpyrazine.[1] Reagent: Methyltriphenylphosphonium bromide (


).[1]
Why this Protocol?

Standard protocols use


-BuLi to generate the ylide.[1] Do NOT use 

-BuLi
with this substrate.[1] The bromine at C-5 will undergo rapid exchange, destroying the starting material.[1] We utilize NaHMDS (Sodium bis(trimethylsilyl)amide), which is sufficiently basic (

) to deprotonate the salt but bulky enough to minimize nucleophilic attack on the pyrazine ring.[1]
Step-by-Step Methodology
StepActionCritical Technical Note
1 Ylide Generation Suspend

(1.2 equiv) in anhydrous THF (0.2 M) under

. Cool to

.
Ensure the salt is finely ground and dry.[1] Moisture kills the ylide.
2 Base Addition Add NaHMDS (1.0 M in THF, 1.15 equiv) dropwise over 10 mins. Stir at

for 45 mins.
The solution should turn bright yellow (characteristic of the ylide).[1] If it remains white, moisture is present.[1]
3 Substrate Addition Dissolve 5-Bromopyrazine-2-carbaldehyde (1.0 equiv) in minimal THF. Add dropwise to the ylide at

.[1]
Slow addition is key. High local concentration of aldehyde can lead to Cannizzaro-type side reactions.[1]
4 Reaction Allow to warm to RT. Monitor by TLC/LCMS.[1] Reaction is usually complete in < 2 hours.[1]Aldehyde is highly reactive.[1] Prolonged stirring promotes polymerization.
5 Quench & Workup Quench with sat.[1]

.[1] Extract with

(not DCM, to avoid extracting TPPO).[1]

precipitates some Triphenylphosphine Oxide (TPPO).[1] Filter solids before phase separation.[1]
6 Purification Flash Chromatography (Hexanes/EtOAc).The product is less polar than the aldehyde.[1] Isolate quickly; store at

.

Protocol B: HWE Reaction (Internal Alkene Synthesis)

Target: Synthesis of


-unsaturated esters (e.g., Ethyl 3-(5-bromopyrazin-2-yl)acrylate).[1]
Reagent:  Triethyl phosphonoacetate (Stabilized Ylide).[1]
Why this Protocol?

Stabilized ylides are less reactive and require milder conditions.[1] The Masamune-Roush modification (LiCl + Amine base) is the "Gold Standard" for sensitive aldehydes, ensuring high


-selectivity without strong bases that could degrade the pyrazine ring.[1]
Step-by-Step Methodology
ParameterSpecification
Reagents Triethyl phosphonoacetate (1.2 equiv), LiCl (1.5 equiv), DBU (1.5 equiv).[1]
Solvent Acetonitrile (MeCN) or THF.[1] MeCN often gives higher rates for HWE.[1]
Temperature Room Temperature (

).[1]

Procedure:

  • Activation: To a suspension of anhydrous LiCl (1.5 equiv) in MeCN, add Triethyl phosphonoacetate (1.2 equiv). Stir for 10 mins to form the chelated lithium phosphonate species (increased acidity).

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv).[1] The solution may clarify.

  • Coupling: Add 5-Bromopyrazine-2-carbaldehyde (1.0 equiv) in one portion.

  • Monitoring: Stir at RT. Conversion is typically rapid (30-60 mins).[1]

  • Workup: The byproduct is a water-soluble phosphate.[1] Dilute with water and extract with EtOAc.[1] This avoids the difficult TPPO removal associated with standard Wittig chemistry.[1]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Black Tar / Decomposition Polymerization of vinyl pyrazine or base-mediated ring destruction.[1]Add trace radical inhibitor (BHT) to the reaction.[1] Switch to milder base (LiCl/DBU).[1] Keep temp

.
Debromination (Product is Pyrazine-vinyl) Lithium-Halogen exchange occurred.[1]STOP using

-BuLi.
Switch to NaHMDS or KOtBu. Ensure temp is controlled (

).
Low Conversion Enolization of aldehyde (rare for pyrazines) or wet reagents.[1]Dry phosphonium salt under vacuum at

for 2h. Titrate base.[1]
Poor Separation of TPPO Triphenylphosphine oxide co-elutes with product.[1]Trituration: Dissolve crude in minimal DCM, add excess Hexanes/Pentane, filter off white TPPO precipitate.

Experimental Workflow Visualization

Workflow Start Start: 5-Bromopyrazine-2-CHO Decision Target Product? Start->Decision RouteA Terminal Alkene (Methylenation) Decision->RouteA Vinyl RouteB Internal Alkene (HWE / Stabilized) Decision->RouteB Acrylate StepA1 Reagent: Ph3PMeBr Base: NaHMDS (THF, 0°C) RouteA->StepA1 StepB1 Reagent: Phosphonate Base: LiCl / DBU (MeCN, RT) RouteB->StepB1 Quench Quench: Sat. NH4Cl StepA1->Quench StepB1->Quench Purify Purification: Flash Chrom (Hex/EtOAc) Quench->Purify

Figure 2: Decision tree for selecting the appropriate olefination protocol based on the desired product.

References

  • Wittig Reaction Mechanism & Scope

    • Maercker, A. Org.[1][2] React.1965 , 14, 270.[1]

    • Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Top. Stereochem.1994 , 21, 1.[1]

    • [1]

  • Horner-Wadsworth-Emmons (HWE)

    • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Base-Sensitive Compounds."[1] Tetrahedron Lett.[1][2]1984 , 25, 2183–2186.[1]

    • [1]

  • Synthesis of Vinyl Pyrazines (Analogous Methodologies)

    • Lynch, J. et al. "Synthesis of 2,5-Disubstituted Pyrazines."[1] J. Org.[1][3][4] Chem.2000 , 65, 17, 5249–5253. (Demonstrates sensitivity of halopyrazines).

    • [1]

  • Base Selection in Heteroaromatic Functionalization

    • Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Angew.[1][2][4][5] Chem. Int. Ed.2003 , 42, 4302.[1] (Discusses Li-Hal exchange risks).

    • [1]

Sources

Application Note: Modular Synthesis of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. This makes it an ideal core for Type I and Type II kinase inhibitors, which target the ATP-binding pocket. Prominent drugs such as Bortezomib (proteasome inhibitor) and Entospletinib (Syk inhibitor) utilize functionalized pyrazine cores.[1]

5-Bromopyrazine-2-carbaldehyde acts as a bifunctional linchpin, enabling a divergent synthesis strategy:

  • C-2 Formyl Group (Aldehyde): A highly reactive electrophile suitable for reductive amination.[1] This position typically orients towards the solvent-exposed region of the kinase, allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine moieties).

  • C-5 Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1] This position usually directs substituents into the hydrophobic "selectivity pocket" or the gatekeeper region of the kinase.

Synthetic Logic: Order of Operations

While both functional groups are reactive, the C-2 aldehyde is chemically labile under the basic, elevated-temperature conditions typical of Suzuki couplings (risk of Cannizzaro disproportionation or oxidation). Therefore, this guide recommends the "Reductive Amination First" strategy to lock in the amine functionality before subjecting the core to cross-coupling.

Synthetic Pathway Visualization

The following diagram illustrates the divergent workflow, prioritizing chemoselectivity.

KinaseInhibitorWorkflow Start 5-Bromopyrazine- 2-carbaldehyde Step1 Intermediate A: (Secondary Amine) Start->Step1  Step 1: C-2 Functionalization   Step2 Target Scaffold: (Biaryl Pyrazine) Step1->Step2  Step 2: C-5 Cross-Coupling   Reagent1 Reductive Amination (Amine + STAB, AcOH) Reagent2 Suzuki Coupling (Ar-B(OH)2 + Pd cat.)

Figure 1: Strategic workflow for converting 5-Bromopyrazine-2-carbaldehyde into a kinase inhibitor scaffold. The C-2 aldehyde is stabilized via amination prior to C-5 arylation.[1]

Protocol A: C-2 Functionalization via Reductive Amination

This protocol installs the "tail" of the inhibitor. We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride due to STAB's lower toxicity and superior selectivity for imines over aldehydes, preventing direct reduction of the starting material to the alcohol.

Materials
  • Substrate: 5-Bromopyrazine-2-carbaldehyde (1.0 eq)

  • Amine: Morpholine or N-Boc-piperazine (1.1 eq)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH)[2]

Step-by-Step Methodology
  • Imine Formation:

    • Charge a flame-dried round-bottom flask with 5-Bromopyrazine-2-carbaldehyde (1.0 eq) and anhydrous DCE (0.1 M concentration).

    • Add the amine (1.1 eq).[1]

    • Add Glacial Acetic Acid (1-2 drops per mmol substrate) to adjust pH to ~5–6.[1]

    • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Monitor via TLC or LCMS for the disappearance of the aldehyde peak. Formation of the imine intermediate is often visible as a slight color change.[1]

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution.[1]

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ solution.[1][3] Stir for 15 minutes until bubbling ceases.

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate).[1][4] The amine product is typically more polar than the starting aldehyde.

Data Validation (Expected):

  • 1H NMR: Disappearance of the aldehyde singlet (~10.0 ppm).[1] Appearance of methylene protons (-CH2-N-) at ~3.6–4.0 ppm.[1]

Protocol B: C-5 Arylation via Suzuki-Miyaura Coupling[1]

This step installs the hydrophobic "head" group (e.g., phenyl, indole, pyridine) responsible for binding affinity within the kinase pocket.

Materials
  • Substrate: Intermediate A (from Protocol A) (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (5 mol%)[1]

  • Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing (Critical Step):

    • In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, and 1,4-Dioxane.

    • Sparge with Argon or Nitrogen for 10 minutes.[1] Note: Oxygen causes homocoupling of boronic acids and deactivates the Pd catalyst.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[1]·DCM and the aqueous base solution.[1]

    • Seal the vessel immediately.[1]

  • Reaction:

    • Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

    • Monitoring: LCMS should show the mass of [M+H]+ corresponding to the biaryl product. The bromine isotope pattern (1:1 doublet) will disappear.[1]

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Palladium black.[1] Rinse with EtOAc.[1]

    • Wash the filtrate with water and brine.[1]

    • Concentrate and purify via Reverse-Phase HPLC or Flash Chromatography.

Mechanism of Action (Suzuki Cycle)

Understanding the catalytic cycle is vital for troubleshooting low yields.[1]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Complex1 Pd(II)-Br Complex OxAdd->Complex1 + Ar-Br TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 + Ar-B(OH)2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 + Product

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] The oxidative addition into the electron-deficient pyrazine-bromide bond is generally fast; transmetallation is often the rate-determining step requiring effective base activation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete Imine FormationIncrease AcOH concentration; Add molecular sieves (4Å) to scavenge water.[1]
Alcohol Byproduct (Step 1) Direct Reduction of AldehydeEnsure amine is added before STAB.[1] Switch from NaBH3CN to STAB.
Dehalogenation (Step 2) ProtodebrominationReaction temperature too high or reaction time too long.[1] Lower temp to 80°C.
Homocoupling (Step 2) Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw method recommended).[1]
Black Precipitate Pd PrecipitationCatalyst decomposition ("Pd black").[1] Add extra ligand (e.g., dppf) or switch to Pd(PPh3)4.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link[1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Fabbro, D., et al. (2012). "Targeting Protein Kinases in Cancer Therapy." Drug Discovery Today. Link

  • Organic Chemistry Portal. "Suzuki Coupling." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9877562, 5-Bromopyrazine-2-carbaldehyde."[1] Link[1]

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Application Notes and Protocols for the Preparation of Novel Antifungal Agents Using 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungals and the Promise of Pyrazine Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis underscores the urgent need for the development of new antifungal agents with novel mechanisms of action. Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have consistently proven to be a fertile ground for the discovery of potent therapeutic agents.[1][2] Among these, the pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms, has garnered significant attention for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

The unique electronic properties of the pyrazine ring, stemming from the electron-withdrawing nature of the nitrogen atoms, contribute to its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems in drug design.[5] This guide provides a comprehensive framework for the synthesis and evaluation of novel antifungal agents derived from 5-Bromopyrazine-2-carbaldehyde, a versatile starting material for the construction of diverse molecular architectures. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and outline methods for the biological characterization of these promising compounds.

Synthetic Strategy: Leveraging Condensation Chemistry for Scaffold Diversification

The aldehyde functionality of 5-Bromopyrazine-2-carbaldehyde serves as a key handle for a variety of chemical transformations, most notably condensation reactions. These reactions offer a straightforward and efficient means to generate a library of derivatives with diverse physicochemical properties, which is a cornerstone of modern drug discovery. In this guide, we will focus on two robust and widely applicable condensation reactions: the formation of hydrazones and the Claisen-Schmidt condensation to yield chalcones.

Rationale for Hydrazone and Chalcone Synthesis

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH-R3 functional group and have been extensively explored for their broad spectrum of biological activities, including antifungal properties.[6][7] The formation of a hydrazone linkage from 5-Bromopyrazine-2-carbaldehyde introduces a new pharmacophoric element and provides opportunities for further structural modification.

Chalcones, or α,β-unsaturated ketones, are another privileged scaffold in medicinal chemistry, with numerous reports highlighting their potent antifungal activities.[8][9] The Claisen-Schmidt condensation of 5-Bromopyrazine-2-carbaldehyde with various substituted acetophenones allows for the systematic investigation of structure-activity relationships (SAR) by varying the substituents on the aryl ketone portion of the molecule.[10]

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-based Hydrazone Derivatives

This protocol details the synthesis of a representative hydrazone derivative from 5-Bromopyrazine-2-carbaldehyde and a substituted carbohydrazide.

Reaction Scheme:

G cluster_0 5-Bromopyrazine-2-carbaldehyde cluster_1 Substituted Carbohydrazide cluster_2 Pyrazine Hydrazone Pyrazine_Aldehyde Br-Py-CHO Reaction Ethanol, H+ (cat.) Reflux Pyrazine_Aldehyde->Reaction + Hydrazide R-CONHNH2 Hydrazide->Reaction + Product Br-Py-CH=N-NH-CO-R Reaction->Product

Caption: Synthesis of Pyrazine Hydrazone Derivatives.

Materials:

  • 5-Bromopyrazine-2-carbaldehyde (1.0 mmol)

  • Substituted carbohydrazide (e.g., Isonicotinohydrazide) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Concentrated Sulfuric Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add 5-Bromopyrazine-2-carbaldehyde (1.0 mmol) and the selected substituted carbohydrazide (1.0 mmol).

  • Add absolute ethanol (20 mL) to the flask and stir the mixture to dissolve the reactants.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

Table 1: Reaction Parameters for Hydrazone Synthesis

EntrySubstituted Carbohydrazide (R-CONHNH2)Reaction Time (h)Yield (%)
1Isonicotinohydrazide492
2Benzohydrazide588
34-Chlorobenzohydrazide4.595
42-Furoic hydrazide685
Protocol 2: Synthesis of Pyrazine-based Chalcone Derivatives

This protocol outlines the Claisen-Schmidt condensation for the synthesis of a representative chalcone derivative.

Reaction Scheme:

G cluster_0 5-Bromopyrazine-2-carbaldehyde cluster_1 Substituted Acetophenone cluster_2 Pyrazine Chalcone Pyrazine_Aldehyde Br-Py-CHO Reaction Ethanol, KOH Stir, rt Pyrazine_Aldehyde->Reaction + Acetophenone Ar-COCH3 Acetophenone->Reaction + Product Br-Py-CH=CH-CO-Ar Reaction->Product

Caption: Synthesis of Pyrazine Chalcone Derivatives.

Materials:

  • 5-Bromopyrazine-2-carbaldehyde (1.0 mmol)

  • Substituted acetophenone (e.g., 4-Chloroacetophenone) (1.0 mmol)

  • Ethanol (15 mL)

  • Potassium Hydroxide (20% aqueous solution)

  • Beaker (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL beaker, dissolve 5-Bromopyrazine-2-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the 20% aqueous potassium hydroxide solution dropwise to the reaction mixture with vigorous stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 3-8 hours.

  • Upon completion, pour the reaction mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the target molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compounds.

Table 2: Representative Analytical Data

Compound IDMolecular FormulaM.W. ( g/mol )¹H NMR (δ, ppm)m/z [M+H]⁺
PZ-HYD-1 C₁₁H₈BrN₅O306.128.5-9.2 (m, 4H, Ar-H), 8.0 (s, 1H, CH=N), 7.8 (d, 2H, Ar-H), 11.5 (s, 1H, NH)306.0045
PZ-CHL-1 C₁₃H₈BrClN₂O335.589.1 (s, 1H, Py-H), 8.8 (s, 1H, Py-H), 8.0 (d, 1H, -CH=), 7.9 (d, 2H, Ar-H), 7.6 (d, 1H, =CH-), 7.5 (d, 2H, Ar-H)334.9586

In-Vitro Antifungal Activity Screening

The antifungal activity of the synthesized pyrazine derivatives is evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungal strains. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

G Start Prepare fungal inoculum (1-5 x 10^5 CFU/mL) Serial_Dilution Perform 2-fold serial dilutions of test compounds in a 96-well plate Start->Serial_Dilution Inoculation Inoculate each well with the fungal suspension Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Results Determine MIC as the lowest concentration with no visible growth Incubation->Read_Results End Record MIC values Read_Results->End

Caption: Workflow for MIC Determination.

Materials:

  • Synthesized pyrazine derivatives

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare stock solutions of the test compounds and standard drugs in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of each test compound in RPMI-1640 medium to achieve a range of concentrations.

  • Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Table 3: Representative Antifungal Activity (MIC in µg/mL)

Compound IDCandida albicansAspergillus fumigatusCryptococcus neoformans
PZ-HYD-1 8164
PZ-HYD-2 482
PZ-CHL-1 16328
PZ-CHL-2 8164
Fluconazole1>642

Proposed Mechanism of Action

While the precise mechanism of action for novel compounds requires extensive investigation, pyrazine derivatives are hypothesized to exert their antifungal effects through various pathways. One of the most prominent proposed mechanisms is the inhibition of ergosterol biosynthesis.[7] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[7] Other potential mechanisms include the inhibition of key fungal enzymes or interference with cellular signaling pathways.[6] The presence of the electron-deficient pyrazine ring can facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions.[5]

Safety and Handling of 5-Bromopyrazine-2-carbaldehyde

As a halogenated aromatic aldehyde, 5-Bromopyrazine-2-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Always consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling any chemical.

Conclusion

5-Bromopyrazine-2-carbaldehyde is a valuable and versatile starting material for the synthesis of novel pyrazine-based antifungal agents. The protocols outlined in this guide provide a robust framework for the preparation of hydrazone and chalcone derivatives, their characterization, and the evaluation of their biological activity. The adaptability of these synthetic routes allows for the creation of extensive compound libraries, which is essential for systematic SAR studies and the optimization of lead compounds in the quest for new and effective antifungal therapies.

References

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. (2014). PubMed. Retrieved from [Link]

  • Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ScienceOpen. Retrieved from [Link]

  • synthesis and characterisation of 1,3,5 triphenyl-2 pyrazoline for antimicrobial activity. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Use of 5-Bromopyrazine-2-carbaldehyde in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromopyrazine-2-carbaldehyde in Agrochemical Discovery

Abstract

This technical guide outlines the strategic application of 5-Bromopyrazine-2-carbaldehyde (CAS: 76438-44-9) as a bifunctional scaffold in the synthesis of next-generation agrochemicals. Unlike simple pyridines, the 1,4-diazine (pyrazine) core offers unique lipophilicity (LogP) and metabolic stability profiles essential for modern crop protection agents.[1] This note details two validated synthetic pathways: Suzuki-Miyaura Cross-Coupling for bi-aryl herbicide construction and Acid-Catalyzed Condensation for acylhydrazone fungicide development.[1]

Chemical Profile & Strategic Value

The utility of 5-Bromopyrazine-2-carbaldehyde lies in its orthogonal reactivity.[1] It possesses two distinct "handles" that allow chemists to grow the molecule in different vectors without protecting group manipulation.[1]

FeatureChemical PropertyStrategic Advantage in Agrochem
Core Structure 1,4-Diazine (Pyrazine)Bioisostere of pyridine/benzene; lowers LogP, improves water solubility and systemic transport in plants.
Position 2 Formyl group (-CHO)Highly reactive electrophile for constructing hydrazones, oximes, and Schiff bases (common pharmacophores in fungicides).[1]
Position 5 Bromide (-Br)Activated for Pd-catalyzed cross-coupling due to the electron-deficient ring; facilitates library expansion for SAR (Structure-Activity Relationship) studies.[1]

Handling & Stability Note: This compound is air-sensitive.[1] The aldehyde moiety is prone to oxidation to 5-bromopyrazine-2-carboxylic acid upon prolonged exposure to atmospheric oxygen.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthetic Pathways: The Divergent Map

The following decision tree illustrates the "Order of Operations" logic.

  • Path A (Coupling First): Recommended when the target downstream functional group (e.g., a chelating hydrazone) might poison the Palladium catalyst.[1]

  • Path B (Condensation First): Recommended when the coupling partner is sensitive to the acidic conditions of hydrazone formation.

G Fig 1. Divergent Synthesis Strategy. Path A is preferred to avoid catalyst poisoning by hydrazone nitrogens. Start 5-Bromopyrazine- 2-carbaldehyde BiAryl Intermediate A: 5-Aryl-pyrazine-2-CHO Start->BiAryl Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Hydrazone Intermediate B: 5-Bromo-hydrazone Start->Hydrazone Condensation (R-NHNH2, H+) FinalA Target A: Bi-aryl Hydrazone (Fungicide Scaffold) BiAryl->FinalA Condensation (R-NHNH2, H+) FinalB Target B: Complex Heterocycle Hydrazone->FinalB Suzuki Coupling (High Catalyst Load)

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C-5 position with an aryl group while preserving the C-2 aldehyde.[1] Challenge: The aldehyde is susceptible to nucleophilic attack by strong bases or polymerization.[1] Solution: Use a mild base system (


 or 

) and a catalyst resistant to dechelation.[1]

Reagents:

  • Substrate: 5-Bromopyrazine-2-carbaldehyde (1.0 equiv)[1]

  • Coupling Partner: Arylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (3–5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the pyrazine substrate, arylboronic acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours.

    • Expert Tip: Do not exceed 90°C. Higher temperatures promote Cannizzaro disproportionation of the aldehyde in the basic medium.

  • Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The product will be more polar (lower

    
    ) than the starting bromide but less polar than the boronic acid.
    
  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography.

    • Note: Pyrazine aldehydes can be "sticky" on silica.[1] Pre-treat the column with 1% TEA if streaking occurs.[1]

Protocol B: Acylhydrazone Condensation (Fungicide Motif)

Objective: Convert the C-2 aldehyde into a bioactive hydrazone linkage.[1] Context: This motif is common in electron-transport inhibitors (e.g., MET I complex inhibitors).[1]

Reagents:

  • Substrate: 5-Substituted-pyrazine-2-carbaldehyde (from Protocol A)[1]

  • Reagent: Acylhydrazide (e.g., Benzohydrazide) (1.0 equiv)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (cat.[1][2] 2–3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde in absolute ethanol (0.1 M concentration).

  • Addition: Add the hydrazide reagent in one portion at room temperature.

  • Catalysis: Add catalytic acetic acid.

  • Reflux: Heat to reflux (78°C) for 2–3 hours.

    • Self-Validating Step: A heavy precipitate usually forms as the reaction progresses, indicating product formation (hydrazones are typically less soluble than the aldehyde precursor).

  • Isolation: Cool the mixture to 0°C. Filter the precipitate.

  • Purification: Recrystallize from hot EtOH/DMF. Do not use column chromatography unless necessary, as hydrazones can hydrolyze on acidic silica.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of Boronic AcidSwitch to Boronic Ester (Pinacol ester) or add excess boronic acid (1.5 equiv).[1]
Aldehyde Loss Cannizzaro Reaction (Disproportionation)Switch base to

(anhydrous) in Toluene/Water mix; lower temperature to 60°C.
No Reaction (Condensation) Steric HindranceUse microwave irradiation (100°C, 10 min) to overcome energy barrier.[1]
Catalyst Death (Suzuki) N-CoordinationIf coupling after hydrazone formation, use high catalyst load (10%) or switch to Pd(OAc)2/XPhos.[1]

Safety & Regulatory (E-E-A-T)

  • Hazard Identification: 5-Bromopyrazine-2-carbaldehyde is a skin and eye irritant (H315, H319).[1] It may cause respiratory irritation (H335).[1][3]

  • Engineering Controls: All reactions involving palladium catalysts and volatile bromides must be performed in a certified chemical fume hood.

  • Waste Disposal: Aqueous waste from Suzuki coupling contains Palladium and Boron residues; segregate into heavy metal waste streams.[1]

References

  • BenchChem. (2025).[1][4] Application of 5-Bromopyrimidine in Agrochemical Synthesis. (Note: Pyrimidine chemistry is homologous to Pyrazine).[1]

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from Yoneda Labs.[1]

  • ChemicalBook. (2025).[1][3][5] 5-Bromopyrazine-2-carbaldehyde Product & Safety Data.

  • MDPI. (2023).[1] Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.[1][6] 14, 105.[1][6] [1]

  • ResearchGate. (2025). Synthesis and biological evaluation of pyrazine carbohydrazide based hydrazones. (Demonstrates the condensation protocol).

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyrazines in Modern Chemistry

The pyrazine moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, impart metabolic stability, hydrogen bonding capabilities, and desirable pharmacokinetic profiles. 5-Bromopyrazine-2-carbaldehyde is a particularly valuable building block, offering a handle for diversification through its bromo substituent while the aldehyde group provides a site for further synthetic transformations.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex molecular architectures, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of 5-bromopyrazine-2-carbaldehyde. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the causality behind experimental choices, ensuring both trustworthiness and a deep understanding of the underlying chemical principles.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A generalized workflow for the palladium-catalyzed cross-coupling reactions of 5-bromopyrazine-2-carbaldehyde is depicted below. This workflow emphasizes the critical steps of reagent preparation, inert atmosphere setup, reaction execution, and product purification.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: 5-Bromopyrazine-2-carbaldehyde, Coupling Partner, Base, Ligand flask Combine Reagents in Flame-Dried Flask reagents->flask solvent Degas Solvent solvent->flask inert Establish Inert Atmosphere (Argon or Nitrogen) flask->inert catalyst Add Palladium Catalyst inert->catalyst heat Heat to Reaction Temperature catalyst->heat quench Quench Reaction heat->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General Experimental Workflow Diagram.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures.[4] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[5] For 5-bromopyrazine-2-carbaldehyde, this reaction provides a direct route to 5-arylpyrazine-2-carbaldehydes, which are valuable intermediates.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The electron-deficient nature of the pyrazine ring in 5-bromopyrazine-2-carbaldehyde facilitates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. The choice of base is critical for the transmetalation step, where the boronic acid is activated to a more nucleophilic boronate species.[7]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-Br (5-Bromopyrazine- 2-carbaldehyde) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar bromo-heterocyclic aldehydes.[8]

Materials:

  • 5-Bromopyrazine-2-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyrazine-2-carbaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common and effective catalyst. For challenging couplings, catalysts with more electron-rich and bulky ligands like dppf may be beneficial.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a good starting point. Stronger bases like Cs₂CO₃ or K₃PO₄ may be required for less reactive boronic acids.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical. The water is essential for the activation of the boronic acid.
Temperature 80-110 °CHigher temperatures may be necessary for less reactive substrates but can also lead to decomposition.

Stille Coupling: Versatility with Organostannanes

The Stille reaction offers a powerful method for C-C bond formation, particularly valued for its tolerance of a wide array of functional groups.[9][10] It couples an organic halide with an organostannane reagent.[11] While the toxicity of organotin compounds is a concern, their stability to air and moisture makes them valuable reagents.[9]

Mechanistic Considerations

The catalytic cycle of the Stille reaction mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[10] The transmetalation step is often the rate-determining step and can be influenced by the nature of the organic groups on the tin reagent.[12] For 5-bromopyrazine-2-carbaldehyde, the electron-deficient nature of the ring should facilitate oxidative addition.

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-Br (5-Bromopyrazine- 2-carbaldehyde) ArylHalide->OxAdd Organostannane R-Sn(Alkyl)₃ Organostannane->Transmetalation

Caption: Stille Coupling Catalytic Cycle.

Detailed Experimental Protocol: Stille Coupling

This protocol is based on general procedures for the Stille coupling of heteroaryl halides.[13]

Materials:

  • 5-Bromopyrazine-2-carbaldehyde

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • LiCl (3.0 equivalents, optional)

  • Anhydrous Toluene or DMF, degassed

Procedure:

  • In a flame-dried Schlenk flask, dissolve 5-bromopyrazine-2-carbaldehyde (1.0 eq.) in the chosen anhydrous, degassed solvent.

  • Add the organostannane (1.1 eq.) and LiCl (3.0 eq., if used).

  • Purge the solution with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq.) under a positive flow of inert gas.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Summary: Stille Coupling
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/P(fur)₃Pd(PPh₃)₄ is a standard choice. A combination of a Pd(0) source and a phosphine ligand can also be effective.
Additive LiCl, CuILiCl can accelerate the transmetalation step. CuI is sometimes used as a co-catalyst.
Solvent Toluene, DMF, DioxaneAnhydrous, polar aprotic solvents are typically used.
Temperature 80-120 °CThe reaction often requires elevated temperatures to proceed at a reasonable rate.

Sonogashira Coupling: Accessing Alkynylated Pyrazines

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[14]

Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles.[14] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[14] The amine base is crucial as it deprotonates the terminal alkyne and also serves as a solvent in some cases.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide + H-C≡CR - HX CuAcetylide->PdII_Aryl

Caption: Sonogashira Coupling Catalytic Cycles.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of heteroaryl bromides.[5]

Materials:

  • 5-Bromopyrazine-2-carbaldehyde

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), degassed

  • Anhydrous THF or DMF, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyrazine-2-carbaldehyde (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (THF or DMF) followed by the degassed amine base (Et₃N or DIPA).

  • Add the terminal alkyne (1.5 eq.) via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary: Sonogashira Coupling
ParameterRecommended ConditionRationale / Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃Pre-formed complexes or in situ generated catalysts can be used.
Cu Co-catalyst CuIEssential for the classical Sonogashira reaction, though copper-free conditions have been developed.
Base Et₃N, DIPA, piperidineA moderately strong amine base is required.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are common.

Heck Coupling: Vinylation of the Pyrazine Core

The Heck reaction is a palladium-catalyzed C-C coupling of an aryl or vinyl halide with an alkene.[15] This reaction is particularly useful for the synthesis of substituted alkenes.[16]

Mechanistic Considerations

The Heck reaction mechanism involves oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[17] The regioselectivity of the migratory insertion and the stereochemistry of the resulting double bond are key considerations. For 5-bromopyrazine-2-carbaldehyde, the electron-deficient nature of the pyrazine ring should favor the oxidative addition step.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl MigratoryInsertion Migratory Insertion PdII_Aryl->MigratoryInsertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim BetaHydrideElim->Pd0 Product Ar-CH=CH-R BetaHydrideElim->Product ArylHalide Ar-Br (5-Bromopyrazine- 2-carbaldehyde) ArylHalide->OxAdd Alkene H₂C=CHR Alkene->MigratoryInsertion

Caption: Heck Coupling Catalytic Cycle.

Detailed Experimental Protocol: Heck Coupling

This protocol is based on general conditions for Heck reactions of aryl bromides.[15]

Materials:

  • 5-Bromopyrazine-2-carbaldehyde

  • Alkene (e.g., styrene, n-butyl acrylate, 1.5 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • P(o-tolyl)₃ (0.04 equivalents)

  • Et₃N (2.0 equivalents)

  • Anhydrous DMF or Acetonitrile, degassed

Procedure:

  • To a flame-dried Schlenk tube, add 5-bromopyrazine-2-carbaldehyde (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and P(o-tolyl)₃ (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent, followed by the alkene (1.5 eq.) and Et₃N (2.0 eq.).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Heck Coupling
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Simple palladium salts are often effective.
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands are commonly used to stabilize the palladium catalyst.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HBr formed during the reaction.
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are typically used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[18] This reaction has broad scope and functional group tolerance.[19]

Mechanistic Considerations

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex.[19] Reductive elimination then furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[19] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[20]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amide Ar-Pd(II)L₂(NR¹R²) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArylHalide Ar-Br (5-Bromopyrazine- 2-carbaldehyde) ArylHalide->OxAdd Amine HNR¹R² + Base Amine->AmineCoord

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl bromides, and may require optimization for specific amines.[21]

Materials:

  • 5-Bromopyrazine-2-carbaldehyde

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • Xantphos or other suitable ligand (0.02 equivalents)

  • NaOt-Bu or Cs₂CO₃ (1.4 equivalents)

  • Anhydrous Toluene or Dioxane, degassed

Procedure:

  • In a glovebox, add 5-bromopyrazine-2-carbaldehyde (1.0 eq.), the amine (1.2 eq.), the base (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and the ligand (0.02 eq.) to a flame-dried Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography.

Data Summary: Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale / Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂A Pd(0) or Pd(II) precursor can be used.
Ligand Xantphos, RuPhos, XPhosBulky, electron-rich phosphine ligands are crucial for high reactivity.
Base NaOt-Bu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required. NaOt-Bu is common, but Cs₂CO₃ may be better for sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of 5-bromopyrazine-2-carbaldehyde provide a powerful and versatile platform for the synthesis of a diverse range of functionalized pyrazine derivatives. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in drug discovery and materials science. While the electron-deficient nature of the pyrazine ring generally facilitates oxidative addition, the presence of the aldehyde group may necessitate careful optimization of reaction conditions to avoid side reactions. Future work in this area will likely focus on the development of more active and selective catalyst systems that can operate under milder conditions, further expanding the synthetic utility of this important building block.

References

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of Fused‐Pyrazines via Palladium‐Catalyzed Double Benzyl Isocyanide Insertion and Cross‐Dehydrogenative Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyrazines from N -allyl malonamides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • LOCKSS. (2010). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

Sources

One-pot synthesis involving 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic One-Pot Functionalization of 5-Bromopyrazine-2-carbaldehyde

Part 1: Executive Summary & Chemical Strategy

The Linchpin Scaffold 5-Bromopyrazine-2-carbaldehyde (CAS: 1211534-08-5) is a high-value "linchpin" intermediate in medicinal chemistry.[1][2] Its utility stems from its dual electrophilic nature:[2]

  • The Aldehyde (-CHO): Highly reactive toward nucleophilic addition (amines, enolates, isonitriles).[1][2]

  • The Bromide (-Br): A handle for palladium-catalyzed cross-coupling (

    
    , 
    
    
    
    bond formation) or
    
    
    reactions.[1][2]

The One-Pot Advantage Isolating intermediates involving this scaffold is often inefficient due to the instability of the intermediate imines or the oxidative sensitivity of the aldehyde. A One-Pot approach minimizes solvent waste, reduces purification steps, and prevents the degradation of sensitive intermediates (e.g.,


-amino alkoxides).[1]

This guide details two distinct one-pot protocols:

  • Sequential Reductive Amination / Suzuki-Miyaura Coupling: Ideal for generating diverse secondary amine libraries.[1][2]

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: Ideal for constructing fused imidazo-heterocycle scaffolds with a pendant pyrazine handle.[1][2]

Part 2: Reaction Logic & Pathways

The following diagram illustrates the divergent synthetic utility of 5-Bromopyrazine-2-carbaldehyde in a one-pot setting.

ReactionLogic Start 5-Bromopyrazine- 2-carbaldehyde Step1A 1. Reductive Amination (Amine + NaBH(OAc)3) Start->Step1A Path A: Library Gen Step2A GBB Reaction (2-Aminopyridine + R-NC) Start->Step2A Path B: Scaffold Gen Step1B 2. Suzuki Coupling (Pd cat. + Boronic Acid) Step1A->Step1B One-Pot No Isolation Product1 Functionalized Biaryl Amine Step1B->Product1 Product2 3-(Pyrazin-2-yl) Imidazo[1,2-a]pyridine Step2A->Product2 Acid Cat. Step2B Post-GBB Coupling (Suzuki/Buchwald) Product2->Step2B Optional Diversification

Figure 1: Divergent one-pot workflows for 5-Bromopyrazine-2-carbaldehyde functionalization.

Part 3: Detailed Protocols

Protocol A: Sequential Reductive Amination / Suzuki Coupling

Best for: Rapid synthesis of biaryl-amine libraries.[1]

Mechanism:

  • Imine Formation/Reduction: The aldehyde reacts with a primary amine to form an imine, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[2] STAB is crucial because it is mild and will not reduce the aldehyde or the bromine handle before the amine reacts.

  • Cross-Coupling: The resulting secondary amine (containing the Br-pyrazine core) is subjected to Pd-catalyzed coupling in situ.[1][2]

Materials:

  • Substrate: 5-Bromopyrazine-2-carbaldehyde (1.0 equiv)

  • Amine: Primary aliphatic or aromatic amine (1.1 equiv)[1][2]

  • Reductant: NaBH(OAc)3 (1.5 equiv)[1][2]

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%)[1][2]

  • Base: 2M Na2CO3 (aqueous)[1][2]

  • Solvents: 1,2-Dichloroethane (DCE), 1,4-Dioxane.[1][2]

Step-by-Step Methodology:

  • Imine Formation (The "Dry" Step):

    • In a reaction vial, dissolve 5-Bromopyrazine-2-carbaldehyde (187 mg, 1.0 mmol) and the primary amine (1.1 mmol) in anhydrous DCE (4 mL).

    • Critical Check: Add activated 4Å molecular sieves if using a hydrophobic amine to drive imine formation.[2]

    • Stir at Room Temperature (RT) for 30–60 mins. Monitor via TLC (disappearance of aldehyde).[2]

  • Reduction:

    • Add NaBH(OAc)3 (318 mg, 1.5 mmol) in one portion.

    • Stir at RT for 2–4 hours.

    • Validation: Quench a small aliquot with water and check LC-MS for the secondary amine mass (M+H).[1][2] The Br pattern (M, M+2) must be visible.[2]

  • Solvent Switch (The "Wet" Step):

    • Note: DCE is not ideal for Suzuki couplings due to poor solubility of inorganic bases.[2]

    • Evaporate the DCE under a stream of nitrogen or reduced pressure. (Alternatively, if using Toluene in step 1, you may proceed without evaporation).[2]

    • Re-dissolve the crude residue in 1,4-Dioxane (4 mL).

  • Suzuki Coupling:

    • Add the Aryl Boronic Acid (1.5 mmol) and Pd(dppf)Cl2·DCM (40 mg, 0.05 mmol).[2]

    • Add 2M Na2CO3 (1.5 mL).[2]

    • Degassing (Essential): Sparge the biphasic mixture with Argon for 5 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.[2]

    • Seal the vial and heat to 90°C for 4–12 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc and wash with water/brine.[2]

    • Dry over MgSO4 and concentrate.[2] Purify via flash chromatography.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for: Creating fused imidazo[1,2-a]pyridine scaffolds with a pyrazine substituent.[1][2]

Mechanism: This is a [4+1] cycloaddition involving an aldehyde, a 2-aminoazine (amidine source), and an isocyanide.[1][2] The 5-Bromopyrazine-2-carbaldehyde serves as the carbonyl component.[1][2]

Materials:

  • Aldehyde: 5-Bromopyrazine-2-carbaldehyde (1.0 equiv)[1][2]

  • Amine 2: 2-Aminopyridine (or derivative) (1.0 equiv)[1][2]

  • Isocyanide: tert-Butyl isocyanide (or similar) (1.1 equiv)[1][2]

  • Catalyst: Scandium(III) Triflate [Sc(OTf)3] (5 mol%) OR Acetic Acid (10 mol%)[1][2]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1][2]

Step-by-Step Methodology:

  • Component Mixing:

    • In a microwave vial, dissolve 2-Aminopyridine (94 mg, 1.0 mmol) and 5-Bromopyrazine-2-carbaldehyde (187 mg, 1.0 mmol) in MeOH (3 mL).

    • Stir for 10 minutes to allow pre-association (Schiff base equilibrium).

  • Activation & Cyclization:

    • Add the Isocyanide (1.1 mmol).[1][2]

    • Add the catalyst (Sc(OTf)3 or AcOH).[1][2]

    • Self-Validating Step: The reaction often turns yellow/orange as the imine forms and cyclizes.

  • Reaction:

    • Method A (Thermal): Heat at 60°C for 12 hours.[1][2]

    • Method B (Microwave - Preferred): Heat at 100°C for 20 minutes. Microwave heating significantly accelerates GBB reactions and improves yields for electron-deficient aldehydes like pyrazines.[1][2]

  • Isolation:

    • Concentrate the solvent.[2]

    • The product is often crystalline.[2] Triturate with cold ether or purify via column chromatography (DCM/MeOH gradient).[2]

    • Result: 3-(5-Bromopyrazin-2-yl)-N-(tert-butyl)imidazo[1,2-a]pyridin-2-amine (structure depends on isocyanide used).[1][2]

Part 4: Troubleshooting & Critical Parameters

ParameterIssueSolution/Insight
Chemoselectivity Reduction of Aldehyde vs. BromineUse NaBH(OAc)3 (STAB). Stronger reductants like NaBH4 can sometimes reduce the pyrazine ring or cause debromination if Pd residues are present.[2]
Protodebromination Loss of Br during SuzukiThis occurs if the reaction is overheated or if the catalyst loading is too high with excess hydride source. Ensure the reductive amination is quenched or fully consumed before adding Pd.[2]
GBB Yields Low conversionPyrazine aldehydes are electron-deficient.[1][2] Use TFE (Trifluoroethanol) as a solvent; its hydrogen-bond donating ability stabilizes the transition state and accelerates the reaction without external acid catalysts.[1]
Stoichiometry PolysubstitutionIn Suzuki coupling, use exactly 1.1–1.5 equiv of boronic acid.[2] Excess can lead to difficult purification of the biaryl product from boronic acid byproducts.

Part 5: References

  • General Review of GBB Reaction:

    • Title: The Groebke-Blackburn-Bienaymé reaction (GBBR): emerging chemistry for drug discovery.[1][2][3]

    • Source: PubMed / Molecular Diversity (2024).[1][2]

    • URL:[Link] (Search Term: Groebke-Blackburn-Bienaymé drug discovery)[1][2]

  • One-Pot Reductive Amination/Suzuki Methodology:

    • Title: Reductive Aminations and Suzuki-Type Couplings (Methodology applied to halo-benzaldehydes).[1][2]

    • Source: Organic Chemistry Portal / Bioorg.[1][2] Med. Chem. Lett. 2004, 14, 5493.[2][4]

    • URL:[Link]

  • Pyrazine Functionalization:

    • Title: Synthesis of substituted pyrazines from N-allyl malonamides (Context on pyrazine reactivity).

    • Source: RSC Publishing / Organic & Biomolecular Chemistry.[1][2]

    • URL:[Link]

  • One-Pot GBB-Suzuki Strategy:

    • Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements.[2][5] (Describes the sequential GBB-Suzuki concept).

    • Source: Beilstein Journal of Organic Chemistry.[2]

    • URL:[Link][1][2]

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component for designing molecules that interact with biological targets.[3] 5-Bromopyrazine-2-carbaldehyde is a particularly useful starting material. The pyrazine ring is inherently electron-deficient, and this effect is amplified by the presence of the strongly electron-withdrawing carbaldehyde group. This electronic arrangement makes the bromine atom at the C5 position highly susceptible to displacement by a wide range of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5]

This guide provides a comprehensive overview of the SNAr reaction on 5-bromopyrazine-2-carbaldehyde, detailing the underlying mechanism, critical experimental parameters, and step-by-step protocols for its successful application. The resulting 5-substituted pyrazine-2-carbaldehydes are versatile intermediates, primed for further elaboration in the synthesis of complex molecules for drug discovery and materials science.[6]

The SNAr Mechanism on an Activated Pyrazine Ring

Unlike electron-rich aromatic systems that favor electrophilic substitution, the electron-poor nature of the pyrazine ring facilitates nucleophilic attack. The SNAr reaction is a two-step addition-elimination process.[4][7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (bromine). This step is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9] The stability of this complex is crucial for the reaction to proceed. In the case of 5-bromopyrazine-2-carbaldehyde, the negative charge is effectively delocalized by the two ring nitrogens and the carbaldehyde group, which are positioned to stabilize the intermediate through resonance.[5][10]

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored in the second step through the expulsion of the bromide leaving group.[8]

The overall mechanism is depicted below:

Caption: General Mechanism of the SNAr Reaction.

Key Experimental Considerations

The success and efficiency of the SNAr reaction on 5-bromopyrazine-2-carbaldehyde depend on the careful selection of several key parameters.

ParameterKey Considerations & RationaleTypical Choices
Nucleophile The nucleophilicity of the attacking species is paramount. N-nucleophiles (primary/secondary amines), O-nucleophiles (phenols, alcohols), and S-nucleophiles (thiols) are all effective. Steric hindrance around the nucleophilic atom can decrease the reaction rate.Anilines, piperidines, morpholines, phenols, thiophenols.
Solvent Polar aprotic solvents are ideal. They can solvate the cation of the base but do not strongly solvate the nucleophile, thus preserving its reactivity. Their high boiling points are also advantageous for reactions requiring heat.[11]DMSO, DMF, NMP, Dioxane.
Base A base is often required to deprotonate the nucleophile (e.g., phenols, thiols, or even some amines) to increase its nucleophilicity.[12] For neutral nucleophiles like amines, a base acts as a scavenger for the HBr generated. The choice of base can influence reaction rate and yield. Carbonates are common, with Cesium Carbonate (Cs₂CO₃) often providing superior results due to its higher solubility and the "cesium effect."K₂CO₃, Cs₂CO₃, DIPEA (Hünig's base), NaH (for alcohols/thiols).
Temperature Most SNAr reactions require heating to overcome the activation energy barrier. Temperatures typically range from 60 °C to 130 °C. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and time, avoiding decomposition.[11]80-120 °C.
Leaving Group While the substrate is fixed as a bromide, it's important to understand the leaving group's role. In SNAr reactions on activated systems, the C-L bond cleavage is not the rate-determining step. The reactivity order is often F > Cl > Br > I, because the more electronegative halogen better stabilizes the ring towards nucleophilic attack.[13] However, bromide is an excellent and widely used leaving group for this substrate.Bromine (Br).

Experimental Protocols

Safety Note: 5-Bromopyrazine-2-carbaldehyde is an irritant.[14] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Reaction with an Amine (e.g., Morpholine)

This protocol details the synthesis of 5-(morpholin-4-yl)pyrazine-2-carbaldehyde.

Materials:

Reagent MW Amount Moles (mmol) Equiv.
5-Bromopyrazine-2-carbaldehyde 187.00 500 mg 2.67 1.0
Morpholine 87.12 279 µL 3.21 1.2
Potassium Carbonate (K₂CO₃) 138.21 739 mg 5.35 2.0

| Dimethylformamide (DMF) | - | 10 mL | - | - |

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyrazine-2-carbaldehyde (500 mg, 2.67 mmol).

  • Add potassium carbonate (739 mg, 5.35 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Add morpholine (279 µL, 3.21 mmol) to the stirring suspension.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reaction with a Phenol (e.g., 4-Methoxyphenol)

This protocol details the synthesis of 5-(4-methoxyphenoxy)pyrazine-2-carbaldehyde.

Materials:

Reagent MW Amount Moles (mmol) Equiv.
5-Bromopyrazine-2-carbaldehyde 187.00 500 mg 2.67 1.0
4-Methoxyphenol 124.14 365 mg 2.94 1.1
Cesium Carbonate (Cs₂CO₃) 325.82 1.31 g 4.01 1.5

| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - | - |

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromopyrazine-2-carbaldehyde (500 mg, 2.67 mmol) and 4-methoxyphenol (365 mg, 2.94 mmol).

  • Add cesium carbonate (1.31 g, 4.01 mmol).

  • Add anhydrous DMSO (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS (typically 6-12 hours).

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water (50 mL). A precipitate may form.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 25 mL) to remove residual DMSO, followed by brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexane) to obtain the desired diaryl ether.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

This protocol details the synthesis of 5-(phenylthio)pyrazine-2-carbaldehyde.

Materials:

Reagent MW Amount Moles (mmol) Equiv.
5-Bromopyrazine-2-carbaldehyde 187.00 500 mg 2.67 1.0
Thiophenol 110.18 287 µL 2.80 1.05
Diisopropylethylamine (DIPEA) 129.24 696 µL 4.01 1.5

| Acetonitrile (MeCN) | - | 10 mL | - | - |

Procedure:

  • In a round-bottom flask, dissolve 5-bromopyrazine-2-carbaldehyde (500 mg, 2.67 mmol) in acetonitrile (10 mL).

  • Add diisopropylethylamine (696 µL, 4.01 mmol) to the solution.

  • Add thiophenol (287 µL, 2.80 mmol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to yield the thioether.

Workflow and Data Visualization

General Experimental Workflow

The general process for performing an SNAr reaction on this substrate is consistent across different nucleophiles.

Experimental_Workflow General S N Ar Experimental Workflow A 1. Reagent Setup - Add 5-bromopyrazine-2-carbaldehyde,  base, and solvent to a dry flask. B 2. Nucleophile Addition - Add nucleophile (amine, phenol, or thiol)  to the stirring mixture. A->B C 3. Reaction - Heat mixture to specified temperature  (e.g., 60-120 °C) under N₂ atmosphere. B->C D 4. Monitoring - Track reaction progress using TLC or LC-MS  until starting material is consumed. C->D E 5. Work-up - Cool reaction. - Perform aqueous quench and  liquid-liquid extraction. D->E Reaction Complete F 6. Purification - Dry organic layer, concentrate. - Purify by column chromatography. E->F G 7. Characterization - Confirm structure and purity  (NMR, MS, etc.). F->G

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromopyrazine-2-carbaldehyde Cross-Coupling Ticket Severity: High (Complex Substrate Class) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Double Threat" Substrate

You are likely reading this because your standard Suzuki conditions (e.g., Pd(PPh₃)₄ / Na₂CO₃) resulted in black precipitate, low conversion, or a complex mixture of side products.

Coupling 5-Bromopyrazine-2-carbaldehyde presents a unique "double threat" to the catalytic cycle:

  • Catalyst Poisoning (The Pyrazine Problem): The pyrazine nitrogens are excellent ligands. They competitively bind to the Palladium center, displacing your phosphine ligands and shutting down the catalytic cycle (arresting it at the Pd(II) stage).

  • Base Sensitivity (The Aldehyde Problem): The aldehyde moiety is highly electrophilic. Under standard aqueous basic conditions, it is susceptible to Cannizzaro disproportionation , Aldol condensation , or nucleophilic attack by the base itself.

This guide moves beyond "trial and error" to provide a mechanistic approach to fixing these specific failure modes.

Critical Optimization Modules

Module A: Catalyst & Ligand Selection

Goal: Prevent N-coordination and ensure turnover.

The Failure Mode: Simple ligands like PPh₃ are easily displaced by the pyrazine nitrogen. Once the substrate binds to Pd, the catalyst deactivates (often visible as "Palladium black" precipitation early in the reaction).

The Solution: Use Bulky, Electron-Rich Ligands or Chelating Ligands .

  • Recommendation 1 (Gold Standard): XPhos or SPhos .

    • Why: These Buchwald ligands are extremely bulky. They create a "steric wall" that physically prevents the pyrazine nitrogen from binding to the Pd center, while their electron-rich nature accelerates the oxidative addition into the C-Br bond.

    • Pre-catalyst: Use XPhos Pd G3 or G4 . These precatalysts generate the active Pd(0) species immediately upon heating, avoiding the induction period and instability of Pd(dba)₂.

  • Recommendation 2 (Robust Alternative): Pd(dppf)Cl₂ · DCM .

    • Why: The bidentate dppf ligand bites the metal strongly, making it difficult for the pyrazine to displace it. This is often the industrial workhorse for heteroaryl couplings.

Module B: Base & Solvent Engineering

Goal: Protect the aldehyde from degradation.

The Failure Mode: Strong hydroxide bases (NaOH, KOH) or high temperatures in water promote aldehyde destruction.

The Solution: Tune basicity and water availability.

  • Base Selection: Switch to Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These are milder than hydroxides but sufficiently basic to activate the boronic acid.

  • Solvent System:

    • Scenario A (Standard):1,4-Dioxane / Water (4:1) . The water is necessary for the base to dissolve and activate the boron species.

    • Scenario B (Hydrolysis Sensitive): If the aldehyde degrades, switch to Anhydrous conditions . Use DMF or Toluene with Cs₂CO₃ (which has reasonable solubility in organics) or add a phase transfer catalyst (TBAB).

Decision Logic & Workflow

The following diagram illustrates the logical flow for optimizing this specific reaction.

SuzukiOptimization Start Start: Standard Conditions Failed CheckCat Step 1: Catalyst Check Did Pd Black precipitate? Start->CheckCat SwitchLigand Action: Switch to Bulky Ligand (XPhos Pd G3 or Pd(dppf)Cl2) CheckCat->SwitchLigand Yes (Poisoning) CheckSide Step 2: Analysis Is Aldehyde Intact? CheckCat->CheckSide No (Cat is stable) SwitchLigand->CheckSide SideRxn Issue: Aldehyde Degradation (Cannizzaro/Aldol) CheckSide->SideRxn Yes Success Target Yield > 80% CheckSide->Success Product Formed FixBase Action: Switch Base Use K3PO4 or Cs2CO3 SideRxn->FixBase FixSolvent Action: Anhydrous Conditions DMF/Cs2CO3 FixBase->FixSolvent If still failing Protect Last Resort: Protection Convert Aldehyde to Acetal FixSolvent->Protect If intractable

Caption: Optimization logic flow for 5-Bromopyrazine-2-carbaldehyde coupling, prioritizing catalyst stabilization followed by base/solvent tuning.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately upon heating, and I get <10% yield.

Diagnosis: Catalyst Poisoning / Decomposition. The Fix: The pyrazine nitrogen is binding to the Pd.

  • Stop using Pd(PPh₃)₄. It is too labile.

  • Switch to XPhos Pd G3 (1-3 mol%). The bulky XPhos ligand prevents the pyrazine from coordinating.

  • Degas thoroughly. Oxygen accelerates catalyst decomposition. Sparge solvents with Argon for 15 minutes before adding the catalyst.

Q2: My catalyst is stable, but the aldehyde is gone (complex baseline).

Diagnosis: Base-mediated degradation (Cannizzaro or polymerization). The Fix:

  • Lower the Base Strength: Switch from Na₂CO₃ to K₃PO₄ or KHCO₃ .

  • Reduce Water: Move to an anhydrous system (e.g., DMF or Toluene with Cs₂CO₃ ).

  • Pro-Tip (Protection): If direct coupling remains elusive, convert the aldehyde to a diethyl acetal (using EtOH/HC(OEt)₃/acid catalyst) before the Suzuki coupling. The acetal is stable to base. Deprotect with dilute HCl after the coupling.

Q3: I see "Protodeboronation" (My boronic acid turned into a benzene ring).

Diagnosis: This is common with electron-poor or heteroaryl boronic acids. The Fix:

  • Concentration: Increase the concentration of the reaction (less solvent volume).

  • Stoichiometry: Increase Boronic Acid equivalents to 1.5 - 2.0 eq .

  • Add Copper: Sometimes adding CuCl (10-20 mol%) can facilitate the transmetallation step and suppress protodeboronation (the "Liebeskind-Srogl" effect).

Recommended Experimental Protocol

This protocol uses a "Pre-catalyst" system to ensure maximum activity and stability.

ParameterSpecificationNotes
Substrate 5-Bromopyrazine-2-carbaldehyde1.0 equiv (e.g., 1.0 mmol)
Boronic Acid Aryl Boronic Acid1.2 - 1.5 equiv
Catalyst XPhos Pd G3 2.0 - 3.0 mol% (Highly active)
Base K₃PO₄ (Tribasic) 2.0 - 3.0 equiv
Solvent 1,4-Dioxane / WaterRatio 4:1 (Degassed)
Temperature 80°CDo not overheat (avoid >100°C)
Time 2 - 6 HoursMonitor by LCMS

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Pyrazine bromide (1.0 eq), Boronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Add Catalyst: Add XPhos Pd G3 (2.0 mol%). Note: If using a glovebox, add here. If on a benchtop, you can add it quickly, but inert atmosphere is preferred.

  • Evacuate/Backfill: Seal the vial. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Add Solvent: Syringe in degassed 1,4-Dioxane and Water (4:1 ratio).

  • Heat: Place in a pre-heated block at 80°C with vigorous stirring (1000 rpm).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the organic layer with water/brine. Dry over Na₂SO₄ and concentrate.

Mechanism of Action

Understanding the specific interaction between the Pyrazine and the Catalyst is key to troubleshooting.

Mechanism Pd Active Pd(0) Poisoned DEAD CATALYST (N-Coordination) Pd->Poisoned Small Ligands (PPh3) Pyrazine N binds Pd OxAdd Oxidative Addition (C-Br Insertion) Pd->OxAdd Bulky Ligands (XPhos) Sterics block N-binding Pyrazine 5-Br-Pyrazine-CHO Pyrazine->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Product Coupled Product TransMet->Product Reductive Elim.

Caption: Comparison of Catalyst Poisoning (Red path) vs. Successful Cycle using Bulky Ligands (Green path).

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Perera, D., et al. (2018).[1] A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow.[1] Science, 359(6374), 429–434.[1] (Context on high-throughput optimization for Suzuki).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9877562, 5-Bromopyrazine-2-carbaldehyde. Retrieved from [Link]

  • Malinowski, J. T., et al. (2026).[8] C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.[8] (Demonstrates ligand effects on electron-deficient diazines). Retrieved from [Link]

Sources

Side reactions of 5-Bromopyrazine-2-carbaldehyde in Wittig olefination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: 5-Bromopyrazine-2-carbaldehyde in Wittig Olefination

Executive Summary: The Substrate Challenge

5-Bromopyrazine-2-carbaldehyde is a deceptively simple substrate. While it possesses the requisite carbonyl functionality for Wittig olefination, the pyrazine core renders it highly electron-deficient ($ \pi $-deficient). This creates a "dual-electrophile" system:

  • The Carbonyl Carbon (C-Formyl): The desired site of attack.

  • The C-5 Carbon (C-Br): A highly activated site prone to Nucleophilic Aromatic Substitution ($ S_NAr $).

Standard Wittig protocols using strong bases (e.g., n-BuLi) or nucleophilic ylides frequently fail, resulting in complex tars, debromination, or ring amination.[1] This guide details the specific side reactions and provides an optimized protocol to ensure chemoselectivity.

Troubleshooting Dashboard

Use this matrix to diagnose specific failure modes in your current experiment.

Observation Likely Root Cause Mechanistic Insight Corrective Action
Dark/Tarry Reaction Mixture Polymerization via $ S_NAr $ The ylide (or base) attacks the C-5 position, displacing bromide. This creates a reactive intermediate that polymerizes.Switch to Horner-Wadsworth-Emmons (HWE) conditions using milder bases (e.g., K₂CO₃, LiCl) to reduce nucleophilicity.[1]
Loss of Bromine (Debromination) Halogen-Metal Exchange If using n-BuLi to generate the ylide, the Lithium exchanges with the Bromine before the ylide reacts.STOP using n-BuLi. Use non-nucleophilic bases like NaHMDS or KOtBu at low temperatures (-78°C).
Low Conversion / Aldehyde Loss Base-Mediated Decomposition Electron-deficient aldehydes are prone to Cannizzaro-type disproportionation or hydration in strong aqueous base.Ensure strictly anhydrous conditions . Avoid hydroxide bases. Use aprotic solvents (THF, DCM).[1]
Product is the "Azine" Dimer Hydrazine Contamination If the aldehyde was prepared from an ester reduction involving hydrazine, trace hydrazine catalyzes azine formation.Purify starting material via bisulfite adduct formation or rigorous chromatography before olefination.
Isomer Ratio (Z/E) Poor Ylide Stabilization Non-stabilized ylides give Z-alkenes; Stabilized give E. The pyrazine ring destabilizes the betaine intermediate.For E-alkenes, use HWE phosphonates .[1] For Z-alkenes, use the Still-Gennari modification .

Deep Dive: Mechanism of Side Reactions

The following pathway analysis illustrates the competition between the desired olefination and the parasitic $ S_NAr $ pathway.

G Substrate 5-Bromopyrazine- 2-carbaldehyde Betaine Betaine Intermediate Substrate->Betaine Path A: C=O Attack (Kinetic Control) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Path B: C-5 Attack (S_NAr) Debrominated Debrominated Pyrazine Substrate->Debrominated Path C: Li/Br Exchange (If n-BuLi used) Ylide Phosphonium Ylide (Nucleophile) Ylide->Betaine Ylide->Meisenheimer Excess Ylide Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Product Desired Olefin (Vinyl Pyrazine) Oxaphosphetane->Product - Ph3P=O SNAr_Product 5-Substituted Pyrazine (Impurity) Meisenheimer->SNAr_Product - Br-

Figure 1: Competitive reaction pathways. Path A is the desired Wittig reaction. Path B represents the parasitic nucleophilic aromatic substitution at the C-5 position, common in electron-deficient heterocycles. Path C occurs specifically with organolithium bases.

Optimized Protocol: The "Safe" HWE Modification

To mitigate the side reactions described above, we recommend avoiding the classic Wittig (PPh₃/BuLi) in favor of a mild Horner-Wadsworth-Emmons (HWE) protocol. This method uses a phosphonate ester, which is more reactive toward the carbonyl but less basic/nucleophilic toward the ring bromine.

Reagents:

  • Substrate: 5-Bromopyrazine-2-carbaldehyde (1.0 equiv)

  • Reagent: Triethyl phosphonoacetate (or derivative) (1.1 equiv)[1]

  • Base: LiCl (dry, 1.2 equiv) + DBU (1.2 equiv) ORK₂CO₃ (mild)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF[1]

Step-by-Step Procedure:

  • Preparation of Salt-Base Complex: In a flame-dried flask under Argon, suspend anhydrous LiCl (1.2 equiv) in dry MeCN. Stir for 10 minutes to ensure partial dissolution/complexation. Why? LiCl increases the acidity of the phosphonate proton, allowing the use of a weaker amine base (DBU) instead of strong alkoxides, preventing $ S_NAr $.

  • Phosphonate Activation: Add the phosphonate ester (1.1 equiv) to the LiCl suspension. Cool to 0°C. Add DBU (1.2 equiv) dropwise. The solution should turn clear or slightly yellow. Stir for 15 minutes.

  • Substrate Addition: Dissolve 5-Bromopyrazine-2-carbaldehyde in a minimum volume of dry MeCN. Add this solution dropwise to the reaction mixture at 0°C. Critical: Do not add the base to the aldehyde. Always add aldehyde to the pre-formed ylide/anion to keep the aldehyde concentration low (pseudo-high dilution).

  • Reaction Monitoring: Allow to warm to Room Temperature (20-25°C). Monitor by TLC or LCMS. Expectation: Reaction is usually complete within 1-2 hours. Checkpoint: If starting material persists, do NOT heat above 40°C. Heating promotes displacement of the bromine.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate. Wash organic layer with water (to remove DBU salts) and brine. Dry over Na₂SO₄ and concentrate.

FAQ: Frequently Asked Questions

Q: Can I use NaH (Sodium Hydride) if I don't have DBU? A: Use with extreme caution. NaH is a strong base and can act as a nucleophile or transfer hydride. If you must use NaH, use it in THF at 0°C and ensure the phosphonate is fully deprotonated before adding the aldehyde. Any unreacted NaH will destroy the pyrazine ring.

Q: I see a spot on TLC that corresponds to the debrominated product. Why? A: This often happens if you use n-BuLi or if your solvent contains traces of radical initiators. Ensure your THF is stabilizer-free or freshly distilled. If using phosphonium salts (Classic Wittig), switch to Sodium Hexamethyldisilazide (NaHMDS) as the base; it is sterically bulky and non-nucleophilic, preventing attack on the bromine.[1]

Q: Why is the yield lower than the pyridine analog? A: Pyrazine (1,4-diazine) is significantly more electron-deficient than pyridine. This makes the aldehyde more reactive toward hydration (forming the gem-diol in wet solvents), which is unreactive in Wittig. Ensure all solvents are dried over molecular sieves (3Å).

References

  • Ma, Y., et al. "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives." Molecules, vol. 26, no.[1] 4, 2021.[1]

    • Context: Establishes the high susceptibility of electron-deficient arenes to $ S_NAr $ under basic conditions.
  • Rein, T., et al. "Asymmetric Wittig-Type Reactions." Topics in Stereochemistry, vol. 22, 1999.[1]

    • Context: Discusses the use of LiCl/DBU (Masamune-Roush conditions) for sensitive aldehydes.
  • Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction."[1] Topics in Stereochemistry, vol. 21, 1994.[1]

    • Context: Mechanistic details on betaine form
  • ChemicalBook. "5-Bromopyridine-2-carbaldehyde Safety Data Sheet."

    • Context: Handling and stability d

Sources

Purification of 5-Bromopyrazine-2-carbaldehyde reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 5-Bromopyrazine-2-carbaldehyde

Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-CHO-005[1]

Executive Summary

Welcome to the Heterocycle Purification Support Hub. You are likely dealing with the reaction product of 5-bromo-2-methylpyrazine oxidation (often via Selenium Dioxide) or a direct formylation of 5-bromopyrazine.[1]

The Challenge: 5-Bromopyrazine-2-carbaldehyde is a sensitive, electron-deficient heterocycle.[1] It presents three specific purification risks:

  • Silica Instability: The aldehyde moiety is prone to oxidation (to carboxylic acid) or acid-catalyzed decomposition on standard acidic silica gel.[1]

  • Streaking: The basic nitrogen atoms in the pyrazine ring interact with silanol groups, causing peak tailing.[1]

  • Co-elution: Separation from unreacted starting material (often 5-bromo-2-methylpyrazine) can be difficult due to similar lipophilicity.[1]

This guide provides a self-validating workflow to purify your compound without destroying it.

Module 1: Pre-Purification Triage (The "Stop & Check")

Before packing a column, you must determine if your compound survives the stationary phase.[1]

Q: How do I know if my compound is decomposing on silica? A: Perform a 2D-TLC Stability Test .

  • Spot your crude mixture on a TLC plate.

  • Run the plate in your target solvent (e.g., 20% EtOAc/Hexane).[1]

  • Do not visualize yet. Rotate the plate 90 degrees.

  • Run the plate again in the same solvent system.[1]

  • Result: All stable compounds will appear on a diagonal line (

    
    ).[1] If you see spots off the diagonal or a streak connecting two spots, your compound is decomposing on the silica during the run.
    

Decision Matrix:

  • Stable: Proceed to Module 2 (Standard Flash Chromatography).[1]

  • Unstable/Streaking: Proceed to Module 3 (Modified Stationary Phase).

  • Severe Decomposition: Proceed to Module 4 (Chemical Purification - Bisulfite Adduct).

Module 2: Optimized Flash Chromatography

Q: What is the best solvent system for pyrazine aldehydes? A: You need a gradient that suppresses basic interactions.[1] Avoid alcohols (MeOH) initially, as they can form hemiacetals with the aldehyde.[1]

Recommended Solvent System:

  • Solvent A: Hexanes (or Heptane)[2]

  • Solvent B: Ethyl Acetate (EtOAc)[3][4]

  • Modifier: 1% Triethylamine (TEA) added to the solvent bottle before equilibration.

Gradient Step% Solvent B (EtOAc)Purpose
Equilibration 5%Neutralize silica acidity with TEA.[1]
Loading 5%Elute non-polar impurities (e.g., mineral oil, SeO2 byproducts).
Ramp 1 5%

20%
Elute unreacted 5-bromo-2-methylpyrazine.[1]
Ramp 2 20%

40%
Target Elution: 5-Bromopyrazine-2-carbaldehyde.[1]
Flush 100%Elute polar acids/dimers.[1]

Q: How should I load the sample? A: Do not use liquid loading with DCM if you can avoid it; it often leads to broad bands.[1] Use Celite Dry Loading :

  • Dissolve crude in minimal DCM.[1]

  • Add Celite 545 (1:2 ratio of crude:Celite).

  • Rotovap to dryness (gentle bath,

    
    C) until you have a free-flowing powder.
    
  • Pack this powder on top of your pre-equilibrated column.[1]

Module 3: Troubleshooting & Modifications

Q: My product is streaking badly, even with TEA. What now? A: The silica acidity is still too high.[1] Switch stationary phases.

  • Option A: Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica.[1] Warning: Do not use basic alumina, as it will trigger aldol condensation of your aldehyde.[1]

  • Option B: Deactivated Silica. Slurry your silica in 5% TEA/Hexane, let it sit for 10 minutes, then flush with 5 column volumes (CV) of pure Hexane before starting your run.[1]

Q: I see a spot at the baseline that won't move. Is that my product? A: Likely not. That is usually 5-bromopyrazine-2-carboxylic acid , the oxidation byproduct.[1]

  • Verification: Isolate a small amount and check solubility in aqueous NaHCO

    
    .[1] If it dissolves and bubbles, it is the acid.[1]
    
  • Recovery: If your aldehyde oxidized, you can re-methylate the acid to the ester or reduce it back to the alcohol/aldehyde, but usually, it is treated as waste in this specific workflow.

Module 4: Chemical Purification (The "Magic Bullet")

Q: Chromatography is failing. Is there a non-chromatographic method? A: Yes.[1] Aldehydes form reversible water-soluble adducts with Sodium Bisulfite.[1] This separates them from non-aldehyde impurities (like the starting methyl-pyrazine) without a column.[1]

Protocol: Bisulfite Adduct Purification

  • Dissolve: Crude mixture in EtOAc (organic phase).

  • Extract: Add saturated aqueous Sodium Bisulfite (NaHSO

    
    ) solution (3-5 equivalents). Shake vigorously for 10-15 minutes.
    
    • Mechanism:[1][2][5][6][7] The aldehyde forms a water-soluble sulfonate adduct.[1] Impurities stay in EtOAc.

  • Separate: Keep the Aqueous Layer .[1] Discard the Organic Layer (contains starting material).[1]

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.[1]

  • Regenerate: Basify the aqueous layer carefully with solid Sodium Bicarbonate (NaHCO

    
    ) or 10% NaOH until pH ~9-10.
    
    • Observation: The solution will turn cloudy as the free aldehyde precipitates/oils out.

  • Extract: Extract the regenerated aldehyde into DCM (3x).

  • Dry: Dry over MgSO

    
     and concentrate.
    
Visual Workflows
Figure 1: Purification Decision Matrix

Caption: Logical flow to determine the correct purification method based on compound stability.

PurificationStrategy Start Crude Reaction Mixture TLC 2D-TLC Stability Test (Silica) Start->TLC Check1 Is compound stable on diagonal? TLC->Check1 Standard Standard Flash Column (Hex/EtOAc) Check1->Standard Yes Check2 Is it streaking? Check1->Check2 No (Decomposition) Modified Modified Column (1% TEA or Neutral Alumina) Check2->Modified Yes (Just Tailing) Bisulfite Bisulfite Adduct Extraction (Chemical) Check2->Bisulfite No (Degradation)

Figure 2: Bisulfite Purification Mechanism

Caption: Chemical separation workflow exploiting the reversible aldehyde-bisulfite adduct.

BisulfiteProcess Crude Crude in EtOAc (Aldehyde + Impurities) AddBisulfite Add aq. NaHSO3 (Vigorous Stirring) Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Bottom Phase Regen Add Base (NaHCO3) pH > 9 AqLayer->Regen FinalExtract Extract with DCM (Pure Aldehyde) Regen->FinalExtract

[1]

References & Authority
  • PubChem Compound Summary. 5-Bromopyridine-2-carbaldehyde (Analogous Chemistry).[1] National Center for Biotechnology Information.[1] Link[1]

    • Relevance: Confirms physical properties (solid, air-sensitive) and safety data (skin/eye irritant) relevant to heterocyclic aldehydes.

  • ChemicalBook. 2-Amino-5-bromopyrazine synthesis.Link[1]

    • Relevance: Provides context on the solubility and handling of brominated pyrazine derivatives.

  • ResearchGate Discussions. Purification of Aldehydes.Link

    • Relevance: Validates the bisulfite adduct method and silica decomposition issues for aldehydes.

  • Oxford Academic. Isolation and Purification of Pyrazines.[1]Link[1]

    • Relevance: Discusses the interaction of pyrazines with silica and the necessity of specific solvent modifications.

Disclaimer: Always consult the Safety Data Sheet (SDS) before handling 5-Bromopyrazine-2-carbaldehyde.[1] It is a potential skin sensitizer and lachrymator.

Sources

Technical Support Center: Palladium Catalyst Removal from 5-Bromopyrazine-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium catalyst removal in reactions involving 5-Bromopyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, to synthesize complex molecules from this versatile building block.[1][2][3]

The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the FDA and EMA, making its effective removal a critical step in process chemistry.[4] This guide provides in-depth, practical solutions to common challenges encountered during the purification of 5-Bromopyrazine-2-carbaldehyde reaction products, ensuring your final compound meets the stringent purity requirements for downstream applications.

Understanding the Challenge: The Role of 5-Bromopyrazine-2-carbaldehyde's Structure

The purification of reaction mixtures containing 5-Bromopyrazine-2-carbaldehyde presents unique challenges due to its chemical structure. The nitrogen atoms in the pyrazine ring can coordinate with palladium, potentially leading to catalyst poisoning or the formation of stable complexes that are difficult to remove.[5] Additionally, the aldehyde functional group may be sensitive to certain purification conditions. A successful palladium removal strategy must be effective without compromising the integrity of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My initial filtration after the reaction isn't removing the palladium catalyst effectively. What's going on?

Answer: This is a common issue and often points to the presence of soluble or colloidal palladium species. While heterogeneous palladium on carbon (Pd/C) can often be removed by simple filtration, homogeneous catalysts and leached palladium from heterogeneous catalysts can pass through standard filter media.[6]

Troubleshooting Flowchart: Ineffective Filtration

Caption: Decision-making workflow for troubleshooting ineffective palladium filtration.

Detailed Protocols:

Optimized Celite® Filtration:

  • Prepare the Pad: Place a sintered glass funnel on a filter flask. Add a layer of Celite® (approximately 1-2 cm thick) and gently press down to create a compact pad.

  • Pre-wet: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly settled.

  • Filter: Dilute your reaction mixture with a suitable solvent and pour it through the Celite® pad.[6]

  • Wash: Wash the pad with additional solvent to ensure all of your product is collected.[6]

Activated Carbon Treatment:

  • Adsorption: To the crude reaction mixture, add 1-5 wt% of activated carbon.[7]

  • Stir: Stir the mixture at room temperature or slightly elevated temperature for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Filter: Remove the activated carbon by filtration through a pad of Celite®.

FAQ 2: I've tried filtration and the palladium levels are still too high. What's the next step?

Answer: When filtration is insufficient, the use of palladium scavengers is the most common and effective next step.[8] Scavengers are materials that selectively bind to palladium, allowing for its removal. The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the reaction solvent.[9][10]

Palladium Scavenger Selection Guide
Scavenger TypeFunctional GroupPrimary TargetNotes
Thiol-Based -SHPd(II)Highly effective, but the potential for sulfur leaching should be considered.
Amine-Based -NH2, -NHRPd(II)Good for chelating palladium salts.
Phosphine-Based -PR2Pd(0)Effective for scavenging palladium in its zero-valent state.
Activated Carbon N/APd(0) and Pd(II)Broad-spectrum, cost-effective, but may adsorb the product.[7]
Specialized Resins VariousSpecific Pd speciesCan offer high selectivity and capacity.[11]
Experimental Protocol: Screening Palladium Scavengers

It is highly recommended to perform a small-scale screen to identify the most effective scavenger for your specific reaction.

  • Sample Preparation: Aliquot your crude reaction mixture into several small vials.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., a thiol-functionalized silica, an amine-functionalized resin, activated carbon) at a loading of 5-10 wt%.

  • Reaction: Stir the vials at a set temperature (e.g., 40 °C) for a predetermined time (e.g., 2-4 hours).

  • Analysis: Filter each sample and analyze the filtrate for residual palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Selection: Choose the scavenger that provides the lowest residual palladium with the highest product recovery.

Troubleshooting Scavenger Performance

Caption: Troubleshooting guide for optimizing palladium scavenger performance.

FAQ 3: Are there any concerns about the stability of 5-Bromopyrazine-2-carbaldehyde during palladium removal?

Answer: Yes, the aldehyde functional group can be sensitive to certain conditions. It is important to choose a palladium removal method that is compatible with your product.

Key Considerations for Product Stability:

  • pH: Avoid strongly acidic or basic conditions, which could potentially lead to side reactions involving the aldehyde.

  • Temperature: While elevated temperatures can improve scavenger efficiency, prolonged exposure to high heat may degrade the product. It is recommended to keep temperatures below 60-70 °C unless stability has been confirmed.

  • Reactive Scavengers: Be cautious with highly reactive scavengers that could potentially interact with the aldehyde or pyrazine ring. A small-scale stability study is always recommended when trying a new scavenger.

The 5-Bromopyrazine-2-carbaldehyde molecule is generally stable under recommended storage conditions.[12]

FAQ 4: Can I use aqueous washes to remove palladium?

Answer: Aqueous washes can be effective, particularly for removing palladium salts. The addition of a chelating agent to the aqueous phase can significantly improve the efficiency of palladium extraction.

Protocol: Enhanced Aqueous Wash with a Chelating Agent
  • Dilution: Dilute the organic reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene).

  • Aqueous Wash: Wash the organic layer with an aqueous solution of a chelating agent. Common choices include:

    • 0.1 M solution of N-acetylcysteine

    • 0.1 M solution of sodium thiosulfate[13]

    • A dilute solution of ethylenediaminetetraacetic acid (EDTA)

  • Separation: Separate the aqueous layer. Repeat the wash 1-2 more times.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the product.

References

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ACS Publications. (n.d.). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Retrieved from [Link]

  • Fallis, I. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

Sources

Technical Guide: GC-MS Profiling of 5-Bromopyrazine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromopyrazine-2-carbaldehyde is a critical scaffold in the synthesis of kinase inhibitors and optoelectronic materials. Its analysis by GC-MS presents a dual challenge: chemical reactivity (susceptibility to oxidation and nucleophilic attack) and thermal instability (de-bromination or disproportionation in the injector port).

This guide deviates from standard protocols to address the specific "ghost peaks" and artifacts common to halogenated heteroaromatic aldehydes. It focuses on the primary synthesis route: Lithiation-Formylation of 2,5-dibromopyrazine , while addressing oxidative routes.

Module 1: The "Ghost" Peaks (Sample Preparation & Artifacts)

Q: Why do I see a large peak for Pyrazine-2-carbaldehyde (des-bromo) when I know my starting material was pure?

A: This is likely an analytical artifact , not a synthesis byproduct. Bromine on a pyrazine ring, especially para to an electron-withdrawing aldehyde group, is labile. In a hot, dirty GC inlet (injector), active sites (metal shavings, glass wool fibers) can catalyze reductive debromination .

Troubleshooting Protocol:

  • Liner Maintenance: Change the liner immediately. Use a deactivated, splitless liner with quartz wool (or wool-less if possible).

  • Inlet Temperature: Lower the inlet temperature. Standard 250°C is often too high for this substrate. Try 200°C or use a Cold On-Column (COC) injection if available.

  • Solvent Choice: Avoid protic solvents (MeOH) in the wash vials, which can facilitate halogen exchange or acetal formation in the hot port. Use Dichloromethane (DCM) or Ethyl Acetate .

Q: My aldehyde peak is tailing severely or missing, but I see a broad hump later.

A: Your aldehyde has oxidized to 5-Bromopyrazine-2-carboxylic acid . Aldehydes oxidize rapidly in air. The carboxylic acid interacts strongly with the silanol groups of the GC column (stationary phase), causing severe tailing or irreversible adsorption.

Corrective Action (Derivatization): If the acid is suspected, do not rely on direct injection. Perform a rapid methyl esterification or acetal formation.

  • Quick-Check Protocol: Add 100 µL of Trimethylorthoformate (TMOF) and a catalytic crystal of p-TsOH to your sample vial. Shake for 5 mins. Inject.

    • Result: The aldehyde converts to the dimethyl acetal (sharp peak, M+46 mass shift). This confirms the aldehyde's presence and stabilizes it for the run.

Module 2: Chromatographic Method Optimization

To separate the regioisomers and de-brominated impurities, a standard non-polar column is often insufficient.

Recommended GC Parameters:

ParameterSettingRationale
Column DB-624 or VF-1701ms (Mid-polar)Better separation of polar pyrazine isomers than standard DB-5.
Inlet Mode Pulsed Splitless (15 psi pulse)Maximizes transfer of the labile aldehyde before thermal degradation occurs.
Flow Rate 1.2 mL/min (He)Slightly higher flow reduces residence time in the hot column.
Oven Ramp 60°C (1 min) → 15°C/min → 260°CFast ramp prevents thermal rearrangement of the bromo-species.
MS Source 230°CKeep source cooler to preserve the molecular ion (

).
Module 3: Mass Spectral Interpretation (The Fingerprint)

Q: How do I definitively distinguish the product from the starting material and byproducts?

A: You must rely on the Bromine Isotope Pattern and specific fragmentation losses.

  • Bromine Signature: Natural bromine is ~50%

    
     and ~50% 
    
    
    
    .[1] Any fragment containing one Br atom will appear as a doublet separated by 2 amu with nearly equal height (1:1 ratio).[1]

Key Diagnostic Ions:

CompoundStructureBase Peak (

)
Diagnostic Pattern
5-Bromopyrazine-2-carbaldehyde Product186/188 (

)
1:1 doublet. Loss of CHO (

).
2,5-Dibromopyrazine Starting Material236/238/240 1:2:1 triplet (Two Br atoms).
Pyrazine-2-carbaldehyde Des-bromo Byproduct108 (

)
No doublet. Single peak.
5-Butyl-2-formylpyrazine Alkyl Byproduct164 (

)
No doublet. Loss of propyl/butyl chain.
Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation of the target molecule under Electron Impact (EI) ionization.

G M_Ion Molecular Ion (M+) m/z 186 / 188 (1:1 Ratio) Fragment_1 Loss of H• [M-H]+ m/z 185 / 187 M_Ion->Fragment_1 - H• Fragment_2 Loss of CO (-28) [M-CO]+ m/z 158 / 160 (Pyrazinyl-Br Cation) M_Ion->Fragment_2 - CO (Alpha Cleavage) Fragment_3 Loss of CHO• (-29) [M-CHO]+ m/z 157 / 159 M_Ion->Fragment_3 - CHO• (Inductive Cleavage) Fragment_4 Loss of Br• (-79/81) [M-Br]+ m/z 107 (Pyrazine-CHO Cation) M_Ion->Fragment_4 - Br• (C-Br Homolysis) Fragment_5 Ring Cleavage (HCN Loss) m/z ~80 Fragment_2->Fragment_5 - HCN

Figure 1: EI-MS Fragmentation pathway for 5-Bromopyrazine-2-carbaldehyde. Note the persistence of the doublet pattern in fragments 2 and 3.

Module 4: Synthesis-Specific Troubleshooting

Scenario: The Lithiation Route (2,5-Dibromopyrazine + n-BuLi/DMF)

Q: I see a peak at m/z 244 (M+). What is it? A: This is 2,5-Bis(formyl)pyrazine .

  • Cause: Excess n-BuLi caused double lithiation (Li/Br exchange at both positions), followed by double formylation.

  • Fix: Control stoichiometry strictly (0.95 eq of n-BuLi) and ensure low temperature (-78°C) to prevent "scrambling" or equilibration of the lithiated species.

Q: I see a peak at m/z 164. What is it? A: This is 5-Butylpyrazine-2-carbaldehyde .

  • Cause:Nucleophilic addition instead of Lithium-Halogen exchange. If the reaction warms up, n-BuLi attacks the ring directly or displaces the bromine via

    
     mechanism before formylation.
    
  • Fix: Switch to a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or ensure the reaction is kept strictly at -78°C.

Troubleshooting Decision Tree

Troubleshooting Start Identify Impurity in GC-MS Check_Br Is Br Pattern (1:1 Doublet) Present? Start->Check_Br Yes_Br Yes Check_Br->Yes_Br No_Br No Check_Br->No_Br Mass_Check Check Mass Shift Yes_Br->Mass_Check M_Minus_Br Mass ~108 Des-Bromo No_Br->M_Minus_Br M_Butyl Mass ~164 Butyl Adduct No_Br->M_Butyl M_Plus_16 M+16 (m/z 202) Acid Formation Mass_Check->M_Plus_16 M_Plus_58 M+58 (m/z 244) Bis-Formyl Mass_Check->M_Plus_58 Action_1 Action: Derivatize with TMOF Check Air Leaks M_Plus_16->Action_1 Action_2 Action: Reduce n-BuLi eq. Lower Temp M_Plus_58->Action_2 Action_3 Action: Dry Solvents (Water quench) Clean GC Liner M_Minus_Br->Action_3 Action_4 Action: Switch to LiTMP Check Temp Control M_Butyl->Action_4

Figure 2: Logic flow for identifying and resolving synthesis impurities based on MS data.

References
  • Verification of CAS, structure, and molecular weight d
  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Lithium–Halogen Exchange on 2,5-Dibromopyridine: Synthesis of 5-Bromopyridine-2-carbaldehyde. Tetrahedron, 57(21), 4489-4505. (Analogous chemistry for pyrazine systems).
  • Kovacevic, I., et al. (2021). Thermal (In)stability of Alkaloids in the GC-MS Inlet. Toxics, 9(7), 156. Retrieved from [Link]

    • Validates the mechanism of thermal degradation and oxid
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane (Isotope Patterns). Retrieved from [Link]

    • Reference for interpreting the 79Br/81Br 1:1 doublet r

Sources

Managing air and moisture sensitivity of 5-Bromopyrazine-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 31181-90-5 (Analogous Pyridine) / 1211534-08-5 (Pyrazine) | Molecular Formula: C5H3BrN2O[1]

Executive Summary

From the Desk of the Senior Application Scientist: You are likely working with 5-Bromopyrazine-2-carbaldehyde because it is a "linchpin" intermediate—simultaneously offering an electrophilic handle (aldehyde) for scaffold elaboration and a halogen handle (bromide) for cross-coupling.[1]

However, this dual-functionality comes at a cost.[1] The pyrazine ring is significantly more electron-deficient than benzene or pyridine.[1] This inductive electron withdrawal makes the C2-aldehyde hyper-electrophilic .[1] Unlike benzaldehyde, which can sit on a shelf for years, this molecule is aggressively hygroscopic and prone to rapid autoxidation.[1]

This guide treats the molecule not just as a reagent, but as a dynamic system that requires active management of air and moisture to prevent the "Silent Failure" modes common in pyrazine chemistry.

Part 1: Storage & Handling (The First Line of Defense)

Status Indicator:

  • Optimal: White to pale yellow crystalline solid.[1]

  • Compromised: Dark yellow/orange gum or sticky solid (Indicates carboxylic acid formation or polymerization).[1]

  • Critical: Brown tar (Significant decomposition).[1]

Protocol: The "Zero-Headspace" Storage System

Why this matters: The aldehyde proton is acidic enough to be abstracted by weak bases or radical initiators (even trace peroxides in ethers), leading to autoxidation.[1]

  • Arrival: Do not store in the original vendor vial unless it is a Sure/Seal™ type.

  • Aliquot: Inside a glovebox or under positive N2 flow, aliquot the material into single-use vials.

  • Seal: Parafilm is insufficient. Use Teflon-lined caps and wrap with electrical tape or store inside a secondary jar with desiccant (Drierite/Silica).[1]

  • Temperature: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation. Cold glass + humid lab air = instant hydrate formation.[1]

Part 2: Troubleshooting Common Reaction Failures
Scenario A: Reductive Amination Fails (Low Yield / Hydrolysis)

User Complaint: "I formed the imine, but after adding STAB (Sodium Triacetoxyborohydride), I mostly recovered the alcohol side-product or hydrolyzed starting material."

The Mechanism of Failure: Because the pyrazine aldehyde is electron-poor, the formed imine is also electron-poor and highly susceptible to hydrolysis by trace water.[1] If water is present, the equilibrium shifts back to the aldehyde, which STAB then rapidly reduces to the 5-bromopyrazine-2-methanol (dead end).[1]

Corrective Protocol:

  • Dehydrating Agent: You must use a dehydrating agent during imine formation.[1]

    • Standard: 4Å Molecular Sieves (Activated).[1]

    • Aggressive: Ti(OiPr)4 (Titanium isopropoxide).[1]

  • The "Pre-Stir" Rule: Stir the amine + aldehyde + drying agent for 2-4 hours before adding the reducing agent.[1] Ensure the imine is fully formed (check via crude NMR or IR; look for disappearance of C=O stretch ~1700 cm⁻¹ and appearance of C=N ~1640 cm⁻¹).[1]

  • Solvent Choice: Switch from Methanol (protic, promotes equilibrium reversal) to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1]

Scenario B: Suzuki/Stille Coupling Stalls

User Complaint: "The bromide is intact, but the aldehyde degraded," OR "I see protodebromination (loss of Br)."

The Mechanism of Failure:

  • Aldehyde Interference: Palladium catalysts can coordinate to the aldehyde, or the aldehyde can undergo oxidative addition if the bond is weak, poisoning the cycle.

  • Base Sensitivity: Strong bases (NaOH, KOtBu) used in Suzuki coupling will trigger the Cannizzaro reaction on the aldehyde (disproportionation to acid + alcohol) faster than the cross-coupling occurs.

Corrective Protocol:

  • Base Selection: Switch to weak, non-nucleophilic bases.

    • Recommended: Potassium Phosphate (K3PO4) or Potassium Fluoride (KF).[1]

    • Avoid: Hydroxides or Alkoxides.[1]

  • Protection Strategy: If the coupling is sluggish, protect the aldehyde as an acetal (using ethylene glycol + pTsOH) before the coupling.[1] The acetal is stable to base and Pd.[1] Deprotect with dilute HCl afterwards.[1]

  • Water Management: Degas solvents thoroughly (sparge with Argon for 20 mins). Oxygen promotes homocoupling and aldehyde oxidation.[1]

Part 3: Visualization of Failure Modes

The following diagram illustrates the "Danger Zones" where the unique electronic properties of the pyrazine ring trigger specific degradation pathways.

PyrazineHandling Start 5-Bromopyrazine-2-carbaldehyde Air Exposure to Air (O2) Start->Air Storage Moisture Exposure to Moisture (H2O) Start->Moisture Handling Base Strong Base (pH > 10) Start->Base Suzuki Conditions Acid Pyrazine-2-carboxylic acid (Inactive/Dead) Air->Acid Autoxidation (Fast) Hydrate Gem-Diol (Hydrate) (Reversible but stalls reaction) Moisture->Hydrate Nucleophilic Attack (Equilibrium) Cannizzaro Cannizzaro Disproportionation (Acid + Alcohol) Base->Cannizzaro Aldehyde Instability

Figure 1: Critical degradation pathways.[1] Note that the electron-deficient ring accelerates both hydration and base-mediated disproportionation compared to standard aromatic aldehydes.[1]

Part 4: Decision Matrix & Data
Solvent & Scavenger Compatibility Table
ComponentRecommendationTechnical Rationale
Reaction Solvent DCE, DCM, Toluene Non-protic solvents prevent hemiacetal formation.[1] Avoid MeOH/EtOH in the first step of reductive amination.[1]
Drying Agent Ti(OiPr)4 (1.1 equiv)Acts as both a Lewis Acid to activate the carbonyl and a water scavenger.[1] Superior to MgSO4 for this substrate.[1]
Suzuki Base K3PO4 / K2CO3 Anhydrous bases prevent Cannizzaro side-reactions.[1] Avoid aqueous biphasic systems if possible.
Atmosphere Argon Heavier than air; provides a better "blanket" for the solid in storage vials than Nitrogen.[1]
Experimental Workflow: Optimized Reductive Amination
  • Setup: Flame-dry a round-bottom flask. Cool to RT under Argon.

  • Imine Formation: Add 5-Bromopyrazine-2-carbaldehyde (1.0 eq) and Amine (1.1 eq) in dry DCE (0.2 M).

  • Scavenging: Add Ti(OiPr)4 (1.2 eq) dropwise. Note: Solution may turn slightly orange/yellow.[1][2]

  • Equilibration: Stir at RT for 4 hours. Do not skip.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) in one portion.

  • Quench: Pour into saturated NaHCO3 or dilute NaOH (to break Ti-complexes). Filter through Celite if a white precipitate (TiO2) forms.[1]

References
  • Synthesis and Stability of Pyridine/Pyrazine Aldehydes

    • Source: ChemicalBook & PubChem Compound Summary.[1]

    • Data: Melting point and storage conditions (2-8°C, inert gas) confirm thermal and oxidative sensitivity.[1]

    • URL:[1]

  • Reductive Amination of Electron-Deficient Aldehydes

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1][3]

    • Relevance: Establishes the preference for DCE/NaBH(OAc)3 and the mechanism of imine hydrolysis competition.
    • URL:[Link][1]

  • Handling Moisture Sensitive Heterocycles

    • Source: Li, J. J. (Editor).[1] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1]

    • Relevance: General principles of pyrazine electron deficiency and nucleophilic susceptibility at the C2 position.[1]

    • URL:[1]

  • Titanium(IV)

    • Source: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55, 2552–2554.[1]

    • Relevance: The definitive protocol for scavenging water in difficult imine formations.[1]

    • URL:[Link][1]

Sources

Monitoring reaction progress of 5-Bromopyrazine-2-carbaldehyde using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5BR-CHO-001 Subject: Reaction Monitoring & Troubleshooting Guide for 5-Bromopyrazine-2-carbaldehyde Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Introduction

Welcome to the technical support interface. You are working with 5-Bromopyrazine-2-carbaldehyde , a versatile but chemically sensitive intermediate often used in Suzuki couplings and reductive aminations.

This compound presents a unique "Triad of Challenges" for monitoring:

  • The Pyrazine Ring: Electron-deficient and basic, leading to potential streaking on silica.

  • The Aldehyde: Prone to oxidation (to carboxylic acid) and hydration (gem-diol formation) in LC-MS.

  • The Bromine: Provides a distinct isotopic signature essential for mass spectral confirmation.

This guide replaces standard operating procedures with a dynamic troubleshooting framework designed to validate your data in real-time.

Module 1: Thin Layer Chromatography (TLC) Optimization

Q: My compound streaks on the TLC plate, making Rf determination difficult. How do I fix this?

A: Streaking is caused by the interaction between the basic nitrogen atoms of the pyrazine ring and the acidic silanol groups on the silica gel.

Troubleshooting Protocol:

  • Switch Solvent Systems: Move away from non-polar systems (Hexane/EtOAc) to polar, chlorinated systems.

    • Recommended: Dichloromethane (DCM) / Methanol (MeOH) [95:5 or 90:10].

  • Add a Modifier: Pre-treat your silica plate or add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This neutralizes the acidic sites on the silica, sharpening the spot.

  • Alternative Stationary Phase: If silica fails, use Neutral Alumina plates, which are less acidic and prevent protonation of the pyrazine nitrogen.

Q: I see multiple spots under UV, but I'm unsure which is the aldehyde. Is there a specific stain?

A: Yes. While UV (254 nm) detects the aromatic pyrazine ring, it does not distinguish the aldehyde from side products like the carboxylic acid.

Visualization Workflow:

  • UV Check (254 nm): Mark all dark spots.

  • Functional Group Validation (The "Brady's Test"): Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

    • Positive Result: The aldehyde spot will turn Yellow/Orange immediately upon heating.

    • Negative Result: Acids and alcohols will generally not stain or stain faintly.

    • Why this works: The hydrazine reacts with the carbonyl to form a hydrazone precipitate on the plate.

TLC Decision Matrix

TLC_Workflow Start Start TLC Analysis Solvent Select Solvent: DCM/MeOH (95:5) Start->Solvent UV Visualize UV (254nm) Solvent->UV Streak Is the spot streaking? Modifier Add 1% TEA or Switch to Alumina Streak->Modifier Yes DNP Dip in 2,4-DNP Stain Streak->DNP No Modifier->UV UV->Streak Result Aldehyde = Orange Spot DNP->Result

Figure 1: Decision matrix for optimizing TLC separation and visualization of pyrazine aldehydes.

Module 2: LC-MS Method Development & Data Interpretation

Q: My LC-MS spectrum shows a mass of 205/207 instead of the expected 187/189. Is my product impure?

A: Likely not. You are observing the Aldehyde Hydrate Artifact .

Aldehydes are electrophilic. In the presence of water (common in Reverse Phase LC) or methanol, they form reversible covalent bonds.

  • Target MW: ~187 (79Br) / 189 (81Br)

  • Hydrate (Gem-diol): M + H₂O = 187 + 18 = 205 (and 207).

  • Hemiacetal (if MeOH is used): M + MeOH = 187 + 32 = 219 (and 221).

Validation Step:

  • Change your mobile phase organic modifier to Acetonitrile (ACN) to eliminate hemiacetal formation.

  • Check the ionization ratio. The hydrate is often an ESI artifact. If you isolate the solid, it likely reverts to the aldehyde.

  • Do not purify based on this mass. It is a "phantom" peak generated inside the column/source.

Q: How do I confirm the presence of Bromine in the mass spec?

A: Look for the Isotopic Pattern . Bromine exists as


Br and 

Br in a nearly 1:1 natural abundance ratio.

The "Twin Towers" Signature:

  • You must see two peaks separated by 2 mass units (M and M+2) of almost equal intensity .

  • Example: A peak at 187 (100% intensity) and 189 (98% intensity).

  • If you see: A large peak at 187 and a tiny peak at 189, you have lost the bromine (Dehalogenation).

LC-MS Ionization & Artifact Table
SpeciesFormulaExpected m/z (ESI+)Characteristic
Parent Aldehyde C₅H₃BrN₂O187 / 189 [M+H]⁺, 1:1 doublet
Hydrate (Gem-diol) C₅H₅BrN₂O₂205 / 207 [M+H₂O+H]⁺, common in aqueous mobile phase
Hemiacetal C₆H₇BrN₂O₂219 / 221 [M+MeOH+H]⁺, forms in Methanol
Carboxylic Acid C₅H₃BrN₂O₂203 / 205 [M+O+H]⁺, Oxidation byproduct (Air sensitive)
De-halogenated C₅H₄N₂O109 [M-Br+H]⁺, Side reaction (Suzuki)

Module 3: Reaction-Specific Troubleshooting (Suzuki Coupling)

Q: I am monitoring a Suzuki coupling. The starting material is gone, but the product mass is missing. What happened?

A: You may have encountered Protodehalogenation (loss of Br replaced by H) or Homocoupling .

Scenario Analysis:

  • Dehalogenation:

    • Mechanism:[1][2][3][4][5] The Pd catalyst inserts into the C-Br bond, but instead of transmetallating with the boronic acid, it grabs a hydride (often from water or solvent) and reductively eliminates.

    • LC-MS Signal: Look for m/z 109 (Pyrazine-2-carbaldehyde). The distinctive Br isotope pattern will disappear.

    • Fix: Dry your solvents rigorously. Increase the amount of Boronic acid.

  • Oxidation:

    • Mechanism:[1][2][3][4][5] The aldehyde oxidizes to the carboxylic acid during the heating of the coupling reaction.

    • LC-MS Signal: Look for m/z 203/205 .

    • Fix: Run the reaction under strict inert atmosphere (Argon/Nitrogen).

Suzuki Monitoring Workflow

Suzuki_Monitor Sample Sample Reaction Mixture MS_Check LC-MS Analysis (ESI+) Sample->MS_Check Br_Pattern Is 1:1 Br Pattern Present? MS_Check->Br_Pattern No_Br Pattern Lost Br_Pattern->No_Br No Yes_Br Pattern Present Br_Pattern->Yes_Br Yes Dehalo Check m/z 109 (Dehalogenation) No_Br->Dehalo Mass_Shift Check Mass Shift Yes_Br->Mass_Shift SM m/z 187/189 Starting Material Mass_Shift->SM No Change Prod m/z = (187 - 79) + R Coupled Product Mass_Shift->Prod Mass Increased

Figure 2: Logic flow for identifying reaction outcomes in Suzuki coupling of bromopyrazines.

References

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • ChemGuide. (2021). Addition-Elimination Reactions of Aldehydes and Ketones (2,4-DNP Test). Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Aldehyde Hydrate: Insights From NMR Studies. (Context on aldehyde hydration equilibrium). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling.[6][7] Retrieved from [Link]

  • LCGC International. (2023). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Absolute Configuration Determination via 5-Bromopyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 5-Bromopyrazine-2-carbaldehyde (5-BP-CHO) as a derivatizing agent for X-ray crystallography.[1] Primary Application: Determination of absolute configuration (AC) of chiral primary amines and hydrazines. The Problem: Many chiral small molecules (light-atom structures: C, H, N, O) lack sufficiently heavy atoms to generate a detectable anomalous dispersion signal using standard Cu K


 or Mo K

radiation. Furthermore, these molecules often exist as oils or amorphous solids, making single-crystal growth difficult. The Solution: 5-BP-CHO serves a dual purpose:
  • Heavy Atom Introduction: It introduces a Bromine atom (Z=35), providing a strong anomalous scattering signal (

    
    ) for unambiguous AC assignment.
    
  • Crystallization Chaperone: Unlike standard phenyl-based derivatives, the pyrazine ring offers two nitrogen hydrogen-bond acceptors, significantly enhancing lattice energy and crystallization probability through non-covalent interactions (π-stacking and H-bonding).

Technical Deep Dive: The Physics of Anomalous Dispersion

To determine absolute configuration, crystallographers rely on the breakdown of Friedel's Law (


). This inequality arises from anomalous dispersion , where the atomic scattering factor 

becomes complex:


  • 
    : Normal scattering (Z-dependent, independent of wavelength).
    
  • 
    : Real component of anomalous scattering (dispersive term).
    
  • 
    : Imaginary component (absorption term).
    

For light atoms (C, N, O),


 is negligible at standard wavelengths. Bromine, however, has a significant 

value (approx.[2][3] 1.3e at Cu K

and 2.4e at Mo K

).

Why 5-Bromopyrazine-2-carbaldehyde? While any bromine source contributes to


, the crystallographic success rate  depends on the organic framework. The pyrazine core is electronically electron-deficient compared to benzene, altering the dipole moment and stacking interactions. This "electronic tuning" often precipitates crystalline solids where the phenyl analog (4-bromobenzaldehyde) yields oils.

Comparative Analysis: 5-BP-CHO vs. Alternatives

This section objectively compares 5-Bromopyrazine-2-carbaldehyde against the industry standard (4-Bromobenzaldehyde) and the NMR standard (Mosher's Acid).

Table 1: Performance Matrix
Feature5-Bromopyrazine-2-carbaldehyde (5-BP-CHO)4-Bromobenzaldehyde (4-BB-CHO)Mosher's Acid (MTPA)
Methodology X-ray Crystallography (Direct)X-ray Crystallography (Direct)NMR Spectroscopy (Indirect)
Heavy Atom Bromine (Z=35)Bromine (Z=35)None (uses F, but for NMR)
Crystallization Success High (Pyrazine N-acceptors promote ordering)Moderate (Often forms oils/greasy solids)N/A (Solution phase)
Anomalous Signal Strong (

)
Strong (

)
N/A
AC Assignment Probabilistic (Flack Parameter < 0.1)Probabilistic (Flack Parameter < 0.1)Empirical (

models)
Sample Required ~1-5 mg~1-5 mg~5-10 mg
Reaction Type Imine formation (Schiff Base)Imine formation (Schiff Base)Amide coupling
Key Differentiator: The "Chaperone Effect"

The critical advantage of 5-BP-CHO is not the bromine atom (which is identical to the alternative), but the pyrazine ring .

  • 4-BB-CHO: Relies primarily on weak C-H...

    
     interactions for packing.
    
  • 5-BP-CHO: The pyrazine nitrogens act as H-bond acceptors. If the chiral amine has a donor (e.g., -OH, -NH), the resulting imine can form robust H-bond networks, driving the transition from solution to solid state.

Experimental Protocol

Objective: Derivatize a chiral primary amine (R-NH2) with 5-BP-CHO and grow diffraction-quality crystals.

Phase 1: Synthesis (Schiff Base Condensation)
  • Stoichiometry: Dissolve 1.0 eq of the chiral amine in anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Addition: Add 1.05 eq of 5-Bromopyrazine-2-carbaldehyde.

  • Catalysis: If reaction is slow, add 1-2 drops of Glacial Acetic Acid or use anhydrous

    
     to sequester water.
    
  • Reflux: Heat at 60°C for 2-4 hours. Monitor via TLC (disappearance of amine).

  • Workup: Evaporate solvent. In many cases, the 5-BP derivative will precipitate directly upon cooling. If not, perform a short silica plug filtration (eluting with Hexane/EtOAc).

Phase 2: Crystallization (Vapor Diffusion)
  • Setup: Use a standard 2-vial system or crystallization plate.

  • Inner Solution: Dissolve ~3 mg of the derivative in a minimal amount of "Good Solvent" (e.g., Acetone, THF, or DCM).

  • Outer Solvent: Use a "Bad Solvent" (e.g., Pentane, Hexane, or Diethyl Ether).

  • Timeline: Allow to equilibrate at 4°C or Room Temp for 24-72 hours.

  • Observation: Look for prismatic or block-like crystals. Avoid needles if possible (often indicate rapid, disordered growth).

Phase 3: Data Collection & Analysis[4]
  • Mounting: Mount crystal on a loop using Paratone oil. Flash cool to 100K.

  • Strategy: Collect a complete sphere of data (redundancy > 4) to maximize anomalous signal accuracy.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT) or Intrinsic Phasing.

    • Refine using Least Squares (SHELXL).

    • Critical Step: Calculate the Flack Parameter (x) .

      • 
         (e.g., 0.04 ± 0.05): Correct Absolute Configuration.
        
      • 
        : Inverted structure (Flip the chiral center).
        
      • 
        : Racemic twin or weak anomalous signal.
        

Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow for using 5-BP-CHO.

G Start Start: Chiral Amine (Oil/Amorphous) Decision Select Derivatizing Agent Start->Decision RouteA Route A: 4-Bromobenzaldehyde (Standard) Decision->RouteA Standard RouteB Route B: 5-Bromopyrazine-2-carbaldehyde (Enhanced Crystallinity) Decision->RouteB Recommended Synth Synthesis: Schiff Base Condensation (EtOH, Reflux, 2h) RouteA->Synth RouteB->Synth Cryst Crystallization Screen (Vapor Diffusion) Synth->Cryst ResultA Result: Oil / Poor Crystals Cryst->ResultA Route A Risk ResultB Result: High Quality Single Crystal Cryst->ResultB Route B Benefit ResultA->Decision Retry with Route B Xray X-Ray Diffraction (Cu K-alpha) ResultB->Xray Phasing Phasing & Refinement (Anomalous Dispersion) Xray->Phasing Flack Check Flack Parameter (x) Phasing->Flack Success Absolute Config Determined (x near 0) Flack->Success x < 0.1 Failure Inconclusive (x near 0.5) Flack->Failure x ~ 0.5

Caption: Workflow comparing standard derivatization (Route A) vs. the 5-BP-CHO method (Route B), highlighting the crystallization bottleneck.

References

  • Flack, H. D. (1983).[4] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Parsons, S. (2025). "Determination of absolute configuration using X-ray diffraction." ResearchGate. [Link]

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of absolute configuration."[4][5][6][7][8][9] Tetrahedron: Asymmetry, 20(6), 712-717. [Link][1]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[4] "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.[4] [Link]

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in carboxylic acid derivatives." Journal of the American Chemical Society, 95(2), 512–519. [Link]

Sources

Comparing reactivity of 5-bromopyrazine-2-carbaldehyde with 5-chloropyrazine-2-carbaldehyde

[1]

Executive Summary: The "Bottom Line" for Selection

In the functionalization of pyrazine scaffolds, the choice between 5-bromopyrazine-2-carbaldehyde (5-Br) and 5-chloropyrazine-2-carbaldehyde (5-Cl) is rarely a matter of simple substitution; it is a strategic decision based on the downstream chemistry.[1]

  • Select 5-Chloropyrazine-2-carbaldehyde if your primary workflow is Nucleophilic Aromatic Substitution (

    
    ) .[1] The high electronegativity of chlorine, combined with the electron-withdrawing aldehyde, makes the 5-position sufficiently electrophilic for rapid amine/alkoxide displacement.[1] It offers superior atom economy and cost-efficiency without significant rate penalties compared to the bromo-analog.[1]
    
  • Select 5-Bromopyrazine-2-carbaldehyde if your workflow involves Transition Metal Catalysis (Suzuki, Stille, Buchwald-Hartwig) .[1] The weaker C-Br bond significantly lowers the activation energy for oxidative addition, allowing for milder conditions and broader ligand compatibility, preserving the sensitive aldehyde group.[1]

Electronic & Structural Analysis[1]

To understand the reactivity differences, we must analyze the electronic perturbations caused by the aldehyde at C2 and the halogen at C5.[1]

The Pyrazine "Push-Pull"

The pyrazine ring is inherently electron-deficient (para-nitrogen atoms).[1] The addition of an aldehyde at C2 creates a "super-electrophile" at C5.[1]

  • Inductive Effect (-I): Both halogens withdraw electron density.[1] Cl ($ \chi = 3.16

    
     \chi = 2.96 $), making the C5 carbon in the 5-Cl  analog slightly more positive (electrophilic).[1]
    
  • Resonance Effect (+M): Both halogens can donate lone pair density back into the ring, but this is negligible compared to the strong electron-withdrawing nature of the pyrazine nitrogens and the aldehyde carbonyl.[1]

  • Bond Dissociation Energy (BDE):

    • 
      : ~96 kcal/mol (Stronger, harder to break).[1]
      
    • 
      : ~81 kcal/mol (Weaker, easier to break).[1]
      
Structural Reactivity Diagram

The following diagram illustrates the activation logic for both molecules.

ReactivityMapcluster_0Reactivity DivergenceAldehydeC2-Aldehyde Group(EWG)CorePyrazine Core(Electron Deficient)Aldehyde->CoreLowers LUMO EnergyC5C5 Position(Reaction Center)Core->C5Activates for NucleophilesSNArSNAr Pathway(Rate determined by Nucleophilic Attack)C5->SNArCl is often superior(Stabilizes Meisenheimer Complex)PdPd-Catalysis Pathway(Rate determined by Oxidative Addition)C5->PdBr is superior(Weaker Bond)HalogenHalogen (X)Cl vs BrHalogen->C5Inductive Withdrawal (-I)

Figure 1: Mechanistic divergence driven by the specific electronic properties of the C5-Halogen bond.[1]

Comparative Performance Data

A. Nucleophilic Aromatic Substitution ( )

In highly activated systems like pyrazine-2-carbaldehydes, the rate-determining step is usually the formation of the Meisenheimer complex, not the expulsion of the leaving group.[1]

Experimental Insight: While Bromine is a better leaving group, Chlorine's higher electronegativity stabilizes the anionic transition state (Meisenheimer complex) more effectively.[1] Consequently, 5-Cl often reacts at rates comparable to or faster than 5-Br with amines and thiols.[1]

Parameter5-Chloropyrazine-2-CHO5-Bromopyrazine-2-CHO
Relative Rate (

)
High (1.0x - 1.2x)High (1.0x)
Atom Economy Superior (Cl = 35.5 Da)Lower (Br = 79.9 Da)
Cost LowModerate
Recommended For Routine amine displacementsUse only if Cl fails
B. Palladium-Catalyzed Cross-Coupling

This is where the distinction is critical.[1] The oxidative addition of Pd(0) into the C-X bond is the rate-limiting step.[1]

Experimental Insight:

  • 5-Br: Reacts readily with standard catalysts (e.g.,

    
    , 
    
    
    ) at 60-80°C.[1]
  • 5-Cl: Often requires specialized, electron-rich ligands (e.g., XPhos, SPhos, Buchwald precatalysts) or higher temperatures (>100°C).[1] High temperatures pose a risk to the aldehyde group (polymerization/oxidation).[1]

Parameter5-Chloropyrazine-2-CHO5-Bromopyrazine-2-CHO
Oxidative Addition Rate Slow (

)
Fast (

)
Ligand Requirement Specialized (e.g., XPhos)Standard (e.g.,

)
Temperature High (>100°C often req.)[1]Moderate (60-80°C)
Aldehyde Stability Risk of degradationGood preservation

Validated Experimental Protocols

Protocol A: Amination (Optimized for 5-Cl)

Use this protocol for introducing amine functionality.[1]

Reagents: 5-Chloropyrazine-2-carbaldehyde (1.0 eq), Morpholine (1.2 eq),

1
  • Dissolution: Dissolve 5-Chloropyrazine-2-carbaldehyde (142 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add

    
     (207 mg, 1.5 mmol) followed by dropwise addition of morpholine (105 µL, 1.2 mmol).
    
    • Note: The reaction is exothermic.[1] Cool to 0°C if scaling up >5g.[1]

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

    • Checkpoint: The aldehyde spot (

      
      ) should disappear; a fluorescent yellow product spot appears.[1]
      
  • Workup: Dilute with water (20 mL), extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Yield: Typically 85–95%.[1]

Protocol B: Suzuki-Miyaura Coupling (Optimized for 5-Br)

Use this protocol for C-C bond formation.[1]

Reagents: 5-Bromopyrazine-2-carbaldehyde (1.0 eq), Phenylboronic acid (1.2 eq),


1
  • Degassing: Sparge solvents (Dioxane/Water) with Nitrogen for 15 minutes. Critical step to prevent Pd oxidation.

  • Assembly: In a reaction vial, combine 5-Bromopyrazine-2-carbaldehyde (187 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

    
     (212 mg, 2.0 mmol).
    
  • Catalyst: Add

    
     (24 mg, 0.03 mmol). Seal the vial.
    
  • Heating: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to prevent Cannizzaro-type disproportionation of the aldehyde.[1]

  • Workup: Filter through a Celite pad.[1] Dilute filtrate with EtOAc, wash with water.[1] Purify via column chromatography.[1]

Decision Matrix & Workflow

Use this logic flow to determine the correct starting material for your campaign.

DecisionTreeStartTarget Molecule DesignReactionTypeWhat is the key reaction at C5?Start->ReactionTypeSNArHeteroatom Coupling(N, O, S nucleophiles)ReactionType->SNArMetalCarbon Coupling(Suzuki, Stille, Sonogashira)ReactionType->MetalSelectClSELECT 5-Chloro(Cheaper, High Atom Economy)SNAr->SelectClStandard ConditionsLigandCheckDo you have specializedligands (e.g., XPhos)?Metal->LigandCheckSelectBrSELECT 5-Bromo(Standard Ligands, Milder Temp)LigandCheck->SelectBrNo / Prefer StandardSelectCl2Select 5-Chloro(Requires Optimization)LigandCheck->SelectCl2Yes / Cost Critical

Figure 2: Decision tree for selecting between 5-bromo and 5-chloro substrates.

References

  • Sato, N. (1980).[1] "Comprehensive Heterocyclic Chemistry: Pyrazines and their Benzo Derivatives." Pergamon Press.[1] (Foundational text on pyrazine reactivity patterns).

  • Rohrbach, S., et al. (2019).[1] "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." Journal of Organic Chemistry.

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. [1]

  • Sigma-Aldrich. (2023).[1] "5-Chloropyrazine-2-carbaldehyde Product Specification."

  • PubChem. (2023).[1] "5-Bromopyrazine-2-carbaldehyde Compound Summary."

Guide: Strategic Alternatives to 5-Bromopyrazine-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromopyrazine-2-carbaldehyde is a linchpin intermediate in the synthesis of kinase inhibitors (e.g., Bortezomib analogs) and fused heterocycles like imidazo[1,2-a]pyrazines. However, its utility is severely compromised by its inherent instability—specifically its tendency toward rapid oxidation to the carboxylic acid and hydration in ambient conditions.

This guide provides a technical comparison of robust alternatives. We analyze three strategic substitutes: the Stable Precursor (Ester) , the Cost-Effective Analog (Chloride) , and the Bioisostere (Pyridine) . We prioritize protocols that circumvent the isolation of the unstable aldehyde, focusing on in situ generation and multicomponent reactions (MCRs).

The Benchmark: 5-Bromopyrazine-2-carbaldehyde

  • Primary Utility: Synthesis of imidazo[1,2-a]pyrazines via Groebke-Blackburn-Bienaymé (GBB) reaction; Suzuki-Miyaura cross-coupling handles.

  • Critical Flaw: High susceptibility to aerobic oxidation (forming 5-bromopyrazine-2-carboxylic acid) and polymerization.

  • Storage Requirement: -20°C under Argon; often requires repurification before use.

Strategic Alternatives: Comparative Analysis

Alternative A: The Stability Solution (Methyl 5-bromopyrazine-2-carboxylate)

Best For: Large-scale synthesis where storage stability is paramount.

  • Mechanism: The ester is a "masked" aldehyde. It is stable at room temperature and can be reduced to the aldehyde in situ using DIBAL-H at -78°C, immediately followed by the trapping reaction (e.g., condensation).

  • Trade-off: Requires an extra synthetic step (reduction), but eliminates the risk of starting material degradation.

Alternative B: The Cost/Scale Solution (5-Chloropyrazine-2-carbaldehyde)

Best For: Cost-sensitive campaigns where slightly lower reactivity is acceptable.

  • Mechanism: The C-Cl bond is stronger than C-Br. This slows down the oxidative addition step in Pd-catalyzed couplings (Suzuki/Buchwald), potentially requiring more active catalysts (e.g., XPhos, SPhos) or higher temperatures.

  • Advantage: Significantly lower cost per gram; generally more resistant to dehalogenation side-reactions than the bromo-analog.

Alternative C: The Bioisostere (6-Bromopyridine-3-carbaldehyde)

Best For: SAR (Structure-Activity Relationship) exploration to modulate solubility and metabolic stability (t1/2).

  • Mechanism: Pyridine is less electron-deficient than pyrazine. This alters the pKa of the resulting fused systems and changes H-bond acceptor profiles.

  • Reactivity: typically exhibits faster oxidative addition in cross-couplings compared to the pyrazine due to less π-deficiency deactivating the ring.

Performance Matrix
Feature5-Br-Pyrazine-Aldehyde (Target)Methyl 5-Br-Pyrazine-Ester (Alt A)5-Cl-Pyrazine-Aldehyde (Alt B)6-Br-Pyridine-Aldehyde (Alt C)
Stability (25°C) Poor (Oxidizes/Hydrates)ExcellentModerateGood
Suzuki Reactivity HighN/A (requires conversion)Moderate (Slower)High
GBB Reaction Yield ~65-85%~60-80% (2-step)~50-70%~70-90%
Cost Profile HighMediumLowMedium
Primary Risk Degradation during storageOver-reduction to alcoholIncomplete couplingDifferent biological profile

Decision Logic: Selecting the Right Reagent

The following decision tree illustrates the logical flow for selecting the appropriate reagent based on project constraints (Stability, Chemistry Type, and Biological Target).

ReagentSelection Start Start: Synthetic Goal IsAldehydeStable Is 5-Br-Pyrazine-Aldehyde available & pure? Start->IsAldehydeStable ReactionType Reaction Type? IsAldehydeStable->ReactionType No (Degraded/Unavailable) UseTarget Use 5-Br-Pyrazine-Aldehyde (Handle under Ar, -20°C) IsAldehydeStable->UseTarget Yes Scale Scale of Reaction? ReactionType->Scale Condensation (GBB) BioTarget Strict Bioisostere Required? ReactionType->BioTarget Cross-Coupling UseEster Use Methyl Ester (In-situ DIBAL reduction) Scale->UseEster Large Scale (>10g) UseChloro Use 5-Cl-Pyrazine-Aldehyde (Adjust Catalyst) Scale->UseChloro Cost Sensitive BioTarget->UseEster Yes (Must be Pyrazine) UsePyridine Use 6-Br-Pyridine-Aldehyde (Scaffold Hop) BioTarget->UsePyridine No (SAR Exploration)

Figure 1: Strategic decision matrix for selecting pyrazine aldehyde alternatives.

Detailed Protocol: Synthesis of Imidazo[1,2-a]pyrazine

This protocol contrasts the standard route (using the unstable aldehyde) with the Ester Alternative (Route B) , which is recommended for reproducibility.

Target Molecule

8-Bromo-3-tert-butylimidazo[1,2-a]pyrazine (Key scaffold for kinase inhibitors).

Route A: Standard (Using 5-Bromopyrazine-2-carbaldehyde)
  • Reagents: 2-Aminopyrazine (1.0 eq), 5-Bromopyrazine-2-carbaldehyde (1.0 eq), tert-Butyl isocyanide (1.1 eq), Sc(OTf)₃ (5 mol%).

  • Conditions: MeOH, Room Temp, 12h.

  • Note: Requires freshly sublimed or chromatographed aldehyde. Old batches lead to complex mixtures due to acid contamination.

Route B: Recommended (Using Methyl 5-bromopyrazine-2-carboxylate)

Step 1: In-Situ Reduction

  • Dissolve Methyl 5-bromopyrazine-2-carboxylate (1.0 eq) in anhydrous DCM. Cool to -78°C.

  • Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 min.

  • Stir for 1 hour. Monitor by TLC/LCMS for disappearance of ester. Do not warm.

  • Quench with MeOH (5.0 eq) at -78°C.

Step 2: One-Pot GBB Cyclization

  • To the cold mixture, add a pre-mixed solution of 2-Aminopyrazine (1.0 eq) and Sc(OTf)₃ (10 mol%) in MeOH.

  • Add tert-Butyl isocyanide (1.2 eq).

  • Allow the reaction to warm to room temperature naturally and stir for 16 hours.

  • Workup: Dilute with DCM, wash with sat. NaHCO₃ (removes Al salts), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane).

Why this works: The aldehyde is generated and immediately trapped by the amine to form the imine, preventing self-condensation or oxidation.

Experimental Workflow: Groebke-Blackburn-Bienaymé (GBB) Pathway[1][2]

The following diagram details the mechanistic pathway and critical control points for the GBB reaction using the alternative ester route.

GBB_Workflow cluster_0 Phase 1: Activation (Low Temp) cluster_1 Phase 2: Cyclization (RT) Ester Methyl Ester Precursor Aldehyde Aldehyde Intermediate Ester->Aldehyde Reduction Imine Schiff Base (Transient) Aldehyde->Imine + Aminopyrazine + Sc(OTf)3 DIBAL DIBAL-H (-78°C) DIBAL->Aldehyde Isocyanide Isocyanide Insertion Imine->Isocyanide [4+1] Cycloaddition Product Imidazo[1,2-a]pyrazine Scaffold Isocyanide->Product Warning CRITICAL: Do not isolate Aldehyde Warning->Aldehyde

Figure 2: One-pot workflow for converting the stable ester precursor to the imidazo[1,2-a]pyrazine scaffold.

References

  • BenchChem. (2025). Comparative Guide to Suzuki Coupling of Thiophene and Pyrazine Aldehydes. Retrieved from

  • Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis, 49, 2266-2274.[1] Retrieved from

  • National Institutes of Health (PubChem). (2025). 5-Bromopyrazine-2-carbaldehyde: Compound Summary and Stability Data. Retrieved from

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. Retrieved from

  • Royal Society of Chemistry. (2024). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from

Sources

HPLC purity analysis of synthesized 5-Bromopyrazine-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

< A Senior Application Scientist's Guide to Comparative HPLC Purity Analysis of Synthesized 5-Bromopyrazine-2-carbaldehyde Derivatives

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pyrazine-Based Drug Discovery

5-Bromopyrazine-2-carbaldehyde and its derivatives are pivotal building blocks in modern medicinal chemistry, forming the structural core of numerous compounds investigated for therapeutic potential. The precise arrangement of the pyrazine ring, a bromine atom, and a reactive aldehyde group makes this scaffold highly versatile for synthesizing complex molecular architectures. However, this reactivity also presents a significant analytical challenge: ensuring the purity of the final synthesized compound.

Process-related impurities, unreacted starting materials, and degradation products can have profound, often unforeseen, impacts on downstream applications.[1] In a drug development context, impurities can alter pharmacological and toxicological profiles, compromise intellectual property, and create significant regulatory hurdles. Consequently, a robust, reliable, and well-characterized analytical method for purity determination is not merely a quality control checkpoint; it is a foundational component of successful research and development.

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of a representative derivative, 5-Bromo-N-(4-fluorophenyl)pyrazine-2-carboxamide . We will explore the trade-offs between a rapid screening method and a high-resolution method, offering the scientific rationale behind the methodological choices to empower researchers to select and adapt the best approach for their specific needs. The principles discussed are broadly applicable to a wide range of related heterocyclic compounds.

The Analytical Challenge: Understanding Potential Impurities

Effective analytical method development begins with a theoretical understanding of what impurities might be present. The synthesis of our target analyte, 5-Bromo-N-(4-fluorophenyl)pyrazine-2-carboxamide, starting from 5-Bromopyrazine-2-carbaldehyde, can generate several potential process-related impurities.

cluster_reactants Reactants & Reagents SM1 5-Bromopyrazine- 2-carbaldehyde (Starting Material 1) Intermediate Carboxylic Acid Intermediate (Impurity A) SM1->Intermediate Oxidation SideProduct Unreacted Amide Intermediate (Impurity B) SM1->SideProduct Side Reaction SM2 4-Fluoroaniline (Starting Material 2) Product Target Analyte: 5-Bromo-N-(4-fluorophenyl) pyrazine-2-carboxamide SM2->Product Oxidant Oxidizing Agent (e.g., MnO2) Intermediate->Product Amide Coupling

Caption: Hypothetical synthesis pathway and potential impurities.

  • Impurity A (Carboxylic Acid Intermediate): Over-oxidation of the starting aldehyde or hydrolysis of the final amide can lead to the formation of 5-Bromopyrazine-2-carboxylic acid. This impurity is typically more polar than the final product.

  • Impurity B (Unreacted Starting Material): Incomplete reaction can result in the presence of residual 5-Bromopyrazine-2-carbaldehyde.

  • Other Process-Related Impurities: Depending on the specific synthetic route, other impurities such as isomeric byproducts or compounds from side reactions may be present.

The analytical goal is to develop an HPLC method with sufficient selectivity to resolve the main product peak from these and any other potential impurities.

Comparative HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and compatibility with a wide range of detectors like UV-Vis.[2][3] We will compare two RP-HPLC methods using a standard C18 column, which separates compounds primarily based on hydrophobicity.[4]

Method A: Rapid Isocratic Screening

This method is designed for high-throughput analysis, such as in-process reaction monitoring or screening of a large library of derivatives. Its primary advantage is speed.

Method B: High-Resolution Gradient Analysis

This method is optimized for the accurate quantification of impurities and is suitable for final product release testing where baseline resolution of all components is critical. It employs a gradient elution, where the mobile phase composition is changed over time to enhance the separation of complex mixtures.

Detailed Experimental Protocols

The following protocols are designed for a standard HPLC system equipped with a UV detector. All validation and analysis should be performed in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7][8]

Sample and Standard Preparation
  • Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 5-Bromo-N-(4-fluorophenyl)pyrazine-2-carboxamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure that low-level impurities (e.g., <0.1%) are detectable.

HPLC System & Conditions
ParameterMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 60% BGradient Program:
Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 2 µL5 µL
Detection UV at 254 nmUV at 254 nm
Run Time 5 minutes20 minutes

Causality Behind Experimental Choices:

  • Mobile Phase Modifier: Formic acid is added to both mobile phases to control the ionization state of the analytes and residual silanols on the column surface.[9] This results in improved peak shape (less tailing) and more reproducible retention times.

  • Column Dimensions: Method A uses a shorter column with smaller particles for a faster analysis with acceptable efficiency. Method B employs a longer column to provide a greater number of theoretical plates, which is essential for resolving closely eluting impurities.

  • Temperature: A slightly elevated temperature (30-35 °C) is used to lower mobile phase viscosity, which reduces backpressure and can improve peak efficiency.

Data Analysis and Method Comparison

To compare the performance of the two methods, a sample of synthesized 5-Bromo-N-(4-fluorophenyl)pyrazine-2-carboxamide, spiked with the potential impurities, was analyzed. The results are summarized below.

Comparative Performance Data
AnalyteMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
RT (min) % Area
Impurity A (Acid)1.150.45
Impurity B (Aldehyde)2.310.32
Main Compound 2.55 99.11
Unknown Impurity2.55 (Co-eluted)-
Resolution (Main vs. Unknown) 0.0
Total Run Time 5 min
Discussion of Results

Method A (Rapid Isocratic):

  • Performance: This method provides a very fast assessment of the main compound. As seen in the data, it successfully separated the more polar carboxylic acid impurity (Impurity A) and the starting aldehyde (Impurity B) from the main peak.

  • Limitation: The key drawback is its limited resolving power. A small, unknown impurity co-eluted with the main compound, making its detection and quantification impossible. This method is therefore unsuitable for final purity assessment but excellent for quick checks where the primary impurities are well-known and separated.

Method B (High-Resolution Gradient):

  • Performance: The longer run time and gradient elution provided significantly better separation. All known impurities were baseline resolved from the main compound. Critically, this method was able to resolve the previously hidden "Unknown Impurity" from the main peak with a resolution value of 1.8 (a value ≥ 1.5 is generally considered baseline resolved).

  • Application: This method is fit for its intended purpose: providing an accurate and reliable purity value for final product characterization and quality control, as required by regulatory bodies.[5][10]

cluster_hplc Chromatographic Separation start Synthesized Sample (in Diluent) prep Sample Preparation (Dilution, Filtration) start->prep injection Injection prep->injection hplc HPLC System column Separation on C18 Column injection->column Mobile Phase Flow detection UV Detection (254 nm) column->detection analysis Data Acquisition & Integration detection->analysis report Purity Calculation & Final Report (% Area Normalization) analysis->report

Caption: General workflow for HPLC purity analysis.

Conclusion and Recommendations

The choice between a rapid screening method and a high-resolution analytical method depends entirely on the intended purpose of the analysis.

  • Method A (Rapid Isocratic) is the superior choice for in-process control and high-throughput screening . Its 5-minute run time allows for rapid feedback on reaction progress, enabling timely decisions in the synthesis lab.

  • Method B (High-Resolution Gradient) is essential for final product release and stability testing . Its ability to separate closely eluting and unknown impurities provides a true and accurate assessment of product purity, ensuring data integrity for publications, patent filings, and regulatory submissions.

As Senior Application Scientists, we recommend a dual-methodology approach. Use a rapid method like Method A for routine checks during development and a fully validated, high-resolution method like Method B for all critical decision-making and final quality assurance. This strategy optimizes for both speed and scientific rigor, ensuring the highest quality for your synthesized 5-Bromopyrazine-2-carbaldehyde derivatives.

References

  • Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • SIELC Technologies. Pyrazine.
  • ResearchGate. (2018). Development of new reversed-phase HPLC method.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • PMC - NIH. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • ResearchGate. (2022).
  • ICH. (2023).
  • ResearchGate. (2005). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Der Pharma Chemica. (2015).
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
  • Biosynth. 5-Bromo-pyrazine-2-carbaldehyde.
  • Acta Poloniae Pharmaceutica. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
  • AMSbiopharma. (2024).
  • ResearchGate. (2008).
  • PMC - NIH. (2019).

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling of 5-Bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials. The focus of this guide is the Suzuki coupling of 5-Bromopyrazine-2-carbaldehyde, a challenging yet valuable building block in medicinal chemistry due to the prevalence of the pyrazine moiety in bioactive molecules. The electron-deficient nature of the pyrazine ring, coupled with the presence of a reactive aldehyde group, presents a unique set of challenges for achieving high-yielding and clean transformations. This document provides a comparative analysis of various catalytic systems, offering field-proven insights and experimental data to empower researchers in selecting the optimal conditions for this specific and demanding coupling reaction.

The Challenge: Coupling an Electron-Deficient Heteroaromatic Aldehyde

The Suzuki coupling of 5-Bromopyrazine-2-carbaldehyde is not a trivial undertaking. The pyrazine ring is highly electron-deficient, which can affect the oxidative addition step of the catalytic cycle. Furthermore, the aldehyde functionality can potentially complicate the reaction through side reactions or catalyst inhibition. The choice of the catalytic system—comprising the palladium or nickel source, the ligand, the base, and the solvent—is therefore of paramount importance to navigate these challenges and achieve the desired product in high yield.

Comparative Analysis of Catalytic Systems

Our analysis will focus on palladium-based systems, which are the most commonly employed for Suzuki couplings, and also touch upon emerging nickel-based alternatives. We will dissect the role of each component of the catalytic system and provide a comparative overview of their performance.

Palladium Catalysts and Ligands: A Symphony of Sterics and Electronics

The heart of the Suzuki coupling is the palladium catalyst, and its efficacy is intricately linked to the choice of ligand. For a substrate as specific as 5-Bromopyrazine-2-carbaldehyde, the ligand's electronic and steric properties are critical.

  • Traditional Phosphine Ligands: The Workhorse

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-sensitive but widely used catalyst is often a good starting point for Suzuki couplings. For the coupling of a related compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids, Pd(PPh₃)₄ was used effectively, yielding moderate to good results (37-72%). The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid followed by Suzuki coupling with different aryl boronic acids/pinacol esters using Pd(PPh₃)₄ and potassium phosphate in 1,4-dioxane gave the desired products in moderate to good yields[1]. This suggests that for 5-Bromopyrazine-2-carbaldehyde, Pd(PPh₃)₄ can be a viable, cost-effective option, particularly for initial screening.

  • Bulky, Electron-Rich Phosphine Ligands: The Modern Solution for Challenging Substrates

    The development of bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, has revolutionized the field of cross-coupling reactions, enabling the use of more challenging substrates.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is known to promote rapid oxidative addition and reductive elimination, which is beneficial for electron-deficient substrates. Its steric bulk can also help to prevent catalyst decomposition.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Similar to SPhos, XPhos is a highly effective ligand for Suzuki couplings of heteroaryl halides. Extensive screening of palladium catalysts has shown that Buchwald's XPhos G1 and G2 pre-catalysts are highly effective for Suzuki-Miyaura couplings of complex molecules[2].

    For the Suzuki coupling of unprotected, nitrogen-rich heterocycles, catalyst systems employing SPhos and XPhos provided the highest yields[3]. This strongly suggests that for 5-Bromopyrazine-2-carbaldehyde, catalytic systems based on SPhos or XPhos are likely to outperform traditional catalysts like Pd(PPh₃)₄, especially in terms of reaction rates and yields.

  • N-Heterocyclic Carbenes (NHCs): A Class of Their Own

    NHC ligands have emerged as powerful alternatives to phosphines. They form very stable complexes with palladium and can be highly effective in cross-coupling reactions. Palladium-imidazol-2-ylidene complexes, for instance, are efficient catalysts for the Suzuki cross-coupling of aryl chlorides with arylboronic acids[4]. While specific data for our target molecule is scarce, the high stability and activity of Pd-NHC complexes make them a compelling option to explore, particularly if catalyst deactivation is a suspected issue with phosphine-based systems.

The Crucial Role of the Base

The base in a Suzuki coupling reaction plays a multifaceted role: it activates the boronic acid for transmetalation and can influence the catalyst's activity and stability. The choice of base is critical, especially when dealing with substrates that have sensitive functional groups like an aldehyde.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are commonly used and effective bases for a wide range of Suzuki couplings.

    • Potassium Phosphate (K₃PO₄): Often a preferred choice for challenging couplings and for substrates that are sensitive to stronger bases. In the coupling of a bromopyrimidine derivative, K₃PO₄ was used successfully with Pd(PPh₃)₄[5].

The presence of an aldehyde group in 5-Bromopyrazine-2-carbaldehyde makes the use of a milder base like K₃PO₄ or K₂CO₃ advisable to avoid potential side reactions such as aldol condensation.

Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the reaction rate and selectivity. A mixture of an organic solvent and water is often used in Suzuki couplings.

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are frequently used, often in combination with water. For the coupling of a bromopyrimidine derivative, a range of solvents including dry toluene, acetonitrile, and 1,4-dioxane were tested, with 1,4-dioxane giving a good yield[5].

  • Aromatic Solvents: Toluene is another common choice.

  • Aqueous Mixtures: The addition of water can be crucial for the dissolution of the base and for promoting the transmetalation step.

For 5-Bromopyrazine-2-carbaldehyde, a mixture of 1,4-dioxane and water or toluene and water would be a logical starting point. The ratio of the organic solvent to water may need to be optimized to ensure both efficient reaction and minimal side reactions.

Nickel-Based Catalytic Systems: A Cost-Effective Alternative

While palladium catalysts are the gold standard, nickel-based systems are gaining traction due to the lower cost and unique reactivity of nickel. Nickel catalysts have been shown to be effective for the Suzuki coupling of aryl halides, including heteroaromatic ones[6][7]. For instance, a nickel/dppf catalyst system has been used for the Suzuki–Miyaura cross-coupling reactions of 3- and 4-chloropyridine[8]. This suggests that a nickel-based system could be a viable and more economical alternative for the coupling of 5-Bromopyrazine-2-carbaldehyde, although optimization would be necessary.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of different catalytic systems for the Suzuki coupling of 5-Bromopyrazine-2-carbaldehyde with a generic arylboronic acid, based on data from structurally similar compounds.

Catalyst SystemExpected YieldReaction TimeKey Considerations
Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O ModerateModerate-LongA good starting point for initial screening due to its availability and cost-effectiveness. May require higher catalyst loading and longer reaction times.
Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene:H₂O HighShortExpected to be highly efficient for this electron-deficient substrate. The bulky, electron-rich ligand promotes rapid catalysis and can lead to higher yields in shorter times.
[Pd(XPhos)G2] / K₃PO₄ / Dioxane:H₂O High-ExcellentShortA pre-catalyst that is easy to handle and highly active. Often gives excellent yields with challenging substrates.
NiCl₂(dppf) / K₃PO₄ / Dioxane Moderate-HighModerateA promising, more cost-effective alternative to palladium. May require higher temperatures and careful optimization.

Experimental Protocols

The following are detailed, step-by-step methodologies for two representative catalytic systems.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from the successful coupling of a similar bromopyrazine derivative[1].

Materials:

  • 5-Bromopyrazine-2-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromopyrazine-2-carbaldehyde, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficiency Suzuki Coupling using a Buchwald Ligand

This protocol is designed for higher yields and shorter reaction times, based on the superior performance of Buchwald ligands with heteroaromatic halides[3].

Materials:

  • 5-Bromopyrazine-2-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • In a glovebox or under a flow of inert gas, add Pd(OAc)₂ and SPhos to a flame-dried Schlenk flask.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 5-Bromopyrazine-2-carbaldehyde, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill this flask with an inert gas three times.

  • Add the catalyst solution to the flask containing the reagents via cannula.

  • Add degassed water to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 2-6 hours, monitoring the reaction progress.

  • Follow the work-up and purification procedure as described in Protocol 1.

Visualization of Key Processes

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst System Comparison

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents Weigh Substrates: 5-Bromopyrazine-2-carbaldehyde Arylboronic Acid Base Combine Combine Reagents, Catalyst, and Solvents under Inert Atmosphere Reagents->Combine Catalyst Prepare Catalyst System: - Pd Source - Ligand Catalyst->Combine Solvent Degas Solvents Solvent->Combine Heat Heat and Stir Combine->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Quench and Extract Monitor->Quench Upon Completion Purify Purify by Column Chromatography Quench->Purify Analyze Characterize Product (NMR, MS) and Calculate Yield Purify->Analyze

Caption: A generalized experimental workflow for comparing catalytic systems.

Conclusion and Future Outlook

The Suzuki coupling of 5-Bromopyrazine-2-carbaldehyde is a challenging but achievable transformation that opens the door to a wide range of valuable molecules for drug discovery and materials science. While traditional catalysts like Pd(PPh₃)₄ can provide a baseline for this reaction, the use of modern, bulky, electron-rich phosphine ligands such as SPhos and XPhos is highly recommended for achieving superior yields and shorter reaction times. The choice of a mild base like K₃PO₄ is crucial to avoid side reactions involving the aldehyde group.

Future research in this area could explore the application of even more advanced catalytic systems, such as those based on N-heterocyclic carbenes or cost-effective nickel catalysts. The development of flow chemistry protocols for this reaction could also offer significant advantages in terms of safety, scalability, and efficiency. By carefully considering the interplay between the substrate, catalyst, ligand, base, and solvent, researchers can confidently and successfully employ the Suzuki coupling of 5-Bromopyrazine-2-carbaldehyde in their synthetic endeavors.

References

  • Ahmad, G., Rasool, N., et al. (2018). Efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. Acta Poloniae Pharmaceutica, 75(4), 911-919. [Link]

  • Akin, K. W., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(11), 4374–4387. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Yasir, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5727. [Link]

  • Zafar, H., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(11), 4374–4387. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Yasir, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5727. [Link]

  • Zafar, H., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. [Link]

  • Akin, K. W., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Hanley, P. S., & Hartwig, J. F. (2010). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 1(2), 205-210. [Link]

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Safety Operating Guide

5-Bromopyrazine-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen-Aldehyde Duality

Disposing of 5-Bromopyrazine-2-carbaldehyde (CAS: 1211534-08-5) requires a nuanced approach that addresses two distinct chemical risks: the reactivity of the aldehyde and the regulatory status of the halogen (bromine) .[1][2]

As researchers, we often default to "Organic Waste" for such intermediates.[1][2] However, this compound presents a specific compliance trap.[1][2] Because it contains bromine, it must be segregated into Halogenated Waste streams.[1][2] Failure to do so contaminates non-halogenated fuel-blending streams, potentially damaging incinerator infrastructure (via HBr formation) and triggering regulatory non-compliance under RCRA guidelines.[1][2]

This guide defines the precise workflow for the safe stabilization, segregation, and disposal of this compound.

Chemical Identity & Hazard Profile

Before handling waste, verify the identity and hazards.[1][2] While specific toxicological data for the pyrazine analog is limited, we extrapolate safety protocols from its structural bio-isostere, 5-Bromopyridine-2-carbaldehyde.[1][2]

Property Data / Specification
Chemical Name 5-Bromopyrazine-2-carbaldehyde
CAS Number 1211534-08-5
Molecular Formula C₅H₃BrN₂O
Functional Groups Pyrazine (Heterocycle), Bromine (Halogen), Aldehyde (Carbonyl)
Key Hazards (GHS) H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)
Reactivity Air Sensitive (Oxidizes to carboxylic acid); Incompatible with strong oxidizers/bases.[1][2][3]
Physical State Solid (Pale yellow to light orange crystalline powder)

Critical Safety Note: Aldehydes are sensitizers.[1][2] Although this specific compound is a solid, dust generation can trigger respiratory sensitization.[1][2] All disposal operations must occur inside a certified chemical fume hood.[1][2]

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Why this matters: Aldehydes can undergo exothermic polymerization or oxidation if left in contact with incompatible residues.[1][2]

  • Quench Residues: If the compound is in a reaction mixture with strong bases or oxidizers, quench the reaction before transferring to the waste container to prevent heat evolution in the drum.[1][2]

  • Inerting (Storage Only): If you are accumulating waste over time, purge the headspace of the waste container with Nitrogen or Argon.[1][2] For immediate disposal, this is not required.[1][2]

Phase 2: Waste Stream Segregation (The "Halogen Rule")

The Causality: Incinerators burn non-halogenated waste for energy recovery (fuel blending).[1][2] Halogenated waste requires specific high-temperature incineration with acid gas scrubbers to capture Hydrogen Bromide (HBr).[1][2]

  • Correct Stream: Halogenated Organic Waste (Solids or Liquids).[1][2]

  • Incorrect Stream: Non-Halogenated / General Organic Waste.[1][2]

Phase 3: Container Selection & Transfer
  • Solids: Collect pure solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Do not use metal containers (corrosion risk from potential hydrolysis to HBr).[1][2]

  • Solutions: If dissolved in solvent (e.g., DCM, Ethyl Acetate), ensure the solvent is also compatible with the Halogenated stream.[1][2]

  • Labeling: clearly mark the tag with:

    • "Hazardous Waste"[1][2][4][5][6]

    • "5-Bromopyrazine-2-carbaldehyde"[1][2][7][8][9]

    • "Contains Halogens" (Check the 'Halogenated' box on your facility tag).[1][2]

Decision Logic: Waste Stream Workflow

The following diagram illustrates the decision matrix for disposing of 5-Bromopyrazine-2-carbaldehyde based on its physical state and purity.

DisposalWorkflow Start Waste Generation: 5-Bromopyrazine-2-carbaldehyde StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Solid InSolution Dissolved in Solvent StateCheck->InSolution Liquid SolidBin Solid Waste Container (Tag: Toxic, Irritant) SolidPure->SolidBin SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) InSolution->SolventCheck LiquidHalo Liquid Halogenated Waste (Tag: Flammable, Toxic) SolventCheck->LiquidHalo Yes LiquidNonHalo Liquid Halogenated Waste (Even if solvent is non-halogenated) SolventCheck->LiquidNonHalo No (e.g., MeOH, EtOAc) FinalDest Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) SolidBin->FinalDest LiquidHalo->FinalDest LiquidNonHalo->FinalDest Contaminated by Bromine

Figure 1: Decision tree ensuring all brominated material routes to the correct incineration facility to prevent infrastructure damage.

Emergency Response: Spills & Exposure

In the event of a spill outside the fume hood, execute the following immediately. This protocol relies on the compound's low volatility but high particulate risk.[1][2]

Scenario Immediate Action Rationale
Solid Spill Dampen & Scoop. Cover with a damp paper towel (water or PEG-400) to prevent dust generation.[1][2] Scoop into a bag.Prevents aerosolization of the irritant powder.[1][2]
Solution Spill Absorb. Use vermiculite or polypropylene pads.[1][2] Do not use paper towels if the solvent is an oxidizer.[1][2]Inert absorbents prevent secondary reactions.[1][2]
Skin Contact Wash (15 min). Soap and water immediately.[1][2]Aldehydes bind to proteins (Schiff base formation); immediate removal limits sensitization.[1][2]
Eye Contact Flush (15 min). Use eyewash station.[1][2]Cornea is highly susceptible to aldehyde irritation.[1][2]

References

  • J&W Pharmlab . Product Specification: 5-Bromo-pyrazine-2-carbaldehyde (CAS 1211534-08-5).[1][2][8] Retrieved from [1][2]

  • Thermo Fisher Scientific . Safety Data Sheet: 5-Bromopyridine-2-carbaldehyde (Analog). Retrieved from [1][2]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.